Azimilide
説明
This compound is an investigational class III anti-arrhythmic drug that blocks fast and slow components of the delayed rectifier cardiac potassium channels. It is not approved for use in any country, but is currently in clinical trials in the United States.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
structure given in first source; RN given refers to dihydrochloride
See also: this compound Dihydrochloride (active moiety of).
特性
IUPAC Name |
1-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3/b25-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREBEPTUUMTTIA-PCLIKHOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149908-53-2 | |
| Record name | Azimilide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04957 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZIMILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74QU6P2934 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Azimilide's Mechanism of Action on Cardiac Potassium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azimilide is a Class III antiarrhythmic agent that exerts its therapeutic effects primarily by modulating cardiac potassium channels, thereby prolonging the cardiac action potential duration (APD) and the effective refractory period (ERP).[1][2][3] This comprehensive technical guide details the molecular mechanism of action of this compound on key cardiac potassium currents, presents quantitative data on its inhibitory effects, outlines the experimental protocols used to characterize these interactions, and provides visual representations of the relevant pathways and workflows.
Core Mechanism of Action: Dual Blockade of Delayed Rectifier Potassium Currents
The hallmark of this compound's mechanism of action is its ability to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current (IK).[1][2][4] This dual-channel blockade is a distinguishing feature compared to other Class III antiarrhythmics that may selectively target only one of these currents.[2]
-
IKr (Rapidly Activating Delayed Rectifier Potassium Current): This current is crucial for the repolarization of the cardiac action potential. The molecular correlate of the IKr channel is the human Ether-à-go-go-Related Gene (hERG) product, also known as Kv11.1.[5] this compound is a potent blocker of the hERG channel.[5]
-
IKs (Slowly Activating Delayed Rectifier Potassium Current): The IKs current also contributes to cardiac repolarization, particularly at higher heart rates. This compound inhibits IKs, although with lower potency compared to its action on IKr.
By inhibiting these two critical repolarizing currents, this compound effectively prolongs Phase 3 of the cardiac action potential, leading to an increase in the overall APD and ERP.[1] This prolongation of the refractory period makes the cardiac tissue less susceptible to re-entrant arrhythmias.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound on various cardiac potassium channels has been quantified in numerous studies. The following tables summarize the key quantitative data.
| Channel/Current | Species/Cell Line | IC50 | Experimental Conditions | Reference(s) |
| IKr (hERG) | CHO-K1 cells | 610 nM | 22°C | [6] |
| CHO-K1 cells | 560 nM | 37°C | [6] | |
| Xenopus oocytes | 1.4 µM | 0.1 Hz stimulation | [5][7] | |
| Xenopus oocytes | 5.2 µM | 1 Hz stimulation | [5][7] | |
| IKs | Guinea pig ventricular myocytes | 3 µM | ||
| IK (total) | Human atrial myocytes | 51.7 ± 5.1% inhibition at 100 µM | +40 mV | [8] |
| IKur | Human atrial myocytes | 38.6 ± 4.4% inhibition at 100 µM | +40 mV | [8] |
| Ito | Human atrial myocytes | 60.3 ± 5.9% inhibition at 100 µM | +50 mV | [8] |
| IK1 | Human atrial myocytes | Significant inhibition at 100 µM | -100 mV | [8] |
Table 1: Inhibitory Concentrations (IC50) and Percentage Inhibition of this compound on Cardiac Potassium Channels.
Effects on Other Cardiac Ion Channels
While the primary targets of this compound are IKr and IKs, at higher concentrations, it can also affect other cardiac ion channels. Studies have shown that this compound can inhibit the transient outward potassium current (Ito) and the ultrarapid delayed rectifier potassium current (IKur) in human atrial myocytes.[8] Additionally, some reports indicate weak effects on the inward rectifier potassium current (IK1), L-type calcium currents, and sodium currents at high concentrations.
Use- and Frequency-Dependence
The blocking effect of this compound on the hERG channel exhibits reverse use-dependence, meaning its blocking potency is greater at slower heart rates (lower stimulation frequencies).[5][7] This is in contrast to its effect on the action potential duration, where it shows a relative lack of reverse use-dependence, maintaining its prolonging effect even at faster heart rates.[2][9] This unique profile is attributed to its complex interactions with the channel states and its effects on other currents. Some studies also suggest a use-dependent agonist effect on the hERG channel at negative membrane potentials.[10]
Experimental Protocols
The characterization of this compound's effects on cardiac potassium channels primarily relies on the whole-cell patch-clamp technique performed on isolated cardiac myocytes or cell lines expressing specific ion channels.
Isolation of Human Atrial Myocytes
-
Tissue Acquisition: Right atrial appendages are obtained from patients undergoing open-heart surgery with institutional review board approval.[11][12]
-
Tissue Preparation: The tissue is immediately placed in a sterile, Ca2+-free transport solution containing a contractile inhibitor like 2,3-butanedione monoxime (BDM).[11] The tissue is then minced into small chunks.[11]
-
Enzymatic Digestion: The tissue chunks are washed in a Ca2+-free solution and then subjected to enzymatic digestion using a solution containing collagenase and protease with a low concentration of Ca2+ (e.g., 20 µM).[11][12] A second digestion step with only collagenase may follow.[11]
-
Cell Harvesting: The digested tissue is gently triturated to release individual myocytes. The cell suspension is then filtered and centrifuged to pellet the cells.[11]
-
Calcium Reintroduction: The final cell pellet is resuspended in a storage solution, and the Ca2+ concentration is gradually increased to a physiological level (e.g., 0.2 mM) to prevent calcium paradox.[11][12]
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture and Transfection (for cell lines): For studying specific channels like hERG, cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are stably transfected with the gene encoding the channel subunit.[6]
-
Solutions:
-
External (Bath) Solution: Typically a Tyrode's solution containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4.
-
Internal (Pipette) Solution: Contains a high concentration of a potassium salt (e.g., KCl or K-gluconate), a calcium chelator (e.g., EGTA), HEPES, and ATP, with pH adjusted to 7.2.
-
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
A coverslip with adherent isolated myocytes or transfected cells is placed in a recording chamber on an inverted microscope and perfused with the external solution.
-
The micropipette, filled with internal solution, is mounted on a micromanipulator and lowered to the surface of a single cell.
-
Gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
A brief, strong suction pulse is then applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for electrical access to the cell's interior.
-
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure the current of interest (e.g., IKr, IKs). These protocols involve holding the cell at a specific potential and then applying a series of depolarizing and repolarizing voltage steps.
-
Drug Application: this compound is dissolved in the external solution and perfused into the recording chamber at various concentrations to determine its effect on the target ion channel. A dose-response curve is typically generated to calculate the IC50 value.
Studying Use-Dependence
To investigate the use- or frequency-dependence of this compound's block, the voltage-clamp protocol is applied at different stimulation frequencies (e.g., 0.1 Hz, 1 Hz, 2 Hz). The degree of channel block is then compared across the different frequencies.
Visualizations
Signaling Pathway: Cardiac Action Potential and this compound's Targets
Caption: Cardiac action potential phases and the primary ion channel targets of this compound.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for characterizing this compound's effects using whole-cell patch-clamp.
Conclusion
This compound's primary mechanism of action involves the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, leading to a prolongation of the cardiac action potential duration. Its unique electrophysiological profile, including its effects on other potassium channels at higher concentrations and its complex use-dependence, contributes to its antiarrhythmic properties. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel antiarrhythmic compounds. A thorough understanding of these mechanisms is paramount for the development of safer and more effective therapies for cardiac arrhythmias.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of HERG channels by the class III antiarrhythmic this compound: mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Blockade of HERG channels by the class III antiarrhythmic this compound: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits multiple cardiac potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The class III effect of this compound is not associated with reverse use-dependence in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use-dependent 'agonist' effect of this compound on the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of Human Atrial Myocytes for Simultaneous Measurements of Ca2+ Transients and Membrane Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of human atrial myocytes for simultaneous measurements of Ca2+ transients and membrane currents - PubMed [pubmed.ncbi.nlm.nih.gov]
Azimilide's Dual Blockade of IKr and IKs Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azimilide is a Class III antiarrhythmic agent characterized by its distinctive mechanism of action, involving the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. This dual-channel inhibition differentiates it from many other Class III agents that selectively target IKr. This technical guide provides an in-depth analysis of this compound's effects on IKr and IKs currents, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Introduction
This compound's primary therapeutic effect lies in its ability to prolong the cardiac action potential duration (APD) and the effective refractory period (ERP), thereby exerting its antiarrhythmic properties. Unlike some Class III agents that exhibit reverse use-dependency, this compound's effects are relatively maintained across a range of heart rates. This guide delves into the core electrophysiological actions of this compound, focusing on its interaction with the IKr and IKs potassium channels, which are critical for cardiac repolarization.
Quantitative Data: this compound's Potency on IKr and IKs
The inhibitory effects of this compound on IKr and IKs currents have been quantified in various experimental models. The following tables summarize the half-maximal inhibitory concentrations (IC50) from key studies.
Table 1: IC50 Values for this compound Blockade of IKr Current
| Experimental Model | IC50 (µM) | Stimulation Frequency | Reference |
| Guinea Pig Ventricular Myocytes | 0.4 | 1 Hz | [1] |
| Canine Ventricular Myocytes | 0.39 | Not Specified | |
| Xenopus Oocytes (expressing hERG) | 1.4 | 0.1 Hz | |
| Xenopus Oocytes (expressing hERG) | 5.2 | 1 Hz |
Table 2: IC50 Values for this compound Blockade of IKs Current
| Experimental Model | IC50 (µM) | Reference |
| Guinea Pig Ventricular Myocytes | 3 | [1] |
| Canine Ventricular Myocytes | 0.59 |
Experimental Protocols
The following sections detail the methodologies typically employed to investigate the effects of this compound on IKr and IKs currents using whole-cell patch-clamp electrophysiology.
Cell Preparations
-
Native Cardiomyocytes: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, canine) to study the channels in their native environment.
-
Heterologous Expression Systems: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are transfected with the genes encoding the subunits of the IKr (hERG) or IKs (KCNQ1/KCNE1) channels. This allows for the study of specific channels in isolation.
Electrophysiological Recordings
The whole-cell configuration of the patch-clamp technique is utilized to record ionic currents from single cells.
-
Pipette Solution (Intracellular):
-
For IKr: Typically contains (in mM): 130 K-aspartate, 10 KCl, 5 MgATP, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
For IKs: A similar composition to the IKr solution is used.
-
-
Bath Solution (Extracellular):
-
For IKr: Typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH. To block other currents, specific inhibitors like a calcium channel blocker (e.g., nisoldipine) and a sodium channel blocker (e.g., tetrodotoxin) may be added.
-
For IKs: A similar Tyrode's solution is used. To isolate IKs, a specific IKr blocker (e.g., E-4031 or dofetilide) is often included in the bath solution.
-
Voltage-Clamp Protocols
-
IKr (hERG) Current Protocol:
-
Holding Potential: The cell membrane is held at -80 mV.
-
Depolarizing Pulse: A step depolarization to a potential between 0 mV and +40 mV for 1-2 seconds is applied to activate the channels.
-
Repolarizing Pulse: The membrane is then repolarized to a potential between -40 mV and -50 mV to elicit the characteristic large "tail current" of IKr, which is used for analysis.
-
Drug Application: After obtaining a stable baseline recording, this compound is perfused at various concentrations, and the protocol is repeated to determine the extent of current inhibition.
-
-
IKs Current Protocol:
-
Holding Potential: The cell is held at -80 mV.
-
Depolarizing Pulse: A longer depolarizing pulse to potentials ranging from +20 mV to +60 mV for 2-5 seconds is used to activate the slowly activating IKs channels.
-
Repolarizing Pulse: The membrane is repolarized to around -40 mV to record the deactivating tail current.
-
Current Isolation: As mentioned, IKr is typically blocked pharmacologically to isolate the IKs component. The this compound-sensitive current is then determined by subtracting the current remaining after drug application from the control current.
-
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action on IKr and IKs channels.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on IKr/IKs.
Conclusion
This compound exhibits a unique pharmacological profile by blocking both IKr and IKs potassium channels. This dual inhibitory action contributes to its efficacy as a Class III antiarrhythmic agent. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and further investigate the electrophysiological properties of this compound and similar compounds. The provided visualizations offer a clear depiction of its mechanism and the standard workflow for its evaluation.
References
The Discovery and Chemical Synthesis of Azimilide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azimilide is a Class III antiarrhythmic agent notable for its unique mechanism of action, which involves the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac cells.[1] Developed by Procter & Gamble, it has been investigated for the treatment of supraventricular and ventricular arrhythmias. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and pharmacological properties of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of antiarrhythmic therapies.
Discovery and Development
This compound emerged from research efforts to develop a Class III antiarrhythmic agent with a broader spectrum of activity and a favorable safety profile. Unlike other drugs in its class that primarily block the IKr current, this compound was designed to inhibit both IKr and IKs potassium channels.[1] This dual-channel blockade was hypothesized to provide greater efficacy in a wider range of arrhythmias and potentially reduce the risk of proarrhythmic events.
Preclinical studies in various animal models, including dogs, demonstrated that this compound effectively prolongs the cardiac refractory period in a dose-dependent manner, as evidenced by increases in action potential duration and the QTc interval.[1] These studies showed promising efficacy in suppressing both supraventricular and ventricular arrhythmias.[1][2]
Clinical trials were conducted to evaluate the efficacy and safety of this compound for the treatment of atrial fibrillation and ventricular tachyarrhythmias.[3] The this compound post-Infarct surVival Evaluation (ALIVE) trial was a large study that investigated the effect of this compound on mortality in high-risk patients following a myocardial infarction.[2]
Chemical Synthesis of this compound
The chemical synthesis of this compound, chemically named (E)-1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione, involves a multi-step process. The core of the synthesis is the condensation of two key intermediates: 1-amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione and 5-(4-chlorophenyl)-2-furaldehyde.
A potential synthetic pathway is outlined below, based on information from relevant patents and general synthetic organic chemistry principles. Please note that specific reaction conditions and yields may vary and are often proprietary.
Diagram of the Chemical Synthesis Pathway of this compound
Caption: A potential multi-step synthetic pathway for this compound.
Experimental Protocols for Chemical Synthesis
Step 1: Synthesis of 1-Amino-4-methylpiperazine
-
Methylation of Piperazine: Piperazine is methylated using an Eschweiler-Clarke reaction with formaldehyde and formic acid to yield 1-methylpiperazine.
-
Nitrosation: 1-Methylpiperazine is then nitrosated, typically using sodium nitrite in an acidic medium (e.g., hydrochloric acid), to form 1-methyl-4-nitrosopiperazine.
-
Reduction: The nitroso group is reduced to an amino group to give 1-amino-4-methylpiperazine. This reduction can be achieved using various methods, such as zinc dust in acetic acid or catalytic hydrogenation.
Step 2: Synthesis of 1-amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione
-
Formation of 1-Aminohydantoin: 1-Aminohydantoin can be prepared through various routes, one of which involves the reaction of semicarbazide with glyoxylic acid followed by cyclization.
-
Alkylation of 1-Aminohydantoin: 1-Aminohydantoin is alkylated with a suitable 4-carbon chain containing the 1-methylpiperazine moiety. This is typically achieved by reacting it with a pre-formed intermediate such as 1-(4-chlorobutyl)-4-methylpiperazine in the presence of a base.
Step 3: Synthesis of 5-(4-chlorophenyl)-2-furaldehyde
-
This intermediate can be synthesized via a coupling reaction, such as a Meerwein arylation, between 2-furaldehyde and a diazonium salt derived from 4-chloroaniline.
Step 4: Final Condensation to this compound
-
The final step involves the condensation of 1-amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione with 5-(4-chlorophenyl)-2-furaldehyde. This reaction is typically carried out in a suitable solvent with acid catalysis to form the imine linkage, yielding this compound. The product is then often converted to its dihydrochloride salt for pharmaceutical use.
Mechanism of Action and Pharmacological Properties
This compound's primary mechanism of action is the blockade of cardiac potassium channels, specifically the rapid (IKr) and slow (IKs) components of the delayed rectifier current. This inhibition of potassium efflux during the cardiac action potential leads to a prolongation of the repolarization phase, resulting in an increased action potential duration and effective refractory period.
Signaling Pathway Diagram: this compound's Effect on Cardiac Action Potential
References
Early Preclinical Studies of Azimilide Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azimilide dihydrochloride is a Class III antiarrhythmic agent investigated for the treatment of both supraventricular and ventricular arrhythmias. Its primary mechanism of action involves the blockade of cardiac potassium channels, leading to a prolongation of the action potential duration and the effective refractory period. This technical guide provides an in-depth overview of the core findings from early preclinical studies, focusing on the compound's pharmacology, pharmacokinetics, and efficacy in various animal models. All quantitative data are summarized in structured tables for ease of comparison, and key experimental methodologies are detailed. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the preclinical evaluation of this compound.
Pharmacology
Mechanism of Action
This compound is a potent blocker of multiple cardiac ion channels, with its primary antiarrhythmic effect attributed to the inhibition of the delayed rectifier potassium currents, IKr (the rapid component) and IKs (the slow component). This dual blockade is a distinguishing feature of this compound compared to other Class III agents that may selectively block only IKr. At higher concentrations, this compound also exhibits inhibitory effects on the L-type calcium current (ICa) and the fast sodium current (INa).[1][2]
In Vitro Electrophysiology
The electrophysiological effects of this compound have been characterized in various in vitro models, including isolated cardiac myocytes from different species. These studies have quantified the potency of this compound in blocking key cardiac ion channels and its effect on the cardiac action potential.
Table 1: In Vitro Potency of this compound Dihydrochloride on Cardiac Ion Channels
| Ion Channel | Species/Cell Line | IC50 / Kd (µM) | Reference |
| IKr (rapidly activating delayed rectifier K+ current) | Canine Ventricular Myocytes | < 1 | [2] |
| IKr (hERG) | - | 0.4 | [3] |
| IKr (hERG) at 0.1 Hz | - | 1.4 | [1] |
| IKr (hERG) at 1 Hz | - | 5.2 | [1] |
| IKs (slowly activating delayed rectifier K+ current) | Canine Ventricular Myocytes | 1.8 | [2] |
| IKs | - | 3 | [3] |
| IKs | Mouse AT-1 cells / Xenopus oocytes | 2.6 (at 2mM [K⁺]ₑ) | [1] |
| ICa (L-type calcium current) | Canine Ventricular Myocytes | 17.8 | [1][2] |
| INa (fast sodium current) | Canine Ventricular Myocytes | 19 | [1][2] |
Table 2: Effect of this compound on Action Potential Duration (APD) in Canine Ventricular Myocytes
| Concentration (µM) | Stimulation Rate (Hz) | APD90 Prolongation (%) | Reference |
| 1 | 0.33 | 25 | [2] |
| 1 | 1 | 17 | [2] |
| 5 | 0.33 | Variable (prolongation or shortening) | [2] |
| 5 | 1 | Shortening | [2] |
Signaling Pathway of this compound's Action
The following diagram illustrates the primary mechanism of action of this compound on the cardiac action potential.
Preclinical Pharmacokinetics
Comprehensive preclinical pharmacokinetic data for this compound across multiple species in a directly comparable format is limited in the publicly available literature. However, general characteristics have been reported. This compound is noted to be well-absorbed orally.[4] Human studies have reported a long elimination half-life.[5]
Preclinical Efficacy
This compound has demonstrated antiarrhythmic efficacy in a variety of preclinical models of both supraventricular and ventricular arrhythmias.
Supraventricular Arrhythmia Models
Table 3: Efficacy of this compound in a Canine Sterile Pericarditis Model of Atrial Flutter
| Dose (mg/kg, i.v.) | Outcome | Reference |
| 3 | Terminated atrial flutter in 2/8 dogs (reinduced) | |
| 10 | Terminated atrial flutter in 8/8 dogs (reinduced in 4/8) | |
| 30 | Terminated atrial flutter in the remaining 4 dogs (not reinduced) |
Ventricular Arrhythmia Models
Table 4: Efficacy of this compound in Rodent Models of Ventricular Arrhythmia
| Model | Species | Dose | Efficacy | Reference |
| Mouse Chloroform Model | Mouse | 100 mg/kg, i.p. | 50% efficacy | [6] |
| Coronary Artery Ligation and Reperfusion | Rat | 5.0 mg/kg, i.v. | Suppressed ventricular fibrillation | [6] |
| Coronary Artery Ligation and Reperfusion | Rat | 100 mg/kg, p.o. | Full protection from ventricular fibrillation | [6] |
| Ouabain-induced Arrhythmia | Guinea Pig (isolated heart) | 10 µM | Prevented ventricular tachycardia and fibrillation | [6] |
Experimental Protocols
Canine Sterile Pericarditis Model of Atrial Flutter
This model is used to reliably induce and study sustained atrial flutter.
1. Animal Preparation:
-
Adult mongrel dogs of either sex are used.
-
Anesthesia is induced and maintained.
-
A left thoracotomy is performed to expose the heart.
-
Sterile pericarditis is induced by the injection of talc into the pericardial space.
-
The chest is closed, and the animal is allowed to recover for 2-4 days.[7]
2. Electrophysiology Study:
-
The dog is re-anesthetized, and the heart is re-exposed.
-
A multi-electrode "jacket" or plaque with numerous recording electrodes is placed over the right atrium to map the electrical activation.[8]
-
Pacing catheters are positioned in the right atrium.
-
Atrial flutter is induced using programmed electrical stimulation (e.g., a train of paced beats followed by premature stimuli or rapid atrial pacing).[8]
3. Data Acquisition and Analysis:
-
Atrial electrograms are recorded simultaneously from all electrodes.
-
Activation maps are constructed to visualize the reentrant circuit of the atrial flutter.
-
The cycle length of the flutter is measured.
-
The effects of this compound, administered intravenously at escalating doses, on the flutter cycle length and termination of the arrhythmia are recorded.
-
Effective refractory periods (ERPs) can be measured at various sites in the atria.
In Vivo Canine Electrophysiology Study
This protocol is used to assess the effects of a compound on various cardiac electrophysiological parameters.
1. Animal Preparation:
-
Healthy adult mongrel dogs are used.
-
Anesthesia is induced and maintained throughout the experiment.
-
The femoral artery and vein are cannulated for blood pressure monitoring and drug administration/catheter insertion, respectively.[9]
2. Catheter Placement:
-
Under fluoroscopic guidance, electrode catheters are introduced into the heart via the femoral vein.
-
Catheters are positioned in the high right atrium, the His bundle region, and the right ventricular apex for recording and pacing.[9]
3. Electrophysiological Measurements:
-
Baseline measurements of surface ECG and intracardiac intervals (e.g., A-H, H-V, QRS duration, QT interval) are recorded.
-
Programmed electrical stimulation is performed to determine the atrial and ventricular effective refractory periods (ERPs).
-
This compound is administered intravenously, often in escalating doses.
-
Electrophysiological measurements are repeated at each dose level to assess the drug's effects.
4. Data Analysis:
-
The recorded electrograms are analyzed to measure the various electrophysiological parameters.
-
Dose-response curves for the effects of this compound on each parameter are constructed.
-
Statistical analysis is performed to determine the significance of the observed changes from baseline.
Conclusion
The early preclinical studies of this compound dihydrochloride characterized it as a potent Class III antiarrhythmic agent with a unique mechanism of action involving the blockade of both IKr and IKs potassium channels. In vitro studies confirmed its effects on these channels and its ability to prolong the cardiac action potential duration. In vivo studies in various animal models demonstrated its efficacy in terminating and preventing both supraventricular and ventricular arrhythmias. The detailed experimental protocols described herein provide a framework for the preclinical evaluation of such antiarrhythmic compounds. While comprehensive comparative preclinical pharmacokinetic data remains to be fully elucidated in the public domain, the foundational pharmacological and efficacy studies provided a strong rationale for the further clinical development of this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Safety of transvenous atrial defibrillation: studies in the canine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo recording of monophasic action potentials in awake dogs--new applications for experimental electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Onset of induced atrial flutter in the canine pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Azimilide's Interaction with the hERG Potassium Channel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the Class III antiarrhythmic agent, Azimilide, and the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding this interaction is critical due to the hERG channel's central role in cardiac repolarization and the proarrhythmic risk associated with its blockade. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex mechanisms of this compound's action on the hERG channel.
Quantitative Analysis of this compound-hERG Interaction
The inhibitory potency of this compound on the hERG channel has been quantified under various experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of this block.
| Parameter | Value | Experimental Conditions | Cell Line | Reference |
| IC50 | 1.4 µM | 0.1 Hz stimulation frequency | Xenopus oocytes | [1][2] |
| IC50 | 5.2 µM | 1 Hz stimulation frequency | Xenopus oocytes | [1][2] |
| IC50 | 610 nM | Tail current inhibition at -60 mV after a step to +30 mV, 22°C | CHO-K1 cells | [3][4] |
| IC50 | 560 nM | Tail current inhibition at -60 mV after a step to +30 mV, 37°C | CHO-K1 cells | [3][4] |
| EC50 (IKr) | 0.39 µM | Canine ventricular myocytes | N/A | [5] |
| EC50 (IKs) | 0.59 µM | Canine ventricular myocytes | N/A | [5] |
| EC50 (ICa) | 7.5 µM | Canine ventricular myocytes | N/A | [5] |
Table 1: Quantitative data on this compound's blockade of the hERG channel and other cardiac ion channels.
Mode of Action and State-Dependent Binding
This compound exhibits a complex interaction with the hERG channel, characterized by its binding to specific conformational states of the channel. This state-dependent binding is a crucial factor in its pharmacological profile.
Open and Inactivated State Blockade
Evidence suggests that this compound binds to both the open and inactivated states of the hERG channel.[3][4] Blockade of the channel increases with channel activation, indicating a preference for the open state.[1][2] Furthermore, a -10 mV shift in the steady-state inactivation V1/2 suggests binding to the inactivated state as well.[4]
Reverse Use-Dependency
A distinctive feature of this compound's interaction with the hERG channel is its reverse use-dependent blockade.[1][2] This means that the apparent affinity and relative block of the channel decrease as the stimulation frequency increases.[1][2] This is in contrast to many other hERG blockers which exhibit use-dependent blockade.
Dual Agonist and Antagonist Effects
This compound displays a dual effect on the hERG channel in a voltage-dependent manner. At more depolarized potentials (above -40 mV), it acts as an antagonist, inhibiting the current.[3][4][6] Conversely, at lower depolarization voltages (-40 mV and -50 mV), it can augment the current, exhibiting an agonist-like effect.[3][4][6] This agonist effect is linked to a prepulse potentiation phenomenon, where a strong depolarizing prepulse enhances the rate and degree of channel activation at subsequent lower voltages.[6]
Experimental Protocols
The characterization of this compound's interaction with the hERG channel relies on precise electrophysiological techniques. The whole-cell patch-clamp technique is the gold standard for these investigations.[3][4][7][8]
Cell Preparation and hERG Expression
-
Cell Lines: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells, are commonly used.[3][4] Xenopus oocytes are also utilized for expressing hERG channels.[1][2][6]
-
Transfection: The coding region of the hERG gene is cloned into an expression vector, which is then transfected into the chosen cell line.[3] Stably transfected cells are selected using a resistance gene, such as G418.[3]
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the ionic currents flowing through the hERG channels in the cell membrane.
-
Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the cell membrane.
-
A tight seal (gigaohm resistance) is formed between the pipette and the membrane.
-
The membrane patch under the pipette is ruptured by suction, allowing for electrical access to the entire cell.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV) where the hERG channels are predominantly in the closed state.
-
Voltage-clamp protocols, consisting of a series of depolarizing and repolarizing voltage steps, are applied to elicit hERG currents.
-
The resulting currents are recorded and amplified.
-
This compound is applied to the extracellular solution at various concentrations to determine its effect on the hERG current.
-
Voltage-Clamp Protocols
Specific voltage protocols are designed to investigate different aspects of hERG channel gating and drug block.[7][9]
-
Protocol for IC50 Determination of Tail Current Inhibition:
-
Hold the cell at -80 mV.
-
Apply a depolarizing step to +30 mV for a duration sufficient to allow for channel activation and inactivation.
-
Repolarize the membrane to -60 mV to elicit a large tail current as channels recover from inactivation and deactivate.
-
The peak amplitude of this tail current is measured in the absence and presence of different concentrations of this compound to calculate the IC50 value.[3]
-
-
Protocol to Assess Use-Dependency:
Visualizing the Interaction: Signaling Pathways and Workflows
Graphviz diagrams are used to illustrate the complex relationships and processes involved in the this compound-hERG interaction.
Structural Basis of Interaction
While the precise atomic-level interactions are still under investigation, mutagenesis studies have provided insights into the binding site of this compound within the hERG channel pore. The binding of many hERG blockers is thought to occur within the inner cavity of the channel, below the selectivity filter.[10] Mutations in the S6 domain and pore helix can alter the affinity of drug binding. For this compound, its agonist-like effect at certain potentials has been linked to conformational changes in the outer mouth and the extracellular loop connecting the S5 and P regions of the channel.[6]
Conclusion and Implications for Drug Development
This compound's interaction with the hERG potassium channel is multifaceted, characterized by state-dependent binding to the open and inactivated states, reverse use-dependency, and a dual voltage-dependent agonist/antagonist effect. A thorough understanding of these complex interactions, gained through detailed electrophysiological studies, is paramount for assessing the proarrhythmic risk of this compound and other compounds that target the hERG channel. The methodologies and data presented in this guide provide a framework for the continued investigation of drug-hERG interactions, which is a critical component of cardiovascular safety pharmacology in the drug development process.[11][12]
References
- 1. Blockade of HERG channels by the class III antiarrhythmic this compound: mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of HERG channels by the class III antiarrhythmic this compound: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative effects of this compound and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple cellular electrophysiological effects of this compound in canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use-dependent 'agonist' effect of this compound on the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. tandfonline.com [tandfonline.com]
The Pharmacokinetics and Metabolism of Azimilide in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azimilide is a Class III antiarrhythmic agent that blocks both the rapidly (IKr) and slowly (IKs) activating components of the delayed rectifier potassium current.[1] This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and metabolism of this compound in key preclinical animal models, including rats, dogs, and monkeys. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in these models is crucial for the extrapolation of data to humans and for the design of safe and effective clinical trials. While detailed preclinical data for this compound is limited in the public domain, this guide synthesizes the available information and provides context based on human studies and general principles of preclinical drug development.
Pharmacokinetics
The pharmacokinetic profile of a drug determines its concentration in the body over time, which is a key determinant of its efficacy and safety. While specific quantitative pharmacokinetic parameters for this compound in animal models are not widely published, this section outlines the expected parameters of interest and provides available qualitative information.
Data Presentation
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in a Canine Model (Hypothetical Data Based on Efficacy Studies)
| Parameter | Unit | Value (Oral) | Value (Intravenous) |
| Cmax (Maximum Concentration) | ng/mL | Data not available | Data not available |
| Tmax (Time to Maximum Concentration) | h | Data not available | Data not available |
| AUC (Area Under the Curve) | ng·h/mL | Data not available | Data not available |
| t1/2 (Half-life) | h | Data not available | Data not available |
| Bioavailability | % | Data not available | N/A |
Note: While specific values are not available, studies have shown this compound to be effective in canine models of arrhythmia, suggesting that therapeutic concentrations are achieved.[2]
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in a Rodent Model (Hypothetical Data Based on Efficacy Studies)
| Parameter | Unit | Value (Oral) | Value (Intravenous) |
| Cmax (Maximum Concentration) | ng/mL | Data not available | Data not available |
| Tmax (Time to Maximum Concentration) | h | Data not available | Data not available |
| AUC (Area Under the Curve) | ng·h/mL | Data not available | Data not available |
| t1/2 (Half-life) | h | Data not available | Data not available |
| Bioavailability | % | Data not available | N/A |
Note: Efficacy has been demonstrated in rodent models of ventricular arrhythmia following both oral and intravenous administration, indicating systemic exposure.[3]
Metabolism
The biotransformation of a drug through metabolic pathways is a critical aspect of its disposition and clearance from the body. The metabolic profile of this compound has been well-characterized in humans, providing a roadmap for investigation in animal models.
In humans, this compound undergoes extensive metabolism via multiple pathways, including cleavage of the molecule, N-dealkylation, and oxidation.[1] The primary metabolites identified in human plasma and urine include a cleaved furoic acid derivative, a cleaved hydantoin metabolite, this compound N-oxide, and desmethyl this compound.[1] The cytochrome P450 (CYP) enzymes CYP1A1 and CYP3A4/5, as well as flavin-containing monooxygenases (FMO), are involved in its metabolism.[1]
Table 3: Major Metabolic Pathways of this compound in Humans
| Metabolic Pathway | Key Metabolites | Involved Enzymes |
| Cleavage | 4-chloro-2-phenyl furoic acid, Cleaved hydantoin metabolite | Not fully identified |
| Oxidation | This compound N-oxide | FMO |
| N-dealkylation | Desmethyl this compound | CYP1A1, CYP3A4/5 |
| Hydroxylation | Phenolic metabolites (conjugated) | CYPs |
Species Differences
Significant species differences can exist in drug metabolism, primarily due to variations in the expression and activity of metabolic enzymes. In vitro studies using liver microsomes from rats, dogs, and monkeys are crucial for identifying potential differences in the metabolic profile of this compound compared to humans.[4][5] While specific comparative metabolism data for this compound is not publicly available, it is a standard part of preclinical development to investigate whether animal models produce unique or disproportionately high levels of certain metabolites compared to humans.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible pharmacokinetic and metabolism data. The following sections describe general methodologies that are typically employed in preclinical studies.
Pharmacokinetic Study Design
A typical pharmacokinetic study in animal models involves the administration of a single dose of the drug, followed by the collection of serial blood samples over a defined period.
Oral Administration (Rat Model):
-
Animal Model: Male/Female Sprague-Dawley rats, weighing 200-250g.
-
Dosing: Administration of this compound via oral gavage. The drug is typically formulated in a vehicle such as 0.5% methylcellulose.
-
Blood Sampling: Serial blood samples (approximately 0.25 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
Intravenous Administration (Dog Model):
-
Animal Model: Male/Female Beagle dogs, weighing 8-12 kg.
-
Dosing: Intravenous administration of this compound via a cephalic vein catheter. The drug is typically dissolved in a sterile isotonic saline solution.
-
Blood Sampling: Blood samples (approximately 2 mL) are collected from a saphenous vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Similar to the rat model, blood is collected into anticoagulant-containing tubes, and plasma is separated and stored frozen.
Bioanalytical Method
Quantification of this compound and its metabolites in plasma samples is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]
-
Sample Preparation: Plasma samples are prepared for analysis using protein precipitation or solid-phase extraction to remove interfering substances.
-
Chromatographic Separation: The prepared samples are injected onto an HPLC system equipped with a C18 column. A gradient mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), is used to separate this compound and its metabolites.
-
Mass Spectrometric Detection: The separated analytes are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for this compound and each metabolite to ensure selectivity and sensitivity.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve.
In Vitro Metabolism Studies
Liver microsomes are used to investigate the metabolic stability and identify the metabolic pathways of a drug candidate in different species.
-
Incubation: this compound is incubated with liver microsomes from rats, dogs, monkeys, and humans in the presence of NADPH (a cofactor for CYP enzymes).
-
Sample Analysis: At various time points, the reaction is stopped, and the samples are analyzed by LC-MS/MS to measure the disappearance of the parent drug and the formation of metabolites.
-
Data Analysis: The rate of disappearance of this compound is used to calculate its in vitro half-life and intrinsic clearance. The detected metabolites are identified based on their mass-to-charge ratio and fragmentation patterns.
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A typical workflow for a preclinical pharmacokinetic study.
Proposed Metabolic Pathways of this compound
Caption: Proposed metabolic pathways of this compound based on human data.
Conclusion
This technical guide has summarized the available information on the pharmacokinetics and metabolism of this compound in key preclinical animal models. While specific quantitative data in these models is limited in the public literature, the well-characterized human ADME profile provides a strong basis for designing and interpreting preclinical studies. The experimental protocols outlined here represent standard industry practices for generating the critical data needed to advance a drug candidate through development. Further research and publication of preclinical data would be invaluable to the scientific community for a more complete understanding of this compound's disposition in different species.
References
- 1. The metabolic profile of this compound in man: in vivo and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of the class III antiarrhythmic agent this compound in rodent models of ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of a new oxazolidinedione hypoglycemic agent utilizing liver microsomes and recombinant human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Structural Activity Relationship of Azimilide and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azimilide is a Class III antiarrhythmic agent that prolongs the cardiac action potential and refractory period by blocking potassium channels involved in repolarization.[1][2][3][4][5] Unlike many other Class III agents that selectively block the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene, this compound exhibits a dual mechanism of action by also inhibiting the slow component (IKs).[2][3][4] This dual blockade is of significant interest in the development of antiarrhythmic drugs, as it may offer a more favorable efficacy and safety profile. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound and its analogs, detailing the molecular features that govern their interaction with cardiac ion channels.
Core Concepts in this compound's Mechanism of Action
This compound's primary pharmacological effect is the prolongation of the cardiac action potential duration (APD). This is achieved by blocking the outward potassium currents, IKr and IKs, which are crucial for the repolarization phase of the cardiac action potential.[1][2][3][4][5] The blockade of these channels delays the efflux of potassium ions from the cardiomyocyte, thereby extending the duration of the plateau phase and the overall action potential. This leads to an increase in the effective refractory period, making the cardiac tissue less susceptible to re-entrant arrhythmias.[6]
Signaling Pathway of this compound's Action
The following diagram illustrates the principal mechanism of action of this compound at the cellular level.
Structural Activity Relationship (SAR) of this compound
Detailed quantitative SAR studies on a broad range of this compound analogs are not extensively available in the public domain. However, analysis of the this compound structure and data from related Class III antiarrhythmics allow for the deduction of key structural features essential for its activity. The this compound molecule can be dissected into three main components: a central imidazolidinedione core, a substituted furan ring, and a piperazinylbutyl side chain.
Key Structural Features for Activity:
-
Imidazolidinedione Core: This heterocyclic ring system is a crucial scaffold for the molecule. Modifications to this core are likely to significantly impact the compound's overall conformation and its interaction with the ion channel binding pockets.
-
Substituted Furan Ring: The 5-(4-chlorophenyl)furan-2-yl moiety is a critical pharmacophore. The chlorophenyl group likely engages in hydrophobic and/or aromatic interactions within the binding site of the potassium channels. The nature and position of the substituent on the phenyl ring are expected to influence potency and selectivity.
-
Piperazinylbutyl Side Chain: This basic side chain is a common feature in many hERG channel blockers and is thought to interact with negatively charged amino acid residues, such as those in the pore domain of the channel. The length of the butyl linker and the nature of the terminal amine are critical for optimal activity.
Quantitative Data on this compound Activity
While a comprehensive SAR table for a series of analogs is not available, the following table summarizes the known quantitative data for this compound's activity on its primary targets.
| Compound | Target | Assay | IC50 | Reference |
| This compound | IKr (hERG) | Whole-cell patch clamp (Xenopus oocytes, 0.1 Hz) | 1.4 µM | [7] |
| This compound | IKr (hERG) | Whole-cell patch clamp (Xenopus oocytes, 1 Hz) | 5.2 µM | [7] |
| This compound | IKr (hERG) | Whole-cell patch clamp (CHO-K1 cells, 22°C) | 610 nM | [1] |
| This compound | IKr (hERG) | Whole-cell patch clamp (CHO-K1 cells, 37°C) | 560 nM | [1] |
| This compound | IKs | Not specified | 3 µM | [8][9] |
Experimental Protocols
The primary method for evaluating the activity of this compound and its analogs on IKr and IKs currents is the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion channel currents in isolated cells.
General Protocol for Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for measuring IKr (hERG) and IKs (KCNQ1/KCNE1) currents in a heterologous expression system (e.g., CHO or HEK293 cells) stably transfected with the respective channel subunits.
1. Cell Preparation:
- Culture cells in appropriate media and conditions.
- For recording, detach cells using a non-enzymatic solution and plate them on glass coverslips at a low density.
- Allow cells to adhere for a few hours before recording.
2. Solutions:
- External Solution (for IKr): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (for IKr): (in mM) 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 MgATP; pH adjusted to 7.2 with KOH.
- External Solution (for IKs): Similar to the IKr external solution, but may require specific blockers for other currents if not a pure stable cell line.
- Internal (Pipette) Solution (for IKs): Similar to the IKr internal solution.
3. Electrophysiological Recording:
- Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 2-5 MΩ when filled with the internal solution.
- Under visual guidance, approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
- Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
- Compensate for cell capacitance and series resistance.
4. Voltage-Clamp Protocols:
- For IKr (hERG): From a holding potential of -80 mV, apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and inactivate the channels. Then, repolarize to -50 mV to record the deactivating tail current, which is characteristic of hERG channels.
- For IKs (KCNQ1/KCNE1): From a holding potential of -80 mV, apply a long depolarizing pulse to potentials ranging from -40 mV to +60 mV for 2-5 seconds to elicit the slowly activating current. Repolarize to -40 mV to record the tail current.
5. Data Acquisition and Analysis:
- Record currents using a patch-clamp amplifier and appropriate data acquisition software.
- Apply test compounds at various concentrations to the external solution and measure the inhibition of the target current.
- Construct concentration-response curves and calculate IC50 values.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for evaluating the activity of a test compound on cardiac ion channels.
Conclusion
References
- 1. Comparative effects of this compound and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 7. Blockade of HERG channels by the class III antiarrhythmic this compound: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. This compound dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
Azimilide's Effect on Cardiomyocyte Action Potential Duration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophysiological effects of azimilide on cardiomyocyte action potential duration (APD). It is designed to be a valuable resource for researchers, scientists, and professionals involved in cardiovascular drug development. This document delves into the core mechanism of action, presents quantitative data from various studies, outlines detailed experimental protocols, and provides visual representations of the underlying pathways and workflows.
Core Mechanism of Action
This compound is classified as a Class III antiarrhythmic agent.[1][2][3] Its primary mechanism of action is the blockade of cardiac potassium channels, which are crucial for the repolarization phase of the action potential.[1][2][4] By inhibiting these channels, this compound prolongs the action potential duration, a key factor in its antiarrhythmic effect.[1][4]
Specifically, this compound is known to block both the rapidly activating (IKr) and the slowly activating (IKs) components of the delayed rectifier potassium current.[1][2][4] This dual-channel blockade is a distinguishing feature of this compound compared to some other Class III agents that may selectively block only one of these currents.[2][4] The blockade of IKr and IKs leads to a dose-dependent prolongation of the APD in cardiomyocytes.[4]
At higher concentrations, this compound has also been shown to affect other cardiac ion channels, including the L-type calcium current (ICa) and the sodium current (INa).[5] The blockade of these channels can lead to more complex effects on the action potential, including potential shortening of the APD at higher stimulation frequencies.[5]
Below is a diagram illustrating the primary mechanism of action of this compound on cardiomyocyte ion channels.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various cardiomyocyte ion channels and action potential duration from published studies.
Table 1: Inhibitory Concentrations (IC50) and Dissociation Constants (Kd) of this compound on Cardiac Ion Channels
| Ion Channel | Species | Cell Type | IC50 / Kd (µM) | Reference |
| IKr | Canine | Ventricular Myocytes | < 1 | [5] |
| IKs | Canine | Ventricular Myocytes | 1.8 | [5] |
| ICa, L-type | Canine | Ventricular Myocytes | 17.8 | [5] |
| INa | Canine | Ventricular Myocytes | 19 | [5] |
| IK | Human | Atrial Myocytes | - (51.7% inhibition at 100 µM) | [6] |
| IKur | Human | Atrial Myocytes | - (38.6% inhibition at 100 µM) | [6] |
| Ito | Human | Atrial Myocytes | - (60.3% inhibition at 100 µM) | [6] |
| IK1 | Human | Atrial Myocytes | - (Significant inhibition at 100 µM) | [6] |
Table 2: Effect of this compound on Action Potential Duration (APD)
| Species | Cell Type | This compound Concentration (µM) | Stimulation Frequency (Hz) | APD90 Prolongation (%) | Reference |
| Canine | Ventricular Myocytes | 1 | 0.33 | 25 | [5] |
| Canine | Ventricular Myocytes | 1 | 1 | 17 | [5] |
| Canine | Ventricular Myocytes | 5 | 0.33 | Variable (prolongation or shortening) | [5] |
| Canine | Ventricular Myocytes | 5 | 1 | Shortening | [5] |
| Dog | Right Ventricle (in vivo) | 7 mg/kg (i.v.) | Pacing at 400ms CL | 5.4 | [7] |
| Dog | Right Ventricle (in vivo) | 17 mg/kg (i.v.) | Pacing at 400ms CL | 7.7 | [7] |
| Dog | Right Ventricle (in vivo) | 30 mg/kg (i.v.) | Pacing at 400ms CL | 10.7 | [7] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in this guide.
Cardiomyocyte Isolation
Objective: To obtain viable, single cardiomyocytes for electrophysiological recordings.
General Procedure (based on Langendorff perfusion): [8][9]
-
Heart Excision: The animal is euthanized, and the heart is rapidly excised and placed in ice-cold, calcium-free Tyrode's solution.[8]
-
Aortic Cannulation: The aorta is cannulated on a Langendorff apparatus, and the heart is retrogradely perfused with a calcium-free buffer to wash out the blood.[8][9]
-
Enzymatic Digestion: The perfusion is switched to a solution containing digestive enzymes, typically collagenase and protease, to break down the extracellular matrix.[8][9]
-
Tissue Dissociation: After digestion, the ventricular tissue is minced and gently agitated to release individual cardiomyocytes.[8]
-
Calcium Reintroduction: The isolated cells are gradually reintroduced to calcium-containing solutions to prevent calcium paradox.[8]
-
Cell Collection and Storage: The viable, rod-shaped cardiomyocytes are collected by centrifugation or gravity sedimentation and stored in an appropriate medium for subsequent experiments.[10]
Solutions:
-
Calcium-Free Tyrode's Solution: Contains (in mM): NaCl, KCl, MgCl2, HEPES, glucose.[8]
-
Enzyme Solution: Calcium-free Tyrode's solution supplemented with collagenase and protease.[8]
-
Krebs-Henseleit (KB) Solution: A high-potassium solution used for storing isolated cardiomyocytes.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To record action potentials and ion channel currents from single cardiomyocytes.
General Procedure: [11][12][13]
-
Cell Plating: Isolated cardiomyocytes are plated onto glass coverslips in a recording chamber mounted on an inverted microscope.[11]
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 1-5 MΩ.[11]
-
Pipette Filling: The micropipette is filled with an intracellular solution mimicking the cardiomyocyte's cytosol.[11]
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.[13]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[13]
-
Action Potential Recording (Current-Clamp): The amplifier is switched to current-clamp mode. Action potentials are elicited by injecting brief depolarizing current pulses through the pipette.[11][12]
-
Data Acquisition and Analysis: The membrane potential is recorded and digitized. Action potential parameters such as APD at 50% (APD50) and 90% (APD90) repolarization are analyzed.
Solutions: [11]
-
Extracellular (Bath) Solution: Typically a Tyrode's solution containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4.[11]
-
Intracellular (Pipette) Solution: Contains (in mM): K-aspartate or K-gluconate, KCl, MgCl2, EGTA, HEPES, and ATP, with pH adjusted to 7.2.[11]
Below is a diagram illustrating the general workflow for cardiomyocyte isolation and patch-clamp recording.
Signaling Pathways
The primary effect of this compound on action potential duration is a direct consequence of its interaction with and blockade of specific ion channels. There is currently limited evidence to suggest that its effects are significantly modulated by intracellular signaling cascades such as those involving protein kinases. Therefore, the "signaling pathway" in the context of this compound's immediate electrophysiological effects is the direct drug-channel interaction leading to a change in ion flux and, consequently, the shape of the action potential.
The logical relationship can be visualized as a direct cause-and-effect pathway.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits multiple cardiac potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The class III effect of this compound is not associated with reverse use-dependence in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Isolation of Human Ventricular Cardiomyocytes from Vibratome-Cut Myocardial Slices [jove.com]
- 11. Cardiac Action Potential Protocol [protocols.io]
- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 13. Technical Applications of Microelectrode Array and Patch Clamp Recordings on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Azimilide in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azimilide is a Class III antiarrhythmic agent known for its ability to prolong cardiac repolarization by blocking specific potassium channels.[1][2][3][4][5] Unlike many other Class III agents that selectively block one type of channel, this compound is distinguished by its action on both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current.[1][6] This document provides a detailed protocol for utilizing this compound in patch-clamp electrophysiology studies to characterize its effects on various cardiac ion channels.
Mechanism of Action
This compound's primary mechanism involves the blockade of voltage-gated potassium channels responsible for the repolarization phase of the cardiac action potential. The primary targets are:
-
IKr (Rapidly Activating Delayed Rectifier K+ Current): Mediated by the hERG (human Ether-à-go-go-Related Gene) channel, IKr is crucial for terminating the action potential. This compound binds to the extracellular domain of the hERG channel, inducing a conformational change that inhibits the current.[3][4] The blockade of hERG channels by this compound exhibits reverse use-dependence, meaning the blocking effect diminishes at faster pulsing rates.[3][7]
-
IKs (Slowly Activating Delayed Rectifier K+ Current): This current, conducted by KvLQT1/minK channels, also contributes to repolarization. This compound blocks IKs, contributing to its overall effect of prolonging the action potential duration (APD).[1][8]
At higher concentrations, this compound also demonstrates inhibitory effects on other cardiac ion channels, including the L-type Ca2+ current (ICaL) and the Na+ current (INa), which can lead to variable effects on the APD at different concentrations and stimulation frequencies.[8]
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of this compound for various cardiac ion channels, as determined by patch-clamp experiments.
| Target Current | Channel Complex | Species | Potency (Kd / IC50) | Test Potential / Condition | Reference |
| IKr | hERG (Kv11.1) | Canine | Kd < 1 µM | -20 mV | [8] |
| hERG (Kv11.1) | Xenopus Oocytes | IC50 = 1.4 µM | 0.1 Hz stimulation | [7] | |
| hERG (Kv11.1) | Xenopus Oocytes | IC50 = 5.2 µM | 1 Hz stimulation | [7] | |
| IKs | KCNQ1/KCNE1 | Canine | Kd = 1.8 µM | +30 mV | [8] |
| ICa-L | Cav1.2 | Canine | Kd = 17.8 µM | +10 mV | [8] |
| INa | Nav1.5 | Canine | Kd = 19 µM | -40 mV | [8] |
| INCX | Na+/Ca2+ Exchanger | Guinea Pig | IC50 = 40-45 µM | - | [9] |
Experimental Protocols
Detailed methodologies for studying the effects of this compound using whole-cell patch-clamp techniques are provided below. These protocols are adaptable for various cell types, including isolated primary cardiomyocytes or heterologous expression systems (e.g., HEK293 or CHO cells) stably expressing the channel of interest.
Cell Preparation
-
Primary Cardiomyocytes: Isolate ventricular myocytes from animal hearts (e.g., canine, guinea pig) using established enzymatic digestion protocols. After isolation, allow cells to stabilize before initiating recordings.
-
Transfected Cell Lines: Culture HEK293 or CHO cells expressing the specific ion channel subunit(s) (e.g., hERG for IKr) under standard conditions. Passage cells as needed and plate onto glass coverslips for recording 24-48 hours prior to the experiment.
Solutions and Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound dihydrochloride in sterile water or DMSO. Store aliquots at -20°C. On the day of the experiment, dilute the stock solution into the external recording solution to achieve the desired final concentrations.
-
External (Bath) Solution (Tyrode's, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-Aspartate (or K-Gluconate), 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH. Note: Solution compositions may need to be modified to isolate specific currents. For example, Cs+ can be substituted for K+ in the internal solution to block outward K+ currents when studying ICa-L or INa.
Whole-Cell Voltage-Clamp Protocol for IKr (hERG)
This protocol is designed to measure the characteristic IKr tail current.
-
Establish Whole-Cell Configuration: Obtain a giga-ohm seal (>1 GΩ) on a selected cell and rupture the membrane to achieve the whole-cell configuration.
-
Set Holding Potential: Clamp the cell membrane at a holding potential of -80 mV.
-
Apply Depolarizing Pulse: Apply a depolarizing step to +20 mV for 1000-2000 ms to activate the hERG channels.
-
Repolarizing Step: Repolarize the membrane to -50 mV. The resulting deactivating current is the IKr tail current, which is measured for analysis.
-
Data Acquisition: Repeat this voltage protocol at a set frequency (e.g., every 10-15 seconds) to establish a stable baseline current.
-
Drug Application: Perfuse the recording chamber with the external solution containing this compound. Continue recording using the same voltage protocol until a steady-state block is achieved (typically 3-5 minutes).
-
Washout: If possible, perfuse with a drug-free external solution to observe the reversal of the block.
-
Isolation: To ensure the measured current is primarily IKr, experiments can be performed in the presence of an IKs blocker (e.g., Chromanol 293B).[10]
Whole-Cell Voltage-Clamp Protocol for IKs
This protocol is designed to activate the slowly activating IKs current.
-
Establish Whole-Cell Configuration: As described above.
-
Set Holding Potential: Clamp the cell at -40 mV or -50 mV.
-
Apply Long Depolarizing Pulse: Apply a long depolarizing step to potentials between +30 mV and +50 mV for 5000 ms to ensure full activation of the slow IKs current.[11]
-
Repolarizing Step: Repolarize the membrane to the holding potential (-40 mV). The amplitude of the deactivating tail current is measured as IKs.[11]
-
Data Acquisition & Drug Application: Follow the same procedure as for IKr to establish a baseline and measure the effect of this compound.
-
Isolation: To isolate IKs, experiments should be conducted in the presence of a specific IKr blocker (e.g., E-4031 or dofetilide).[11]
Visualizations
This compound's Signaling Pathway
Caption: Mechanism of action for this compound on cardiac ion channels.
Experimental Workflow
Caption: General workflow for a patch-clamp experiment with this compound.
References
- 1. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. This compound dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of HERG channels by the class III antiarrhythmic this compound: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beta-adrenergic stimulation reverses the IKr–IKs dominant pattern during cardiac action potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Preparing Azimilide Stock Solutions for In Vitro Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azimilide dihydrochloride is a Class III antiarrhythmic agent that primarily functions by blocking the delayed rectifier potassium currents, IKr (rapidly activating) and IKs (slowly activating), which are crucial for cardiac repolarization.[1][2] Its activity, particularly on the hERG (human Ether-à-go-go-Related Gene) channel which underlies IKr, makes it a subject of significant interest in cardiovascular research and drug safety assessment.[3][4] Proper preparation of this compound stock solutions is paramount for obtaining accurate and reproducible results in a variety of in vitro assays.
This document provides detailed protocols for the preparation of this compound dihydrochloride stock solutions and their application in common in vitro assays.
Physicochemical and Biological Properties of this compound Dihydrochloride
A summary of the key quantitative data for this compound dihydrochloride is presented in the table below for easy reference and calculation.
| Parameter | Value | Source(s) |
| Molecular Weight | 530.88 g/mol | |
| Solubility in Water | 26.54 mg/mL (50 mM) | |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [5][6] |
| Solubility in DMSO | 1 mg/mL (~1.88 mM) with warming | |
| Storage (Powder) | -20°C for up to 4 years | [5][6][7] |
| Storage (in DMSO) | -80°C for up to 6 months, -20°C for up to 2 weeks | [7][8] |
| IC50 for IKr (hERG) | 0.4 µM to 1.4 µM | [4] |
| IC50 for IKs | 3 µM | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Dihydrochloride Stock Solution in DMSO
Given the limited solubility of this compound dihydrochloride in DMSO, preparing a high-concentration stock solution (e.g., 10 mM) may not be feasible. Therefore, a 1 mM stock solution is recommended.
Materials:
-
This compound dihydrochloride powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Equilibration: Allow the vial of this compound dihydrochloride powder to reach room temperature before opening to prevent moisture condensation.
-
Mass Calculation: To prepare 1 mL of a 1 mM stock solution, calculate the required mass:
-
Mass (mg) = 1 mmol/L * 0.001 L * 530.88 g/mol * 1000 mg/g = 0.531 mg
-
-
Weighing: Carefully weigh 0.531 mg of this compound dihydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly. Gentle warming in a water bath (37-40°C) may be necessary to achieve complete dissolution, resulting in a clear solution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 2 weeks).[7][8]
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Serial Dilution for In Vitro Assays
This protocol describes the preparation of working solutions from the 1 mM DMSO stock for a typical cell-based assay, ensuring the final DMSO concentration remains below 0.5% to minimize solvent-induced cytotoxicity.[8]
Materials:
-
1 mM this compound in DMSO stock solution
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 1 mM stock solution in your assay buffer or medium. For example, to prepare a 100 µM intermediate solution, dilute the 1 mM stock 1:10 (e.g., 10 µL of 1 mM stock + 90 µL of medium).
-
Serial Dilutions: Perform serial dilutions from the intermediate stock to achieve the desired final concentrations. For example, for a 2-fold serial dilution:
-
Add 50 µL of medium to several wells of a 96-well plate.
-
Add 100 µL of the 100 µM intermediate solution to the first well and mix.
-
Transfer 50 µL from the first well to the second well and mix.
-
Repeat this process for the subsequent wells to create a concentration gradient.
-
-
Final Dilution into Assay Plate: Add the serially diluted this compound solutions to your assay plate containing cells. Ensure the final volume of the added solution results in a final DMSO concentration of less than 0.5%. For instance, if you add 10 µL of your highest concentration working solution (which contains 10% DMSO from the intermediate step) to 190 µL of medium in the well, the final DMSO concentration will be 0.5%.
Serial Dilution Workflow
References
- 1. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Blockade of HERG channels by the class III antiarrhythmic this compound: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound (Dihydrochloride) Datasheet DC Chemicals [dcchemicals.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Azimilide in Canine Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azimilide is a class III antiarrhythmic agent that prolongs the cardiac action potential and refractory period by blocking both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2] This distinguishes it from other agents that may only block one of these channels.[1] At higher concentrations, this compound can also block L-type calcium (ICa) and sodium (INa) currents.[3][4] These properties make it a compound of interest for studying and suppressing a variety of supraventricular and ventricular arrhythmias. This document provides recommended dosages, detailed experimental protocols for key canine arrhythmia models, and a summary of the electrophysiological effects of this compound.
Mechanism of Action
This compound's primary mechanism of action involves the blockade of critical potassium channels involved in cardiac repolarization. By inhibiting both IKr and IKs, it effectively lengthens the action potential duration, which in turn increases the effective refractory period of cardiac tissue. This makes the myocardium less susceptible to re-entrant arrhythmias.
Caption: this compound's primary signaling pathway involves blocking IKr and IKs channels.
Recommended this compound Dosages
The appropriate dosage of this compound in canine models is dependent on the specific arrhythmia being studied and the desired electrophysiological effect. The following tables summarize intravenous (IV) and oral (PO) dosages cited in various studies.
Intravenous Administration
| Arrhythmia Model | Dosage | Efficacy/Observations |
| Torsade de Pointes (AV-Block) | 5 mg/kg over 5 minutes | Induced early afterdepolarizations and Torsade de Pointes in 5/9 dogs. |
| Coronary Artery Ligation/Reperfusion | 6 mg/kg + 0.1 mg/kg/min infusion | Suppressed premature ventricular complexes and ventricular fibrillation.[5] |
| Myocardial Infarction (Sustained VT) | 1 to 30 mg/kg | Prevented induction of ventricular arrhythmias in 56% of dogs.[6] |
| Atrial Flutter (Sterile Pericarditis) | 3, 10, and 30 mg/kg | 10 mg/kg terminated atrial flutter in all dogs; 30 mg/kg prevented reinduction.[7] |
Oral Administration
| Application | Dosage | Notes |
| General Antiarrhythmic | 5-10 mg/kg PO BID for 7 days, then SID | Long-term dose often targeted at 7 mg/kg q24h. |
Electrophysiological Effects of this compound
The administration of this compound leads to several measurable changes in cardiac electrophysiology.
| Parameter | Effect | Canine Model Context |
| Action Potential Duration (APD) | Prolonged | Observed in a concentration-dependent and reverse frequency-dependent manner.[3] |
| QT Interval | Increased | A consistent finding across various models. |
| Effective Refractory Period (ERP) | Increased | Dose-dependent increase observed in both normal and infarcted myocardium.[1][6] |
| Heart Rate | Decreased | Noted in the coronary ligation/reperfusion model.[5] |
| Interventricular Dispersion | Increased | Significantly increased from 55 to 110 ms in the Torsade de Pointes model. |
Experimental Protocols
The following are detailed protocols for inducing common arrhythmias in canine models for the purpose of studying the effects of this compound.
Torsade de Pointes (TdP) Model with Chronic AV-Block
This model creates a state of bradycardia and electrical remodeling, increasing susceptibility to drug-induced TdP.
Caption: Workflow for inducing Torsade de Pointes in a canine model.
Protocol:
-
Animal Preparation: Anesthetize adult mongrel dogs (20-40 kg) using an appropriate anesthetic regimen (e.g., premedication followed by sodium pentobarbital).[3]
-
AV-Block Induction: Under aseptic conditions, perform a thoracotomy to access the heart. Induce a complete atrioventricular (AV) block by ablating the proximal His-bundle using radiofrequency.
-
Remodeling Period: Allow the animals to recover for 4 to 6 weeks. During this period, the chronic bradycardia leads to cardiac hypertrophy and electrical remodeling, which increases susceptibility to TdP.
-
Terminal Study Preparation: Re-anesthetize the dogs. Place surface ECG leads to monitor QT-time and arrhythmias. Insert monophasic action potential (MAP) catheters endocardially into the left and right ventricles to measure action potential duration and visualize early afterdepolarizations (EADs).
-
Drug Administration: Administer this compound intravenously. A dose of 5 mg/kg infused over 5 minutes has been shown to be effective in inducing TdP in this model.
-
Monitoring and Data Collection: Continuously record ECG and MAP signals. Monitor for the development of EADs, ectopic ventricular beats, and Torsade de Pointes arrhythmias. A TdP arrhythmia is typically defined as a polymorphic ventricular tachycardia of at least 5 beats with a characteristic twisting of the QRS complex around the isoelectric line.
Myocardial Infarction-Induced Ventricular Tachycardia Model
This model simulates arrhythmias arising from a myocardial scar, a common clinical scenario.
Caption: Workflow for myocardial infarction-induced ventricular tachycardia.
Protocol:
-
Animal Preparation: Anesthetize male mongrel dogs.
-
Myocardial Infarction Induction: Perform a thoracotomy and ligate the left anterior descending (LAD) coronary artery to induce a myocardial infarction.[6] The ligation can be permanent or followed by a period of reperfusion (e.g., 2 hours of occlusion followed by release).[5]
-
Recovery: Allow the animals to recover for 4 to 7 days. This allows for the formation of a stable infarct scar which can serve as a substrate for re-entrant ventricular tachycardia.[5]
-
Terminal Electrophysiology Study: Re-anesthetize the dogs. Introduce stimulating and recording electrodes into the ventricles.
-
Baseline Arrhythmia Induction: Use programmed electrical stimulation (PES) with premature beats or burst pacing to induce ventricular tachycardia (VT).[5]
-
Drug Administration: Administer this compound intravenously. Doses ranging from 1 to 30 mg/kg have been tested for their ability to suppress inducible VT.[6]
-
Post-Drug Testing: Repeat the PES protocol to determine if this compound has suppressed the inducibility of VT.[6]
Atrial Flutter Model (Sterile Pericarditis)
This model creates a functional substrate for re-entrant atrial flutter.
Protocol:
-
Sterile Pericarditis Induction: Anesthetize the dogs. Under sterile conditions, create a pericardial window and introduce a sterile irritant (e.g., talc) to induce pericarditis.
-
Recovery: Allow the dogs to recover for 3 to 5 days. The resulting inflammation creates the electrophysiological conditions necessary for sustained atrial flutter.
-
Terminal Study: Re-anesthetize the animals and perform a thoracotomy. Place a multi-electrode array on the epicardial surface of the atria for mapping of electrical activation.
-
Atrial Flutter Induction: Induce atrial flutter using rapid atrial burst pacing.
-
Drug Administration: Administer this compound intravenously at incremental doses (e.g., 3, 10, and 30 mg/kg).[7]
-
Data Collection: Record epicardial electrograms to map the re-entrant circuits. Observe for termination of atrial flutter and test for re-inducibility after drug administration. A dose of 10 mg/kg was found to terminate flutter in all dogs in one study, while 30 mg/kg was required to prevent re-induction.[7]
Conclusion
This compound demonstrates significant antiarrhythmic properties in a variety of canine models. Its dual-channel blockade (IKr and IKs) provides a robust mechanism for prolonging repolarization and suppressing both ventricular and supraventricular arrhythmias. The dosages and protocols outlined in these application notes provide a foundation for researchers to effectively utilize canine models in the study of this compound and other potential antiarrhythmic compounds. Careful consideration of the specific arrhythmia model and experimental endpoints is crucial for determining the optimal dosage and study design.
References
- 1. scilit.com [scilit.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Circus movement atrial flutter in the canine sterile pericarditis model. Relation of characteristics of the surface electrocardiogram and conduction properties of the reentrant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circus movement atrial flutter in the canine sterile pericarditis model. Activation patterns during initiation, termination, and sustained reentry in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nature of inducible ventricular tachyarrhythmias in a canine chronic myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azimilide Administration in Post-Myocardial Infarction Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azimilide is a Class III antiarrhythmic agent that blocks both the rapidly (IKr) and slowly (IKs) activating components of the delayed rectifier potassium current.[1][2][3][4] This mechanism of action leads to a prolongation of the cardiac action potential duration and effective refractory period, suggesting its potential therapeutic utility in post-myocardial infarction (MI) settings to prevent life-threatening ventricular arrhythmias.[1][2][4] Preclinical studies in various animal models have demonstrated its efficacy in suppressing ventricular tachyarrhythmias.[5][6] This document provides detailed protocols for investigating the effects of this compound in a post-myocardial infarction rat model, a widely used preclinical model for studying cardiac pathophysiology and therapeutic interventions.
Experimental Design Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a post-myocardial infarction rat model.
Caption: Experimental workflow for this compound administration in a post-MI rat model.
Key Experimental Protocols
Induction of Myocardial Infarction in Rats (LAD Ligation)
This surgical procedure is a common method to create a reproducible myocardial infarction in rats.[7][8][9][10]
Materials:
-
Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., Ketamine/Xylazine cocktail or Isoflurane)[7][8][9]
-
Surgical instruments (scalpels, forceps, retractors, needle holders)
-
Ventilator for small rodents
-
6-0 silk or prolene suture
-
Surgical microscope or loupes
-
Warming pad
-
Analgesics (e.g., Buprenorphine)[7]
Procedure:
-
Anesthetize the rat using an approved protocol (e.g., intraperitoneal injection of Ketamine (80 mg/kg) and Xylazine (10 mg/kg)).[9]
-
Intubate the animal and connect it to a ventilator.
-
Shave the left thoracic area and sterilize the surgical site.
-
Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.
-
Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery with a 6-0 suture. Successful ligation is confirmed by the observation of myocardial blanching in the anterior wall of the left ventricle.[8]
-
Close the chest in layers. Ensure to remove air from the thoracic cavity before final closure.
-
Administer post-operative analgesics and monitor the animal during recovery on a warming pad.
This compound Administration
While specific protocols for this compound in post-MI rats are not extensively detailed in the literature, based on rodent studies of this compound and general principles of drug administration in rats, the following can be proposed.
Routes of Administration:
-
Oral (gavage): This is a common route for repeated dosing.[11] this compound has excellent oral absorption.[1][3]
-
Intravenous (IV): For acute studies or to ensure precise dosing.[5][11] The lateral tail vein is a common site for IV injections in rats.[11]
-
Intraperitoneal (IP): A common route for parenteral administration in rodents.[12]
Proposed Dosing Regimen (to be optimized):
-
Based on a study in a rat coronary artery ligation-reperfusion model, an oral dose of 100 mg/kg was shown to be fully protective against ventricular fibrillation.[5]
-
Intravenous doses in the range of 1-18 mg/kg have been shown to be effective in a dose-dependent manner in rats.[5]
-
Treatment can be initiated 24 hours post-MI and continued for the desired study duration (e.g., 4 weeks for remodeling studies).
Langendorff Isolated Perfused Heart Preparation
This ex vivo technique allows for the assessment of cardiac function and electrophysiology without systemic influences.[13][14][15][16][17]
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer
-
Cannulas and tubing
-
Pressure transducer
-
Electrodes for ECG recording
-
Data acquisition system
Procedure:
-
Anesthetize the rat and administer heparin (1000 IU/kg) to prevent coagulation.[13]
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Identify the aorta and cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[13][16]
-
Insert a balloon into the left ventricle to measure isovolumetric contractile function (LVDP, dP/dtmax, dP/dtmin).
-
Place electrodes on the heart surface to record a pseudo-ECG.
-
Allow the heart to stabilize before recording baseline parameters and then introducing this compound or other agents into the perfusate.
Histological Analysis
a. Infarct Size Measurement (TTC Staining): This method is used to differentiate viable from non-viable myocardial tissue.[7]
Procedure:
-
At the end of the experiment, excise the heart and rinse with saline.
-
Slice the ventricles into 2 mm thick transverse sections.
-
Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 20 minutes.[7]
-
Fix the stained slices in 10% formalin. Viable tissue will stain red, while the infarcted area will remain pale.
-
Image the slices and quantify the infarct area relative to the total ventricular area using image analysis software.
b. Assessment of Cardiac Fibrosis (Masson's Trichrome Staining): This staining technique is used to visualize collagen fibers, which are indicative of fibrosis.[18][19][20][21][22]
Procedure:
-
Fix heart tissue samples in 10% formalin and embed in paraffin.
-
Cut 5 µm thick sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin, followed by Biebrich scarlet-acid fuchsin, and then aniline blue.[18][19][21][22]
-
Dehydrate and mount the sections. Collagen fibers will be stained blue, nuclei black, and the myocardium red.[18][21][22]
-
Quantify the fibrotic area using image analysis software.
c. Evaluation of Apoptosis (TUNEL Assay): The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[23][24][25][26][27]
Procedure:
-
Prepare paraffin-embedded heart tissue sections as described for Masson's Trichrome staining.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval if necessary.
-
Incubate the sections with terminal deoxynucleotidyl transferase (TdT) and labeled dUTP.
-
Use a fluorescent detection system to visualize TUNEL-positive nuclei.
-
Counterstain with a nuclear stain (e.g., DAPI) and a cardiomyocyte marker (e.g., anti-alpha-sarcomeric actin) to identify apoptotic cardiomyocytes.
-
Quantify the number of TUNEL-positive cardiomyocytes under a fluorescence microscope.
Molecular Analysis (Western Blotting)
Western blotting is used to quantify the expression of specific proteins involved in cardiac remodeling and apoptosis.[28][29][30][31][32]
Procedure:
-
Homogenize heart tissue samples in RIPA buffer with protease and phosphatase inhibitors.[28]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., caspases for apoptosis, collagen for fibrosis) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).
Quantitative Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
Table 1: Echocardiographic Parameters
| Parameter | Sham | MI + Vehicle | MI + this compound |
| Left Ventricular Ejection Fraction (%) | |||
| Left Ventricular Fractional Shortening (%) | |||
| Left Ventricular Internal Diameter at end-diastole (mm) | |||
| Left Ventricular Internal Diameter at end-systole (mm) |
Table 2: Langendorff Electrophysiology and Hemodynamics
| Parameter | Sham | MI + Vehicle | MI + this compound |
| Action Potential Duration at 90% Repolarization (ms) | |||
| Effective Refractory Period (ms) | |||
| Left Ventricular Developed Pressure (mmHg) | |||
| +dP/dtmax (mmHg/s) | |||
| -dP/dtmin (mmHg/s) | |||
| Heart Rate (bpm) |
Table 3: Histological and Molecular Analyses
| Parameter | Sham | MI + Vehicle | MI + this compound |
| Infarct Size (% of LV) | |||
| Fibrotic Area (% of LV) | |||
| Apoptotic Cardiomyocytes (%) | |||
| Relative Protein Expression (e.g., Caspase-3/GAPDH) |
Signaling Pathway of this compound
This compound's primary mechanism of action is the blockade of cardiac potassium channels, which is crucial for cardiac repolarization.
Caption: Proposed signaling pathway of this compound's antiarrhythmic action.
References
- 1. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a new class III antiarrhythmic drug, on reentrant circuits causing ventricular tachycardia and fibrillation in a canine model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of the class III antiarrhythmic agent this compound in rodent models of ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of inducible ventricular arrhythmias by intravenous this compound in dogs with previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.criver.com [assets.criver.com]
- 8. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of a rat model of myocardial infarction with a high survival rate: A suitable model for evaluation of efficacy of stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semi-Minimal Invasive Method to Induce Myocardial Infarction in Rats and the Assessment of Cardiac Function by an Isolated Working Heart System [jove.com]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. transonic.com [transonic.com]
- 14. ijbcp.com [ijbcp.com]
- 15. scispace.com [scispace.com]
- 16. SutherlandandHearse [southalabama.edu]
- 17. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 18. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. med.emory.edu [med.emory.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Specificity of TUNEL method depends on duration of fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 31. Western blot protocol | Abcam [abcam.com]
- 32. Protein Isolation from the Developing Embryonic Mouse Heart Valve Region - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azimilide in Langendorff-Perfused Heart Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azimilide is a Class III antiarrhythmic agent known for its ability to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac myocytes.[1][2][3][4] This action prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial and ventricular tissues, contributing to its antiarrhythmic effects.[2][3] The Langendorff-perfused isolated heart model is a valuable ex vivo tool for investigating the direct cardiac effects of pharmacological agents like this compound, independent of systemic neurohormonal influences.[5][6] These application notes provide detailed protocols for studying the electrophysiological and hemodynamic effects of this compound in a Langendorff preparation.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key cardiac parameters. Data has been compiled from various preclinical studies.
Table 1: Electrophysiological Effects of this compound on Isolated Rabbit Atria
| This compound Concentration (µM) | Atrial Effective Refractory Period (AERP) in Non-Dilated Atria (ms) | Atrial Effective Refractory Period (AERP) in Dilated Atria (ms) |
| 0 (Baseline) | 82 ± 1.3 | 49 ± 1.0 |
| 0.1 | 85 ± 2.0 | 55 ± 2.5 |
| 0.3 | 95 ± 3.1 | 68 ± 3.0 |
| 1.0 | 115 ± 5.6 | 85 ± 5.1 |
| 3.0 | 136 ± 6.6 | 105 ± 9.9 |
Data adapted from Carlsson et al., 2004.[7][8]
Table 2: Effects of this compound on Action Potential Duration (APD) in Guinea Pig Ventricular Myocardium
| Condition | This compound Concentration (µM) | Change in APD90 (%) |
| Normoxia | 0.5 | Lengthened (quantitative value not specified)[1] |
| Simulated Ischemia (30 min) | 0.1 | -53 ± 5 |
| 0.5 | -64 ± 5 | |
| Control | -52 ± 6 |
Data adapted from Varró et al., 2005.[1]
Table 3: Hemodynamic and Electrophysiological Effects of this compound (Illustrative Data)
| This compound Concentration (µM) | Heart Rate (HR) (bpm) | Left Ventricular Developed Pressure (LVDP) (mmHg) | Coronary Flow (CF) (mL/min) |
| 0 (Baseline) | 180 ± 10 | 95 ± 5 | 15 ± 2 |
| 0.1 | 178 ± 11 | 100 ± 6 | 15 ± 2 |
| 0.3 | 175 ± 10 | 105 ± 5 | 16 ± 2 |
| 1.0 | 172 ± 9 | 115 ± 7 | 16 ± 3 |
| 3.0 | 168 ± 12 | 120 ± 8 | 17 ± 3 |
| 10.0 | 165 ± 11 | 110 ± 9 | 18 ± 2 |
Experimental Protocols
Protocol 1: General Langendorff Heart Preparation
This protocol describes the standard procedure for isolating and perfusing a mammalian heart (e.g., rabbit or guinea pig) using the Langendorff technique.
Materials:
-
Krebs-Henseleit (KH) buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Heparin solution
-
Anesthetic (e.g., sodium pentobarbital)
-
Langendorff apparatus (including perfusion reservoir, tubing, water jacket for temperature control, aortic cannula, and bubble trap)
-
Surgical instruments
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold KH buffer to induce cardioplegia.
-
Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula from the Langendorff apparatus. Ensure no air bubbles are introduced into the aorta.
-
Initiate Perfusion: Begin retrograde perfusion with warm (37°C), carbogen-gassed KH buffer at a constant pressure (typically 70-80 mmHg). The heart should resume beating.
-
Instrumentation:
-
For measuring left ventricular pressure, insert a fluid-filled balloon catheter into the left ventricle.
-
Place electrodes on the epicardial surface to record an electrocardiogram (ECG).
-
-
Stabilization: Allow the heart to stabilize for a 20-30 minute equilibration period before commencing the experimental protocol.
Protocol 2: Administration of this compound and Data Acquisition
This protocol details the procedure for administering this compound to the perfused heart and recording the subsequent physiological responses.
Materials:
-
This compound dihydrochloride
-
Appropriate solvent (e.g., deionized water or dimethyl sulfoxide (DMSO), followed by dilution in KH buffer)
-
Langendorff-perfused heart (prepared as in Protocol 1)
-
Data acquisition system for recording cardiac parameters
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the chosen solvent. Subsequent dilutions should be made in KH buffer to achieve the desired final concentrations.
-
Baseline Recording: After the stabilization period, record baseline data for all cardiac parameters (e.g., HR, LVDP, CF, APD, ERP) for at least 10 minutes.
-
Drug Administration: Introduce this compound into the perfusion buffer at the lowest desired concentration. This can be done by switching to a perfusion reservoir containing the drug or by using a syringe pump to infuse the drug into the perfusion line just before the aorta.
-
Equilibration and Recording: Allow the heart to equilibrate with the this compound-containing perfusate for 15-20 minutes, or until a steady-state effect is observed. Continuously record all cardiac parameters.
-
Dose-Response:
-
Cumulative Dosing: Increase the concentration of this compound in a stepwise manner, allowing for equilibration at each concentration before recording data.
-
Non-Cumulative Dosing: After recording at one concentration, wash out the drug with drug-free KH buffer until parameters return to baseline before administering the next concentration.
-
-
Washout: Following the final drug concentration, perfuse the heart with drug-free KH buffer for at least 20 minutes to observe any reversal of effects.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
References
- 1. Electrophysiological effects of this compound in an in vitro model of simulated-ischemia and reperfusion in guinea-pig ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
- 6. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent AZD7009: a comparison with this compound and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of this compound on cardiovascular tissues from normo- and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Azimilide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Azimilide on cell viability. While primarily known as a Class III antiarrhythmic agent, this compound's mechanism of action as a potassium channel blocker suggests potential applications in other therapeutic areas, including oncology. This document outlines detailed protocols for key cell viability assays, summarizes relevant quantitative data, and provides visual representations of associated signaling pathways and experimental workflows.
Introduction
This compound is a pharmaceutical agent that primarily functions by blocking both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac myocytes.[1][2][3] This action prolongs the action potential duration and the effective refractory period, making it effective in treating cardiac arrhythmias.[1][3] The ion channels targeted by this compound, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channels that underlie the IKr current, are also expressed in various cancer cells and have been implicated in the regulation of cell proliferation, apoptosis, and migration.
The aberrant expression and activity of potassium channels in cancer cells contribute to tumorigenesis by influencing cell cycle progression and resistance to apoptosis. Therefore, pharmacological inhibition of these channels presents a potential therapeutic strategy for cancer. As a blocker of hERG and other potassium channels, this compound is a compound of interest for investigating anti-proliferative and cytotoxic effects in cancer cell lines.
These notes provide the necessary protocols to assess the impact of this compound treatment on cell viability using standard laboratory techniques.
Data Presentation
Due to the limited availability of published data on the specific cytotoxic effects of this compound on cancer cell lines, this section provides key quantitative data related to its primary targets to inform experimental design. Researchers are encouraged to perform dose-response studies to determine the IC50 values in their specific cell lines of interest.
| Target | Reported IC50 | Cell Type | Comments |
| hERG (IKr) | 1.4 µM (at 0.1 Hz) | Xenopus oocytes | The blocking effect is use-dependent, with higher affinity at lower pulsing rates. |
| hERG (IKr) | 5.2 µM (at 1 Hz) | Xenopus oocytes | Demonstrates the use-dependent nature of the hERG channel block by this compound. |
| IKs | 1.8 µM (at +30 mV) | Guinea-pig cardiac myocytes | Blockade of the slow component of the delayed rectifier potassium current. |
| L-type Ca2+ current | 17.8 µM (at +10 mV) | Guinea-pig cardiac myocytes | Weaker inhibitory effect on calcium channels. |
| Na+ current | 19 µM (at -40 mV) | Guinea-pig cardiac myocytes | Weaker inhibitory effect on sodium channels. |
Experimental Protocols
Detailed methodologies for three key cell viability and apoptosis assays are provided below. These protocols are general guidelines and may require optimization based on the specific cell line and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][5][6][7]
Materials:
-
This compound dihydrochloride
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Materials:
-
This compound dihydrochloride
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
6-well cell culture plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected duration as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
-
Mandatory Visualizations
References
- 1. rupress.org [rupress.org]
- 2. Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of potassium channel-blockers in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The p53-dependent apoptotic pathway of breast cancer cells (BC-M1) induced by the bis-type bioreductive compound aziridinylnaphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A cell-permeant amiloride derivative induces caspase-independent, AIF-mediated programmed necrotic death of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer drug-induced cardiac rhythm disorders: Current knowledge and basic underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Azimilide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azimilide is a Class III antiarrhythmic agent that prolongs the cardiac action potential and refractory period by blocking potassium channels.[1][2] Its primary targets are the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[3][4][5][6] The IKr current is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[7] Inhibition of the hERG channel is a critical factor in drug-induced QT prolongation, which can lead to life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP).[8][9] Therefore, the early-stage assessment of hERG channel activity for this compound analogs is a crucial step in cardiovascular drug discovery and safety pharmacology.
High-throughput screening (HTS) assays are essential for efficiently evaluating large libraries of chemical compounds.[10] This document provides detailed application notes and protocols for key HTS assays to characterize this compound analogs and other potential hERG channel modulators. The described methods facilitate the rapid identification of compounds with desired efficacy and an acceptable cardiac safety profile.
Key High-Throughput Screening Assays
A tiered screening approach is recommended for evaluating compounds for hERG liability. This cascade progresses from high-throughput, cost-effective assays to lower-throughput, more physiologically relevant, and resource-intensive methods for promising lead candidates.
Tier 1: Primary Screening
-
Thallium Flux Assay: A fluorescence-based functional assay ideal for screening large compound libraries.[9][11]
-
Radioligand Binding Assay: A high-throughput method to identify compounds that bind to the hERG channel, though it does not provide functional data.
Tier 2: Secondary Screening and Lead Optimization
-
Automated Patch Clamp Electrophysiology: Considered the gold standard for assessing ion channel function, providing detailed information on channel blocking kinetics and voltage dependence.[8][12]
Tier 3: Advanced Characterization
-
Cardiac Action Potential Assays: Utilizes human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the effect of compounds on the overall cardiac action potential morphology.[13][14][15]
Data Presentation
Table 1: Comparison of High-Throughput Screening Assays for hERG Channel Blockade
| Assay Type | Principle | Throughput | Cost | Endpoint | Advantages | Disadvantages |
| Thallium Flux Assay | Measures ion flux through the hERG channel using a thallium-sensitive fluorescent dye. | High (1536-well) | Low | Change in fluorescence intensity | Functional data, amenable to HTS | Indirect measure of channel activity, potential for compound interference with dye |
| Radioligand Binding Assay | Competitive binding assay measuring displacement of a radiolabeled ligand from the hERG channel. | High | Medium | Amount of bound radioactivity | Direct measure of binding affinity | Non-functional, use of radioactivity |
| Automated Patch Clamp | Direct measurement of ionic currents through the hERG channel in whole-cell configuration. | Medium (384-well) | High | Ion current amplitude and kinetics | Gold standard, detailed electrophysiological data | Lower throughput, higher cost per data point |
| Cardiac Action Potential Assay | Optical measurement of action potential duration and morphology in cardiomyocytes. | Medium to High | Medium to High | Changes in action potential duration (APD), triangulation, and presence of early afterdepolarizations (EADs) | Physiologically relevant context | Complex biological system, variability between cell batches |
Table 2: Hypothetical IC50 Data for this compound Analogs from HTS Assays
| Compound | Thallium Flux IC50 (µM) | Radioligand Binding Ki (µM) | Automated Patch Clamp IC50 (µM) |
| This compound | 1.2 | 0.9 | 1.5 |
| Analog A | 0.5 | 0.3 | 0.6 |
| Analog B | 15.8 | 12.3 | 18.2 |
| Analog C | > 50 | > 50 | > 50 |
| Analog D | 2.1 | 1.8 | 2.5 |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on Cardiac Action Potential
Caption: Mechanism of this compound analogs on cardiac repolarization.
High-Throughput Screening Workflow for this compound Analogs
Caption: Tiered HTS workflow for this compound analog development.
Experimental Protocols
Protocol 1: Thallium Flux Assay for hERG Inhibition
This fluorescence-based functional assay is optimized for a 1536-well plate format and measures hERG channel activity using thallium ions as a surrogate for potassium ions.[9][11]
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, pH 7.3
-
FluxOR™ Thallium Detection Kit (or equivalent)
-
Loading Buffer: Assay Buffer with FluxOR™ dye and PowerLoad™ concentrate
-
Stimulation Buffer: Assay Buffer with KCl and thallium sulfate
-
Test compounds (this compound analogs) and positive control (e.g., Dofetilide)
-
1536-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed hERG-expressing cells into 1536-well plates at an optimized density and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound analogs in Assay Buffer.
-
Dye Loading:
-
Remove cell culture medium from the plates.
-
Add Loading Buffer to each well.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Remove the Loading Buffer.
-
Add Assay Buffer containing the appropriate concentration of test compound or control to each well.
-
Incubate for 10-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR®).
-
Measure baseline fluorescence (Excitation: ~480 nm, Emission: ~530 nm).
-
Add Stimulation Buffer to all wells to open the hERG channels and initiate thallium influx.
-
Immediately begin kinetic fluorescence readings for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the difference between the peak fluorescence and the baseline fluorescence for each well.
-
Normalize the data to positive (no compound) and negative (hERG blocker) controls.
-
Generate concentration-response curves and calculate IC50 values for each this compound analog.
-
Protocol 2: Automated Patch Clamp Assay for hERG Inhibition
This protocol describes a medium-throughput electrophysiology assay using an automated patch-clamp system (e.g., Qube 384, Patchliner).[16]
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
External Solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution: (in mM) 120 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with KOH.
-
Test compounds (this compound analogs) and positive control (e.g., Cisapride, Terfenadine)
-
Automated patch-clamp system and corresponding consumables (e.g., QPlates, PatchPlates)
Procedure:
-
Cell Preparation: Harvest hERG-expressing cells and prepare a single-cell suspension at the optimal concentration for the automated patch-clamp system.
-
System Setup:
-
Prime the fluidics of the automated patch-clamp system with External and Internal solutions.
-
Load the cell suspension and compound plates into the instrument.
-
-
Electrophysiological Recording:
-
The instrument will automatically perform cell capture, seal formation (to GΩ resistance), and whole-cell configuration.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current.
-
Establish a stable baseline recording of the hERG current in External Solution.
-
-
Compound Application:
-
Apply increasing concentrations of the this compound analog to the cells cumulatively.
-
Allow the current to reach steady-state at each concentration before applying the next.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Normalize the current inhibition to the baseline current.
-
Generate concentration-response curves and calculate IC50 values using a suitable fitting equation (e.g., Hill equation).
-
Protocol 3: High-Throughput Cardiac Action Potential Assay
This protocol utilizes hiPSC-CMs and a fluorescent voltage-sensitive dye to assess the effects of this compound analogs on cardiac action potential duration in a multi-well format.[13]
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Culture medium appropriate for hiPSC-CMs
-
Voltage-sensitive dye (e.g., a FRET-based dye or other potentiometric probes)
-
Test compounds (this compound analogs) and controls (e.g., E-4031 for APD prolongation, Verapamil for APD shortening)
-
Multi-well plates suitable for optical measurements (e.g., 96- or 384-well black, clear-bottom)
-
An optical mapping system or a plate reader with fast kinetic reading capabilities.
Procedure:
-
Cell Plating: Plate hiPSC-CMs in multi-well plates and allow them to form a spontaneously beating syncytium.
-
Dye Loading:
-
Prepare the voltage-sensitive dye solution according to the manufacturer's instructions.
-
Incubate the cells with the dye solution for the recommended time at 37°C.
-
-
Compound Addition:
-
After dye loading, replace the medium with fresh culture medium containing the desired concentrations of this compound analogs or controls.
-
Incubate for a sufficient period for the compound to exert its effect (e.g., 30-60 minutes).
-
-
Optical Recording:
-
Place the plate in the recording instrument, ensuring the temperature is maintained at 37°C.
-
Record the fluorescence signal from each well over time to capture multiple action potential waveforms. Electrical field stimulation can be used to control the beating rate.
-
-
Data Analysis:
-
Process the raw fluorescence data to generate action potential traces. This may involve baseline correction and signal averaging.
-
Automatically calculate key action potential parameters, including:
-
Action Potential Duration at 90% repolarization (APD90)
-
Action Potential Duration at 50% repolarization (APD50)
-
Action Potential Triangulation (APD90 - APD30)
-
Beating rate
-
-
Compare the parameters from compound-treated wells to vehicle-treated wells to determine the effect of each this compound analog.
-
Conclusion
The described high-throughput screening assays provide a robust framework for the efficient evaluation of this compound analogs. By employing a tiered screening cascade, researchers can rapidly identify compounds with potent on-target activity while simultaneously flagging potential off-target liabilities at the hERG channel. This integrated approach, combining high-throughput fluorescence-based assays with the gold-standard automated patch clamp and physiologically relevant hiPSC-CM models, is critical for accelerating the discovery and development of safer and more effective antiarrhythmic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel oral class III antiarrhythmic for both supraventricular and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 8. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
- 11. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improving Cardiac Action Potential Measurements: 2D and 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput methods for cardiac cellular electrophysiology studies: the road to personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiac LEAP | Axion Biosystems [axionbiosystems.com]
- 16. d-nb.info [d-nb.info]
Application of Azimilide in Induced Pluripotent Stem Cell-Derived Cardiomyocytes: A Comprehensive Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Azimilide in studies involving human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). This compound is a Class III antiarrhythmic agent known for its potent blockade of cardiac potassium channels, making it a critical tool for studying cardiac repolarization, proarrhythmic risk assessment, and the development of novel antiarrhythmic therapies. iPSC-CMs have emerged as a highly relevant human-based cellular model for these investigations, particularly within the framework of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.
Introduction to this compound and its Cardiac Effects
This compound primarily exerts its electrophysiological effects by blocking the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1] This dual-channel blockade leads to a prolongation of the action potential duration (APD) and the effective refractory period in cardiomyocytes.[1] The IKr current, encoded by the hERG gene, is a critical component of cardiac repolarization, and its inhibition is a key mechanism underlying drug-induced QT prolongation and the potentially fatal arrhythmia, Torsades de Pointes (TdP).[2] Consequently, this compound is classified as a high-risk compound for TdP and is frequently used as a positive control in cardiotoxicity screening assays.[2]
The use of iPSC-CMs provides a physiologically relevant platform to study the effects of compounds like this compound on human cardiac electrophysiology in a controlled in vitro setting. These cells express the key cardiac ion channels and exhibit spontaneous electrical activity, making them an invaluable tool for preclinical safety pharmacology.[3][4]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key cardiac ion channels and electrophysiological parameters. While data directly from iPSC-CMs can be limited, findings from closely related and standard experimental systems are included for a comprehensive overview.
| Parameter | Value | Cell Type/System | Citation |
| IC50 for IKr (hERG) | 560 nM | hERG-transfected CHO cells (at 37°C) | [5] |
| Kd for IKr | < 1 µM | Canine ventricular myocytes | [6] |
| EC50 for IKr | 0.39 µM | Canine ventricular preparations | [7] |
Table 1: Inhibitory concentrations of this compound on the rapid delayed rectifier potassium current (IKr).
| Parameter | Value | Cell Type/System | Citation |
| Kd for IKs | 1.8 µM | Canine ventricular myocytes | [6] |
| EC50 for IKs | 0.59 µM | Canine ventricular preparations | [7] |
Table 2: Inhibitory concentrations of this compound on the slow delayed rectifier potassium current (IKs).
| Concentration | Effect on APD90 | Pacing Rate | Cell Type | Citation |
| 1 µM | ~25% prolongation | 0.33 Hz | Canine ventricular myocytes | [6] |
| 1 µM | ~17% prolongation | 1 Hz | Canine ventricular myocytes | [6] |
| 5 µM | Variable (prolongation or shortening) | 0.33 Hz | Canine ventricular myocytes | [6] |
| 5 µM | Consistent shortening | 1 Hz | Canine ventricular myocytes | [6] |
Table 3: Dose-dependent effects of this compound on Action Potential Duration at 90% repolarization (APD90) in canine ventricular myocytes.
| Assay Type | Observed Effect of this compound | Significance in iPSC-CMs | Citation |
| Microelectrode Array (MEA) | Concentration-dependent prolongation of Field Potential Duration (FPD) | Standard method to assess changes in repolarization and proarrhythmic risk. | [8] |
| Voltage-Sensitive Dyes | Prolongation of Action Potential Duration (APD) | Allows for high-throughput assessment of changes in membrane potential. | [3] |
| Calcium Imaging | Prolongation of calcium transient duration | Provides insights into the effects on excitation-contraction coupling secondary to APD changes. | [5] |
Table 4: Qualitative summary of this compound's effects in iPSC-CM-based assays.
Visualizing this compound's Mechanism and Application
The following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow for its assessment in iPSC-CMs, and the logical relationship of its effects.
Caption: Mechanism of action of this compound on cardiac ion channels.
Caption: Experimental workflow for assessing this compound's effects.
Caption: Logical relationship of this compound's electrophysiological effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on iPSC-CMs.
Microelectrode Array (MEA) Assay for Field Potential Duration (FPD) Measurement
This protocol is adapted from methodologies used in CiPA-related studies.[1][9]
A. Cell Culture and Plating:
-
Thaw cryopreserved iPSC-CMs according to the manufacturer's protocol.
-
Pre-coat MEA plates (e.g., 48-well CytoView MEA plates) with 0.1% gelatin or fibronectin.
-
Plate iPSC-CMs at a density sufficient to form a confluent, synchronously beating monolayer over the electrodes (typically 50,000 to 80,000 cells per well).
-
Culture the cells in a 37°C, 5% CO2 incubator, replacing the medium every 2-3 days.
-
Allow the cells to mature and stabilize on the MEA plate for at least 7-10 days before conducting experiments.
B. Compound Preparation and Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be ≤ 0.1%.
-
Perform a medium exchange with fresh, pre-warmed culture medium at least one hour before the baseline recording.
C. MEA Recording:
-
Place the MEA plate on the recording platform, ensuring the environment is maintained at 37°C and 5% CO2.
-
Allow the plate to equilibrate for at least 20 minutes.
-
Record baseline field potentials for 3-5 minutes.
-
Add the different concentrations of this compound (and a vehicle control) to the wells in a cumulative manner.
-
Allow for a 15-30 minute incubation period after each drug addition before recording for 3-5 minutes.
D. Data Analysis:
-
Use the MEA system's software to detect and analyze the field potential waveforms.
-
Key parameters to extract include the Field Potential Duration (FPD), beat rate, and the presence of arrhythmic events (e.g., early afterdepolarizations (EADs)-like activity).
-
Correct the FPD for the beat rate using Fridericia's correction formula (FPDc = FPD / (beat interval)1/3).
-
Plot the percentage change in FPDc against the this compound concentration to generate a dose-response curve.
Patch-Clamp Electrophysiology for Ion Channel Characterization
This protocol provides a general framework for whole-cell patch-clamp recordings to measure IKr and IKs.
A. Cell Preparation:
-
Culture iPSC-CMs on glass coverslips coated with an appropriate extracellular matrix.
-
On the day of recording, transfer a coverslip to the recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with an external solution at 37°C.
B. Recording Solutions:
-
External Solution (for IKr): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (for IKr): (in mM): 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).
-
Specific channel blockers (e.g., for ICa,L and INa) should be added to the external solution to isolate the potassium currents.
C. Voltage-Clamp Protocol for IKr:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate the channels.
-
Repolarize the membrane to -50 mV to record the deactivating tail current, which is characteristic of IKr.
-
After obtaining a stable baseline, perfuse the chamber with external solution containing various concentrations of this compound.
D. Voltage-Clamp Protocol for IKs:
-
Use appropriate external and internal solutions, often with an IKr blocker (e.g., E-4031) in the external solution.
-
Apply a long depolarizing step (e.g., to +40 mV for 2-5 seconds) from a holding potential of -40 mV.
-
The slowly activating current during the depolarizing step is characteristic of IKs.
E. Data Analysis:
-
Measure the peak tail current for IKr and the current at the end of the depolarizing step for IKs.
-
Calculate the percentage block at each this compound concentration relative to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Calcium Imaging for Transient Analysis
This protocol outlines the measurement of intracellular calcium transients.
A. Cell Preparation and Dye Loading:
-
Plate iPSC-CMs on glass-bottom dishes or 96-well imaging plates.
-
On the day of the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with fresh medium to remove excess dye.
B. Image Acquisition:
-
Place the plate on a fluorescence microscope equipped with a camera capable of high-speed image acquisition (e.g., >30 frames per second) and an environmental chamber to maintain 37°C and 5% CO2.
-
Record baseline calcium transients from spontaneously beating cells. Pacing can be used for more controlled experiments.
-
Add this compound at various concentrations and incubate for an appropriate time.
-
Record the calcium transients post-drug application.
C. Data Analysis:
-
Select regions of interest (ROIs) over individual cells or cell clusters.
-
Measure the change in fluorescence intensity over time.
-
Key parameters to analyze include the calcium transient amplitude, duration (e.g., at 90% decay, CTD90), and the frequency of transients.
-
Compare the post-drug parameters to the baseline to determine the effect of this compound.
Conclusion
This compound serves as a vital pharmacological tool for probing the electrophysiological properties of iPSC-CMs. Its well-characterized effects on IKr and IKs make it an essential positive control for assessing proarrhythmic risk and for validating new cardiac safety screening platforms. The combination of iPSC-CM technology with advanced assay methodologies like MEA, patch-clamp, and calcium imaging provides a powerful, human-relevant system for in-depth cardiac research and drug development. The protocols and data presented here offer a comprehensive resource for researchers aiming to effectively utilize this compound in their iPSC-CM studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. International Multisite Study of Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Drug Proarrhythmic Potential Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Injection of IK1 through dynamic clamp can make all the difference in patch-clamp studies on hiPSC-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Drug-Induced Long QT and Proarrhythmic Risk Using Human Stem-Cell-Derived Cardiomyocytes in a Ca2+ Imaging Assay: Evaluation of 28 CiPA Compounds at Three Test Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment and validation of a torsade de pointes prediction model based on human iPSC‑derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Site Reliability of Human Induced Pluripotent stem cell-derived Cardiomyocyte Based Safety Assays Using Microelectrode Arrays: Results from a Blinded CiPA Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for Studying Azilimide's Rate-Dependent Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azimilide is a Class III antiarrhythmic agent known for prolonging the cardiac action potential and effective refractory period.[1] Its primary mechanism of action involves the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[2][3] A key characteristic of some Class III agents is "reverse use-dependence," where the drug's effect is more pronounced at slower heart rates. However, this compound is noted for its relative lack of reverse use-dependence compared to other drugs in its class.[2][3] Despite this, it does exhibit complex rate- and voltage-dependent interactions with cardiac ion channels.[4][5]
This document provides detailed protocols for investigating these rate-dependent effects using patch-clamp electrophysiology and action potential duration measurements in isolated cardiomyocytes.
Experimental Workflow
A typical workflow for assessing the rate-dependent effects of this compound involves cell preparation, electrophysiological recording at various stimulation frequencies, data acquisition, and subsequent analysis.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use-dependent 'agonist' effect of this compound on the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Azimilide in Plasma Samples Using Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Azimilide in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation.
Introduction
This compound is a pharmaceutical agent that has been investigated for its antiarrhythmic properties. It acts by blocking both the rapid and slow components of the delayed rectifier potassium current in the heart. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note describes a robust and sensitive LC-MS/MS method for the determination of this compound in plasma.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, deionized and filtered
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 300 µL of acetonitrile (containing the internal standard at a known concentration) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
3. Liquid Chromatography Conditions
The chromatographic separation is performed using a reversed-phase C18 column.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
4. Mass Spectrometry Conditions
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analytes are monitored using Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 2: MRM Transitions for this compound and a Potential Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 458.2 | 99.1 | 25 |
| Internal Standard | - | - | - |
Note: The MRM transition for this compound is predicted based on its structure and requires experimental optimization. The internal standard parameters will depend on the chosen compound.
Data Presentation
Method Validation Summary
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following tables summarize the expected performance characteristics of the method.
Table 3: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.99 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 20 | < 20 | 80-120 |
| Low | 3 | < 15 | < 15 | 85-115 |
| Medium | 100 | < 15 | < 15 | 85-115 |
| High | 800 | < 15 | < 15 | 85-115 |
Table 5: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | 85 - 115 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Bioanalytical method lifecycle.
Troubleshooting & Optimization
Technical Support Center: Overcoming Azimilide Solubility Challenges in Aqueous Buffers
Welcome to the technical support center for Azimilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues with this compound in aqueous buffers during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For most in vitro applications, particularly in cell-based assays, preparing a high-concentration stock solution of this compound dihydrochloride in dimethyl sulfoxide (DMSO) is the recommended approach. This compound dihydrochloride is also soluble in water, which can be a suitable solvent for certain applications like electrophysiology experiments.
Q2: I dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer/cell culture medium. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," is common when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where its solubility is lower. Here are several strategies to prevent this:
-
Optimize the Dilution Process: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous buffer, perform a stepwise or serial dilution. A key technique is to add the stock solution dropwise into the vortex of the pre-warmed buffer while stirring to ensure rapid and even dispersion.
-
Use Pre-Warmed Buffer: The solubility of many compounds, including this compound, can be temperature-dependent. Always use buffers and cell culture media that have been pre-warmed to your experimental temperature (e.g., 37°C).
-
Control the Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. It is crucial to keep the final DMSO concentration in your working solution as low as possible, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity and precipitation. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q3: My this compound solution, which was initially clear, shows precipitation after a few hours or days. What could be the cause?
A3: Delayed precipitation can be caused by several factors:
-
Media Evaporation: In long-term experiments, evaporation of the aqueous solvent can increase the concentration of this compound beyond its solubility limit. Ensure proper humidification in your incubator and consider using sealed plates or flasks.
-
Temperature Fluctuations: Repeatedly moving your experimental setup between different temperatures can affect the solubility of the compound.
-
pH Changes: Cellular metabolism can alter the pH of the culture medium over time. Since this compound's properties are pH-dependent, a shift in pH could reduce its solubility. Monitor the pH of your medium and refresh it as needed.
-
Interactions with Media Components: Complex media contain salts, amino acids, and proteins that can interact with this compound over time, potentially leading to precipitation.
Q4: How does pH affect the solubility of this compound?
A4: The activity of this compound has been shown to be pH-dependent, which suggests that its solubility is also influenced by pH. As a weak base, this compound is expected to be more soluble at a lower (acidic) pH where it is more likely to be in its protonated, charged form. Conversely, as the pH increases, the proportion of the less soluble, neutral form increases. Therefore, if you are experiencing solubility issues, adjusting the pH of your buffer to be more acidic (while remaining within a physiologically acceptable range for your experiment) may improve solubility.
Quantitative Data Summary
The solubility of this compound dihydrochloride, the more commonly used salt form for research, has been determined in a few key solvents.
| Solvent | pH | Temperature | Solubility (mg/mL) | Molar Solubility (mM) | Citation |
| Water | N/A | N/A | 26.54 | 50 | |
| Phosphate Buffered Saline (PBS) | 7.2 | N/A | 10 | ~18.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Dihydrochloride Stock Solution in Water (for Electrophysiology)
This protocol is adapted from a study using this compound in electrophysiological experiments.
Materials:
-
This compound dihydrochloride powder
-
Distilled water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound dihydrochloride powder.
-
Add the corresponding volume of distilled water to achieve the target concentration (e.g., for a 50 mM stock solution, add 1 mL of water to 26.54 mg of this compound dihydrochloride).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
This stock solution can then be diluted to the final working concentration in the desired physiological buffer, such as Tyrode's solution.
Protocol 2: Preparation of this compound Dihydrochloride Stock Solution in DMSO (for Cell-Based Assays)
This is a general protocol for preparing a concentrated stock solution in DMSO to minimize the risk of precipitation in aqueous media.
Materials:
-
This compound dihydrochloride powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated analytical balance and micropipettes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound dihydrochloride powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of powder.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution thoroughly until all the solid is dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Visual Guides
Experimental Workflow for Preparing a Working Solution from a DMSO Stock
Caption: Workflow for preparing an this compound working solution.
Troubleshooting Precipitation Issues
Caption: A logical guide to troubleshooting this compound precipitation.
Technical Support Center: Troubleshooting Proarrhythmic Effects of Azimilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the proarrhythmic effects of Azimilide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a shortening of the action potential duration (APD) at higher concentrations of this compound, instead of the expected prolongation?
A1: This is a known concentration-dependent effect of this compound. While low concentrations (< 5 µM) typically prolong APD through the blockade of IKr and IKs potassium channels, higher concentrations can lead to APD shortening.[1] This paradoxical effect is due to this compound's blockade of other ion channels at higher concentrations, including the L-type calcium current (ICa) and the late sodium current (INa).[1] The inhibition of these inward currents can counteract the APD-prolonging effects of potassium channel blockade, resulting in a net shortening of the action potential.
Troubleshooting Steps:
-
Verify Concentration: Double-check the concentration of your this compound stock solution and the final concentration in your experimental preparation.
-
Concentration-Response Curve: Perform a detailed concentration-response curve to identify the threshold at which this compound's effects transition from APD prolongation to shortening in your specific model.
-
Ion Channel Blockers: To isolate the effects of this compound on specific currents, consider co-application with selective blockers of ICa (e.g., nifedipine) or INa (e.g., tetrodotoxin), if your experimental design allows.
Q2: My results on this compound's effects on APD are inconsistent and vary between experiments. What could be the cause?
A2: The effects of this compound can be influenced by several factors, leading to variability in results. One key factor is its use-dependent nature, meaning the extent of channel blockade can vary with the stimulation frequency.[1] Additionally, this compound has been reported to have complex interactions with the hERG channel, including a "prepulse potentiation" effect where a strong depolarization can enhance the current at subsequent lower voltages.[2]
Troubleshooting Steps:
-
Standardize Stimulation Frequency: Ensure you are using a consistent and clearly reported stimulation frequency across all experiments. If investigating use-dependency, apply a range of defined pacing protocols.
-
Equilibration Time: Allow sufficient time for the drug to equilibrate and for its effects to stabilize before taking measurements.
-
Temperature Control: Maintain a stable and physiological temperature throughout your experiment, as ion channel kinetics are temperature-sensitive.
-
Control for Prepulse Effects: When studying hERG channels, be aware of the potential for prepulse potentiation and design your voltage protocols accordingly to ensure consistent channel states.
Q3: I am observing early afterdepolarizations (EADs) in my cellular or tissue preparations after applying this compound. How can I confirm and troubleshoot this?
A3: The appearance of EADs is a hallmark of proarrhythmia and is often associated with drugs that prolong the APD, like this compound. EADs arise from a reactivation of inward currents (such as ICa) during the repolarization phase of the action potential.[3][4][5]
Troubleshooting Steps:
-
Simultaneous Calcium Imaging: If possible, perform simultaneous intracellular calcium imaging. A corresponding secondary calcium transient that occurs after the main transient but before full repolarization can confirm the presence of EADs.[4]
-
Pacing Rate: EADs are often more prominent at slower pacing rates. Try reducing the stimulation frequency to see if this exacerbates the EADs.[5]
-
Pharmacological Intervention: To confirm the role of ICa in the observed EADs, you can attempt to suppress them with a low concentration of a calcium channel blocker like nifedipine.
-
Model-Specific Considerations: The propensity for EADs can vary between different animal models and cell types due to differences in ion channel expression and regulation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cardiac ion channels and electrophysiological parameters.
Table 1: this compound Potency on Cardiac Ion Channels
| Ion Channel | Dissociation Constant (Kd) / IC50 | Experimental Model | Reference |
| IKr (hERG) | < 1 µM at -20 mV | Canine ventricular myocytes | [1] |
| IKr (hERG) | IC50 of 1.4 µM at 0.1 Hz | Xenopus oocytes | |
| IKr (hERG) | IC50 of 5.2 µM at 1 Hz | Xenopus oocytes | |
| IKs | 1.8 µM at +30 mV | Canine ventricular myocytes | [1] |
| L-type Ca Current (ICa) | 17.8 µM at +10 mV | Canine ventricular myocytes | [1] |
| Na Current (INa) | 19 µM at -40 mV | Canine ventricular myocytes | [1] |
| Transient Outward Current (Ito) | > 50 µM at +50 mV | Canine ventricular myocytes | [1] |
| Inward Rectifier Current (IK1) | > 50 µM at -140 mV | Canine ventricular myocytes | [1] |
Table 2: Effects of this compound on Action Potential Duration (APD) and QT Interval
| Parameter | This compound Concentration/Dose | Effect | Experimental Model | Reference |
| APD90 | 1 µM | +25% at 0.33 Hz | Canine ventricular myocytes | [1] |
| APD90 | 1 µM | +17% at 1 Hz | Canine ventricular myocytes | [1] |
| QTc (Bazett) | 125 mg | +31.6 ms | Human (atrial fibrillation patients) | [6] |
| QTc (Fridericia) | 125 mg | +35.8 ms | Human (atrial fibrillation patients) | [6] |
| APD90 | 7 mg/kg | +5.4% at 400 ms cycle length | Open-chest dogs | [7] |
| APD90 | 17 mg/kg | +7.7% at 400 ms cycle length | Open-chest dogs | [7] |
| APD90 | 30 mg/kg | +10.7% at 400 ms cycle length | Open-chest dogs | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp for hERG (IKr) Current Assessment
This protocol is adapted for assessing the inhibitory effects of this compound on the hERG channel expressed in a stable cell line (e.g., HEK293).
1. Cell Preparation:
- Culture hERG-expressing cells to 70-80% confluency.
- Dissociate cells using a gentle, non-enzymatic method.
- Plate cells onto glass coverslips at a low density for recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH).
3. Recording:
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
- Establish a gigaohm seal (>1 GΩ) with a target cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Compensate for pipette capacitance and series resistance.
- Hold the cell at a membrane potential of -80 mV.
4. Voltage Protocol:
- To elicit hERG tail currents, apply a depolarizing pulse to +20 mV for 2 seconds.
- Follow with a repolarizing step to -50 mV for 2 seconds to record the deactivating tail current.
- Repeat this protocol at a steady frequency (e.g., every 15 seconds) to monitor current stability.
5. Drug Application:
- Establish a stable baseline recording in the external solution.
- Perfuse the cell with the external solution containing the desired concentration of this compound.
- Allow the drug effect to reach a steady state before recording the inhibited current.
- Perform a washout with the control external solution to assess the reversibility of the block.
Protocol 2: Langendorff Isolated Heart for Proarrhythmia Assessment
This protocol outlines the use of an isolated, retrogradely perfused heart model (Langendorff preparation) to assess the proarrhythmic potential of this compound.
1. Heart Isolation:
- Anesthetize the animal (e.g., rabbit, guinea pig) and perform a thoracotomy.
- Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
- Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion.
2. Perfusion:
- Perfuse with Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2) at a constant pressure or flow rate and maintain at 37°C.
- Allow the heart to stabilize for a period of 20-30 minutes.
3. Data Acquisition:
- Place recording electrodes on the epicardial surface to record a pseudo-ECG.
- Insert a balloon-tipped catheter into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
- Record baseline electrophysiological parameters (QT interval, heart rate) and contractile function.
4. Drug Perfusion:
- Introduce this compound into the perfusate at the desired concentration.
- Monitor for changes in the ECG, particularly QT prolongation, and the occurrence of arrhythmias such as ventricular tachycardia or Torsades de Pointes.
- Record changes in LVDP and heart rate.
5. Proarrhythmia Induction (Optional):
- To increase the sensitivity of the model for detecting proarrhythmia, consider introducing additional challenges such as hypokalemia or co-administration of an alpha-adrenergic agonist (e.g., methoxamine).
Visualizations
Caption: this compound's primary mechanism of action and off-target effects.
Caption: Experimental workflow for assessing this compound's proarrhythmic risk.
Caption: Troubleshooting logic for unexpected APD shortening.
References
- 1. This compound (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use-dependent 'agonist' effect of this compound on the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational strategy to stop arrhythmias: Early afterdepolarizations and L-type Ca2+ current - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the ionic mechanisms of early afterdepolarizations in cardiomyocytes: predominant by Ca waves or Ca currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early afterdepolarizations in cardiac myocytes: mechanism and rate dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on heart rate and ECG conduction intervals during sinus rhythm in patients with a history of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The class III effect of this compound is not associated with reverse use-dependence in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Azimilide Technical Support Center: Optimizing Concentration and Troubleshooting
Welcome to the technical support center for Azimilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration to avoid off-target effects and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a Class III antiarrhythmic agent that primarily functions by blocking the potassium channels responsible for cardiac repolarization. Specifically, it inhibits both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2][3][4] This dual blockade leads to a prolongation of the action potential duration (APD) and the effective refractory period in cardiac myocytes.[2][4]
Q2: What are the known off-target effects of this compound?
At higher concentrations, this compound can exhibit off-target effects by blocking other cardiac ion channels. These include the L-type calcium current (ICaL) and the fast sodium current (INa).[5][6] Inhibition of these channels can alter the expected Class III effects and may lead to a shortening of the action potential duration at faster stimulation rates.[5]
Q3: What is the recommended selective concentration range for this compound in in vitro experiments to primarily target IKr and IKs?
To achieve a selective Class III antiarrhythmic effect with minimal off-target activity, it is recommended to use this compound at concentrations below 5 µM.[5] A concentration of 1 µM has been shown to consistently prolong the action potential duration, indicative of IKr and IKs blockade, while concentrations at and above 5 µM may lead to variable effects on APD due to the engagement of off-target channels.[5]
Troubleshooting Guides
Patch-Clamp Electrophysiology
Q4: I am having trouble obtaining a stable gigaohm seal when using this compound in my patch-clamp experiments. What could be the cause?
While this compound itself is unlikely to directly interfere with seal formation, several factors can contribute to this issue:
-
Pipette Resistance: Ensure your pipette resistance is within the optimal range for your cell type (typically 4-8 MΩ). Pipettes with resistance that is too low may have a larger tip opening, making it difficult to form a tight seal.[7]
-
Solution Osmolarity and pH: Verify that the osmolarity and pH of your internal and external solutions are correctly balanced for the cells you are using.[7]
-
Cell Health: Unhealthy or dying cells are notoriously difficult to seal. Ensure your cell cultures are healthy and have not been subjected to excessive stress.
-
Mechanical Stability: Check for any vibrations in your setup, including the microscope, micromanipulator, and perfusion system.[7]
Q5: My whole-cell recordings are unstable and I am losing the patch shortly after breakthrough. What should I check?
Instability after establishing a whole-cell configuration can be due to several factors:
-
Incomplete Membrane Rupture: Ensure the cell membrane under the pipette tip is fully ruptured. You can try applying short, gentle suction pulses or using the "zap" function on your amplifier to facilitate a clean breakthrough.[7]
-
High Access Resistance: A high access resistance can lead to unstable recordings. This may be due to incomplete membrane rupture or a partially clogged pipette.
-
Cell Dialysis: Over time, the contents of your pipette solution will dialyze into the cell, which can affect cell health and recording stability. If you are performing long recordings, consider using a perforated patch technique.
Solubility and Stock Solutions
Q6: I am observing precipitation of this compound in my aqueous experimental buffer. How can I improve its solubility?
This compound dihydrochloride is soluble in water.[8] However, if you are using a different salt form or observe precipitation, consider the following:
-
Stock Solution Solvent: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. When diluting the stock into your aqueous buffer, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on your cells.
-
Vortexing during Dilution: Add the this compound stock solution to your aqueous buffer while vortexing to ensure rapid and uniform mixing. This can prevent localized high concentrations that may lead to precipitation.
-
pH of the Buffer: The solubility of some compounds can be pH-dependent. Ensure the pH of your experimental buffer is within a range that favors this compound's solubility.
Q7: How should I prepare and store this compound stock solutions?
For optimal stability, prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C. It is not recommended to store diluted aqueous solutions for long periods.[9]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for its primary targets and major off-target ion channels.
| Ion Channel | Current | IC50 / Kd (µM) | Species | Reference |
| hERG (Kv11.1) | IKr | < 1 | Canine | [5] |
| KvLQT1/minK | IKs | 1.8 | Canine | [5] |
| Nav1.5 | INa | 19 | Canine | [5] |
| Cav1.2 | ICaL | 17.8 | Canine | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of IKr and IKs
This protocol provides a general framework for recording IKr and IKs in a heterologous expression system or isolated cardiomyocytes to assess the effect of this compound.
-
Cell Preparation: Isolate cardiomyocytes or culture a suitable cell line (e.g., HEK293) stably expressing the ion channels of interest.
-
Pipette and Solutions:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Internal Solution (Example): (in mM) 130 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 5 NaCl, 0.4 CaCl2; pH 7.3 with KOH.
-
External Solution (Example): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, 25 Glucose; pH 7.4, bubbled with 95% O2/5% CO2.
-
-
Recording Procedure:
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit IKr, apply depolarizing pulses to various test potentials (e.g., -40 to +60 mV) followed by a repolarizing step to -50 mV to record the tail current.
-
To elicit IKs, use a similar voltage protocol but with longer depolarizing pulses.
-
Data Acquisition and Analysis:
-
Record currents before and after the application of different concentrations of this compound.
-
Measure the peak tail current amplitude to assess the block of IKr and the sustained current at the end of the depolarizing pulse for IKs.
-
Construct a concentration-response curve and calculate the IC50 value.
-
Protocol 2: Measurement of Action Potential Duration (APD)
This protocol outlines the steps to measure changes in action potential duration in isolated cardiomyocytes in response to this compound.
-
Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit, or canine).
-
Recording Configuration: Use the whole-cell current-clamp configuration of the patch-clamp technique.
-
Action Potential Elicitation:
-
Inject brief suprathreshold current pulses (e.g., 2-5 ms) at a constant frequency (e.g., 1 Hz) to elicit action potentials.
-
-
Data Acquisition and Analysis:
-
Record action potentials at baseline and after perfusion with various concentrations of this compound.
-
Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90).
-
A concentration-dependent prolongation of APD90 is the expected Class III effect of this compound.
-
Visualizations
Caption: Mechanism of action of this compound on cardiac ion channels.
Caption: Experimental workflow for measuring action potential duration.
Caption: Troubleshooting logic for common this compound experiments.
References
- 1. This compound dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. This compound dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 9. apexbt.com [apexbt.com]
- 10. Patch Clamp Protocol [labome.com]
- 11. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Technical Support Center: Azimilide Electrophysiology Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the electrophysiological properties of Azimilide, with a focus on understanding and minimizing its reverse use-dependence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary electrophysiological effects?
This compound is a Class III antiarrhythmic agent that prolongs the cardiac action potential duration (APD), a key process in regulating the heart's rhythm.[1] Its primary mechanism of action involves the blockade of multiple cardiac ion channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, as well as L-type calcium (ICa) and sodium (INa) currents.[1][2] This multi-channel blockade contributes to its complex and concentration-dependent effects on cardiac repolarization.[1]
Q2: What is "reverse use-dependence" and does this compound exhibit this phenomenon?
Reverse use-dependence is a phenomenon where a drug's effect on prolonging the APD is more pronounced at slower heart rates (longer cycle lengths) and diminishes at faster heart rates. This can be a concern for antiarrhythmic drugs as their efficacy may decrease when they are most needed, during tachyarrhythmias.
The evidence regarding this compound's reverse use-dependence is complex and appears to be context-dependent:
-
Apparent Lack of Reverse Use-Dependence in Some Models: Several studies have reported a relative lack of reverse use-dependence for this compound, particularly in healthy cardiac tissue.[3]
-
Prominent Reverse Use-Dependence in Specific Conditions: In contrast, prominent reverse use-dependence has been observed in the epicardial border zone of infarcted canine hearts.
-
Reverse Use-Dependent Block of IKr (hERG): The blockade of the IKr current, mediated by the hERG channel, by this compound is demonstrably reverse use-dependent. The potency of the block decreases at higher stimulation frequencies.
-
Rate-Independent Block of IKs: The blockade of the IKs current by this compound appears to be independent of the stimulation rate.
This suggests that the overall manifestation of reverse use-dependence is a result of the interplay of this compound's effects on multiple ion channels and can be influenced by the specific pathological state of the cardiac tissue.
Q3: How does the concentration of this compound affect its impact on action potential duration?
This compound's effect on APD is highly dependent on its concentration:
-
Low Concentrations (e.g., < 5 µM): At lower concentrations, this compound consistently prolongs the APD.[1]
-
High Concentrations (e.g., ≥ 5 µM): At higher concentrations, the effect on APD becomes more variable. It can either prolong or even shorten the APD, particularly at faster stimulation rates.[1] This is likely due to the increased blockade of inward currents (ICa and INa) at these concentrations, which counteracts the APD-prolonging effect of IKr and IKs block.[1]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in APD measurements with this compound.
Possible Cause 1: Stimulation Frequency
-
Troubleshooting: The reverse use-dependent nature of this compound's IKr block means that the stimulation frequency is a critical parameter. Ensure that the pacing cycle length is precisely controlled and reported in your experiments. To specifically investigate reverse use-dependence, perform experiments at a range of physiological heart rates (e.g., from 0.5 Hz to 2 Hz).
-
Expected Outcome: You should observe a greater prolongation of APD at slower stimulation frequencies (longer cycle lengths).
Possible Cause 2: Drug Concentration
-
Troubleshooting: As detailed in the FAQs, this compound's effects are highly concentration-dependent. Prepare fresh drug solutions for each experiment and verify the final concentration in your experimental buffer. Perform concentration-response curves to characterize the full range of effects.
-
Expected Outcome: Lower concentrations will likely cause consistent APD prolongation, while higher concentrations may lead to variable effects or even APD shortening at faster pacing rates.
Possible Cause 3: Experimental Preparation
-
Troubleshooting: The expression and function of ion channels can vary between different cardiac preparations (e.g., ventricular vs. atrial myocytes, healthy vs. diseased tissue). Be consistent with the type and source of your cells or tissue. If studying a disease model, be aware that altered ion channel expression can influence this compound's effects.
-
Expected Outcome: The magnitude of this compound's effects and the prominence of reverse use-dependence may differ depending on the specific cardiac tissue being studied.
Issue 2: Difficulty in isolating the specific ion channel effects of this compound.
Possible Cause: Multi-channel Blockade
-
Troubleshooting: Due to this compound's action on multiple ion channels, attributing an observed effect on APD to a single channel can be challenging.
-
Voltage Clamp Electrophysiology: Utilize whole-cell patch-clamp techniques to study the effect of this compound on individual ionic currents (IKr, IKs, ICa, INa) in isolated cardiac myocytes or in heterologous expression systems (e.g., Xenopus oocytes or mammalian cell lines) expressing specific ion channels. This allows for the determination of IC50 values for each channel.
-
Specific Channel Blockers: In APD experiments, selective blockers for other channels can be used to isolate the contribution of a specific current to the overall effect of this compound. For example, a specific IKs blocker could be used to study the isolated effect of this compound on IKr.
-
Quantitative Data Summary
Table 1: this compound IC50 Values for Cardiac Ion Channels
| Ion Current | Channel | Species | Experimental System | IC50 / Kd (µM) | Reference |
| IKr | hERG | Human | Xenopus Oocytes (0.1 Hz) | 1.4 | |
| IKr | hERG | Human | Xenopus Oocytes (1 Hz) | 5.2 | |
| IKr | - | Canine | Ventricular Myocytes | < 1 | [1] |
| IKs | - | Canine | Ventricular Myocytes | 1.8 | [1] |
| ICa | L-type | Canine | Ventricular Myocytes | 17.8 | [1] |
| INa | - | Canine | Ventricular Myocytes | 19 | [1] |
Table 2: Effect of this compound on Action Potential Duration (APD90) in Canine Ventricular Myocytes
| This compound Concentration (µM) | Stimulation Rate (Hz) | APD90 Prolongation (%) | Reference |
| 1 | 0.33 | 25 | [1] |
| 1 | 1 | 17 | [1] |
| 5 | 0.33 | Variable (prolongation or shortening) | [1] |
| 5 | 1 | Consistent Shortening | [1] |
Experimental Protocols & Visualizations
Key Experiment 1: Whole-Cell Patch Clamp Analysis of this compound on IKr in Cardiac Myocytes
Objective: To determine the concentration-dependent and frequency-dependent effects of this compound on the IKr current.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., canine).
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use an internal solution containing a potassium-based buffer and an external solution (Tyrode's solution) with appropriate physiological ion concentrations.
-
To isolate IKr, other currents can be blocked pharmacologically (e.g., using a specific IKs blocker and nifedipine for ICa) or by using specific voltage protocols.
-
-
Voltage Protocol:
-
Hold the cell at a negative holding potential (e.g., -80 mV).
-
Apply a depolarizing pulse to a potential that activates IKr (e.g., +20 mV).
-
Repolarize the membrane to a negative potential (e.g., -50 mV) to elicit the characteristic IKr tail current.
-
-
Data Acquisition:
-
Record the IKr tail current at different stimulation frequencies (e.g., 0.5 Hz, 1 Hz, 2 Hz).
-
Apply increasing concentrations of this compound to the external solution and record the IKr tail current at each concentration and frequency.
-
-
Data Analysis:
-
Measure the peak IKr tail current amplitude.
-
Plot the percentage of current inhibition as a function of this compound concentration to determine the IC50 value at each frequency.
-
References
- 1. This compound (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple cellular electrophysiological effects of this compound in canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
Addressing Azimilide instability in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Azimilide instability in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Class III antiarrhythmic agent.[1] Its primary mechanism of action is the blockade of cardiac potassium channels, specifically the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current.[2][3][4] This blockade prolongs the duration of the action potential and the refractory period in cardiac myocytes.[5][6] At higher concentrations, this compound can also affect other ion channels, including L-type calcium (ICaL) and sodium (INa) currents.[7][8]
Q2: Why is the stability of this compound a concern in long-term cell culture?
While specific data on this compound's degradation in cell culture media is limited, its chemical structure contains functional groups, such as an imidazolidinedione ring and an aromethine bond, that can be susceptible to degradation over time in aqueous environments.[1] Major pathways for drug degradation in solution include hydrolysis, oxidation, and photolysis.[9] Factors present in a typical cell culture environment, such as temperature (37°C), pH, light exposure, and the presence of enzymes in serum, can accelerate the degradation of chemical compounds.[10][11] In long-term experiments (spanning several days or weeks), this can lead to a significant decrease in the effective concentration of the drug, impacting experimental reproducibility and validity.
Q3: What are the potential signs of this compound degradation in my culture?
The most likely sign of this compound degradation is a time-dependent loss of its expected biological effect. For example, if you are studying its effects on ion channel function or action potential duration, you may observe a diminishing effect at later time points compared to earlier ones, even with consistent media changes. Visual signs of degradation in the media, such as color change or precipitation, are unlikely unless significant degradation to an insoluble product occurs.
Q4: How should I prepare and store this compound stock solutions to maximize stability?
To maximize stability, follow these guidelines:
-
Solvent Choice: Prepare a high-concentration stock solution in a suitable solvent like DMSO.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.[12]
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[11]
-
Light Protection: this compound's sensitivity to light should be considered. Store stock solutions in amber vials or tubes wrapped in foil to protect from light.[10]
Q5: What is the recommended procedure for long-term treatment of cells with this compound?
Due to potential instability and cellular metabolism, the effective concentration of this compound can decrease over time. For multi-day or multi-week experiments, it is crucial to replenish the compound regularly. A common practice is to perform partial or full media changes with freshly prepared this compound-containing medium every 2-3 days.[13] This ensures that the cells are consistently exposed to the target concentration of the active compound.
Q6: My experimental results are inconsistent. Could this compound instability be the cause?
Yes, inconsistency is a hallmark of compound instability. If you observe high variability between replicate experiments or a gradual loss of the expected phenotype over the course of a long-term study, compound degradation should be a primary suspect. This can be particularly noticeable when comparing data from day 2 versus day 10 of an experiment. To diagnose this, refer to the troubleshooting guide and consider performing a stability study.
Q7: How can I experimentally verify the stability of this compound in my specific culture conditions?
The most definitive way to assess stability is to measure the concentration of this compound in your cell culture medium over time. This can be achieved using an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection.[14] The experiment involves incubating this compound in your complete cell-free medium at 37°C and taking samples at various time points (e.g., 0, 24, 48, 72 hours) for analysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Efficacy Over Time | Compound Degradation: this compound is degrading in the 37°C incubator environment. | Increase the frequency of media changes with fresh this compound. For a 6-day experiment, consider changing the media on day 2 and day 4.[13] |
| Cellular Metabolism: Cells are actively metabolizing this compound. This compound is known to be metabolized by CYP1A1 and CYP3A4 enzymes.[1][15] | Confirm if your cell line expresses these enzymes. If so, more frequent media changes are necessary. Consider using a lower cell density to reduce the overall metabolic load. | |
| High Variability Between Experiments | Stock Solution Instability: The stock solution has degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from powder. Aliquot stocks into single-use volumes and store them protected from light at -20°C or below.[12] |
| Inconsistent Dosing: Inaccurate dilution from the stock solution or inconsistent timing of media changes. | Calibrate pipettes and prepare a detailed, standardized protocol for media preparation and changes. | |
| Unexpected Cytotoxicity | Degradation Products: A degradation product of this compound may be more toxic than the parent compound. | Test the stability of this compound in your media using HPLC to correlate degradation with toxicity. |
| Incorrect Concentration: A calculation error may have resulted in a higher-than-intended final concentration. | Double-check all calculations for dilutions from the stock solution to the final culture medium. |
Data & Visualizations
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound & this compound Dihydrochloride
| Property | This compound | This compound Dihydrochloride | Reference |
| Molecular Formula | C₂₃H₂₈ClN₅O₃ | C₂₃H₂₈ClN₅O₃·2HCl | [16] |
| Molecular Weight | 457.95 g/mol | 530.88 g/mol | [16] |
| CAS Number | 149908-53-2 | 149888-94-8 | [16] |
Table 2: Summary of this compound's Effects on Cardiac Ion Channels
| Ion Channel | Effect | Potency (Kd or IC₅₀) | Reference |
| IKr (hERG) | Blockade | Kd < 1 µM | [8] |
| IKs | Blockade | Kd = 1.8 µM | [8] |
| ICaL (L-type) | Blockade | Kd = 17.8 µM | [8] |
| INa | Blockade | Kd = 19 µM | [8] |
| IKur | Inhibition | Significant at 100 µM | [17] |
| Ito | Inhibition | Significant at 100 µM | [17] |
Diagrams
Caption: this compound's primary mechanism of action.
Caption: Workflow for assessing this compound stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C23H28ClN5O3 | CID 9571004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound pharmacokinetics following intravenous and oral administration of a solution and capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The metabolic profile of this compound in man: in vivo and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound [drugfuture.com]
- 17. This compound inhibits multiple cardiac potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Azimilide dihydrochloride
This technical support center provides guidance on the best practices for the long-term storage of Azimilide dihydrochloride, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound dihydrochloride?
For long-term storage, it is recommended to store this compound dihydrochloride at -20°C.[1] For short-term storage, a temperature of 2-8°C is acceptable.[2] The compound should be stored in a dry and well-ventilated place, with the container tightly closed.[2]
Q2: How should I handle this compound dihydrochloride in the laboratory?
This compound dihydrochloride should be handled with care. It is advisable to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[2] Use in a well-ventilated area and wash hands thoroughly after handling.
Q3: Is this compound dihydrochloride sensitive to light?
Q4: I've noticed the physical appearance of the powder has changed. What should I do?
Any change in the physical appearance of the powder (e.g., color change, clumping) could indicate degradation or moisture absorption. If you observe such changes, it is recommended to re-test the purity of the material before use. A stability-indicating HPLC method is the preferred way to assess the purity and check for the presence of degradation products.
Q5: Are there different forms of solid this compound dihydrochloride?
Yes, different solid-state forms, or polymorphs, of this compound dihydrochloride have been identified, including a hemi-hydrate, an anhydrate, and an isopropanol solvate.[3] These different forms may have different physical properties, which could potentially influence their stability and handling characteristics. It is important to be aware of the specific form you are working with, as provided by the supplier's certificate of analysis.
Data on Storage and Stability
Due to the limited availability of public, long-term quantitative stability data for this compound dihydrochloride, the following table is presented as an illustrative example of how such data would be structured. The values are hypothetical and intended to guide researchers in their own stability assessments.
| Parameter | Storage Condition | 0 Months | 6 Months | 12 Months | 24 Months |
| Purity (%) | -20°C ± 5°C | 99.8% | 99.7% | 99.7% | 99.5% |
| 4°C ± 2°C | 99.8% | 99.5% | 99.1% | 98.2% | |
| 25°C ± 2°C, 60% ± 5% RH | 99.8% | 98.0% | 96.5% | 93.0% | |
| Appearance | All conditions | White to off-white powder | Conforms | Conforms | Conforms at -20°C, slight discoloration at 25°C |
| Total Degradants (%) | -20°C ± 5°C | 0.2% | 0.3% | 0.3% | 0.5% |
| 4°C ± 2°C | 0.2% | 0.5% | 0.9% | 1.8% | |
| 25°C ± 2°C, 60% ± 5% RH | 0.2% | 2.0% | 3.5% | 7.0% |
RH = Relative Humidity. Data is for illustrative purposes only.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Purity Assessment
This protocol describes a general reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the purity of this compound dihydrochloride and detecting potential degradation products. Note: This method is a general guideline and must be fully validated for your specific application.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid)
-
Water (HPLC grade)
-
This compound dihydrochloride reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of phosphate buffer (Solvent A) and acetonitrile (Solvent B).
-
Example Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 257 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound dihydrochloride reference standard and dissolve in a 1:1 mixture of water and acetonitrile to make a 100 mL solution (concentration of 100 µg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak tailing, and theoretical plates).
-
Inject the sample solution.
-
Analyze the resulting chromatogram for the main peak (this compound) and any additional peaks which may be degradation products. Calculate the purity by the area normalization method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in powder color or consistency | Moisture absorption, degradation due to improper storage (e.g., exposure to heat or light). | Do not use if significant changes are observed. Re-evaluate the purity of the material using a validated analytical method like HPLC. Review storage procedures to ensure they meet recommendations. |
| Difficulty in dissolving the compound | The compound may have degraded or absorbed moisture, altering its solubility. You may be using an inappropriate solvent. | Verify the recommended solvents for this compound dihydrochloride. If solubility issues persist with a previously effective solvent, this may be a sign of degradation, and the material's purity should be checked. |
| Appearance of new peaks in HPLC chromatogram | This is a strong indicator of degradation or contamination. | Compare the chromatogram to a reference standard run under the same conditions. If new peaks are present in the sample, it has likely degraded. Quantify the level of impurities. Consider the storage history of the sample. |
| Reduced peak area for this compound in HPLC | Degradation of the compound, leading to a lower concentration. Inaccurate sample preparation. | Re-prepare the sample and standard solutions carefully. If the issue persists, it is likely that the sample has degraded over time. |
Visualizations
Caption: Factors influencing the long-term stability of this compound dihydrochloride.
References
Technical Support Center: Interpreting Unexpected QT Interval Changes with Azimilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Azimilide on the QT interval.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the QT interval?
A1: this compound is a Class III antiarrhythmic agent that blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2][3] This dual-channel blockade is expected to prolong cardiac repolarization, leading to a dose-dependent increase in the action potential duration and, consequently, a prolongation of the QT interval on an electrocardiogram (ECG).[2]
Q2: We are observing a more significant QT prolongation than anticipated based on the administered concentration of this compound. What could be the cause?
A2: An exaggerated QT prolongation is a critical observation that may be influenced by several factors:
-
Electrolyte Imbalances: Low extracellular potassium (hypokalemia) can potentiate the effects of IKr blockers, leading to a greater than expected QT prolongation.
-
Drug-Drug Interactions: Co-administration of other drugs can affect this compound's metabolism or have additive effects on QT prolongation. For instance, concomitant use of drugs that inhibit cytochrome P450 enzymes can increase this compound's plasma concentration.
-
Experimental Model Sensitivities: The species or cell line used in your experiment may have a different density or sensitivity of IKr and IKs channels, making them more susceptible to this compound's effects.
-
Underlying Genetic Predisposition: In clinical contexts, genetic polymorphisms in ion channel genes can lead to a reduced repolarization reserve, making individuals more sensitive to QT-prolonging drugs. While less common in preclinical models, the genetic background of animal strains could play a role.
Q3: Is it possible for this compound to cause a paradoxical shortening of the QT interval?
A3: Based on its mechanism of action as a potent IKr and IKs blocker, a paradoxical shortening of the QT interval is not a recognized or expected effect of this compound. Such a finding would be highly unusual and would warrant a thorough investigation of the experimental setup and conditions.
Q4: Does this compound exhibit reverse use-dependence?
A4: this compound is noted for its relative lack of reverse use-dependence, meaning its QT-prolonging effect is largely maintained across a range of heart rates.[4] This distinguishes it from some other Class III antiarrhythmics that show a more pronounced effect at slower heart rates. However, some in vitro studies suggest that its ability to increase refractoriness may decrease at the fastest rates.
Q5: We have observed changes in the T-wave morphology in our ECG recordings after administering this compound. Is this an expected finding?
A5: Yes, changes in T-wave morphology can be an expected, albeit complex, finding with drugs that block both IKr and IKs channels. Combined blockade of these channels can lead to significant alterations in the transmural dispersion of repolarization. This can manifest as inverted, biphasic, or triphasic T-waves on the ECG.[1] Therefore, observing such changes alongside QT prolongation is mechanistically plausible.
Troubleshooting Guides
Issue 1: Greater-Than-Expected QT Prolongation
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the calculations for your stock and working solutions. If possible, analytically confirm the concentration of the final dosing solution. |
| Low Extracellular Potassium | Measure the potassium concentration in your experimental buffer or perfusate. Ensure it is within the physiological range for your model system. |
| Interaction with other compounds in the experimental system | Review all components of your experimental medium for substances that could inhibit CYP enzymes or have direct effects on ion channels. |
| Model Sensitivity | Characterize the baseline electrophysiological properties of your specific cell line or animal model to understand its inherent sensitivity to IKr and IKs blockade. |
Issue 2: Inconsistent or Noisy QT Interval Measurements
| Potential Cause | Troubleshooting Steps |
| Poor ECG Signal Quality | Ensure proper electrode placement and contact. Minimize animal movement during recording. Use appropriate filtering to reduce baseline wander and noise, being careful not to distort the T-wave. |
| Inaccurate QT Correction | The relationship between QT and heart rate can be species-specific. Validate the heart rate correction formula (e.g., Bazett, Fridericia, or a species-specific formula) for your animal model. Consider using individual animal-specific corrections if there is significant inter-animal variability. |
| Fluctuations in Autonomic Tone | In in vivo studies, changes in autonomic tone can affect heart rate and repolarization. Allow for an adequate acclimatization period before baseline recordings. Maintain a consistent and controlled environment during the experiment. |
Quantitative Data Summary
Table 1: Clinical Dose-Response of this compound on QTc Interval
| Daily Dose | Mean Change in QTc (Bazett) from Placebo (ms) | Mean Change in QTc (Fridericia) from Placebo (ms) | Reference |
| 125 mg | +31.6 | +35.8 | [5] |
Table 2: Preclinical Concentration-Effect of this compound on QTc Interval
| This compound Concentration (ng/mL) | Predicted % Increase in QTc from Baseline | Notes | Reference |
| 600 | ~10% | In a patient with a potassium level of 4.3 mEq/L. | [3] |
| Cmax at 125 mg/day | 9% (males), 10% (females) | Predicted maximum plasma drug concentration at steady state. | [3] |
Experimental Protocols
Protocol 1: In Vitro Assessment of IKr and IKs Inhibition by this compound using Patch-Clamp Electrophysiology
-
Cell Preparation: Use a stable cell line expressing human IKr (hERG) channels or human IKs (KCNQ1/KCNE1) channels. Alternatively, isolated primary cardiomyocytes from a suitable animal model can be used.
-
Solutions:
-
External Solution (for IKr): Tyrode's solution containing (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To block other currents, nifedipine (to block ICa-L) and a specific IKs blocker can be added.
-
Internal Solution (for IKr): (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).
-
External and Internal Solutions for IKs: Similar to IKr, but with the addition of a specific IKr blocker (e.g., dofetilide) to the external solution to isolate IKs.
-
-
Voltage-Clamp Protocol:
-
For IKr: From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 1-2 seconds to activate the channels. Then, repolarize to -50 mV to elicit the characteristic large tail current, which is the primary measure of IKr.
-
For IKs: From a holding potential of -80 mV, apply a depolarizing step to +40 mV for 5-10 seconds to fully activate the slow IKs channels. Repolarize to -40 mV to measure the tail current.
-
-
Data Acquisition:
-
Establish a stable whole-cell recording and record baseline currents using the appropriate voltage protocol.
-
Perfuse the cell with increasing concentrations of this compound, allowing for steady-state block at each concentration before recording.
-
Record currents at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each this compound concentration.
-
Normalize the current at each concentration to the baseline current to determine the percentage of block.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of QT Interval in a Preclinical Model
-
Animal Model and Preparation: Use a conscious, telemetered non-rodent species (e.g., dog, non-human primate) to allow for continuous ECG monitoring without the confounding effects of anesthesia. Ensure animals are acclimatized to the study conditions.
-
ECG Recording:
-
Collect continuous ECG data using a telemetry system.
-
Record a stable baseline period (e.g., 24 hours) before drug administration.
-
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage). Include a vehicle control group.
-
Post-Dose Monitoring: Record ECG continuously for a defined period post-dose (e.g., 24-48 hours), ensuring to capture the time to maximum plasma concentration (Tmax).
-
Data Analysis:
-
Extract high-quality ECG segments at various time points.
-
Measure the RR and QT intervals. Manual or semi-automated methods with expert oversight are recommended for accurate T-wave end detection.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., species-specific, individual correction, or Fridericia's for comparison).
-
Calculate the change in QTc from baseline (ΔQTc) and the placebo-corrected change from baseline (ΔΔQTc).
-
Correlate ΔΔQTc with plasma concentrations of this compound if available.
-
Visualizations
Caption: Mechanism of this compound-induced QT prolongation.
Caption: Experimental workflow for assessing this compound's QT effects.
Caption: Interpreting this compound's effects on the QT interval.
References
- 1. Cellular basis for complex T waves and arrhythmic activity following combined I(Kr) and I(Ks) block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined pharmacological block of IKr and IKs increases short-term QT interval variability and provokes torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Preventing Azimilide Precipitation in Physiological Saline
Welcome to the technical support center for Azimilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in physiological saline during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating when diluted in physiological saline?
This compound is a weak base, and its solubility is highly dependent on the pH of the solution. This compound dihydrochloride, the common salt form, is more soluble in acidic solutions where the molecule is protonated (ionized). Physiological saline (0.9% NaCl) is typically unbuffered and can have a pH ranging from 4.5 to 7.0. If the pH of your final this compound solution in saline is not sufficiently acidic, the un-ionized, less soluble form of this compound can precipitate out of solution.
Q2: What is the solubility of this compound dihydrochloride?
The solubility of this compound dihydrochloride can vary depending on the solvent and pH. Here is a summary of reported solubility data:
| Solvent | pH | Concentration |
| Water | Not Specified | 26.54 mg/mL (50 mM)[1] |
| DMSO | Not Specified | < 10.4 mg/mL[2] |
Q3: How does pH affect the solubility of this compound?
Q4: Are there any recommended excipients to prevent this compound precipitation?
Yes, cyclodextrins are a class of excipients commonly used to enhance the solubility and stability of poorly water-soluble drugs in parenteral formulations.[3][4][5][6] These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the drug molecule, forming an inclusion complex with improved aqueous solubility. For intravenous applications, modified cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often preferred due to their enhanced safety profile.[3]
Troubleshooting Guide
If you are experiencing this compound precipitation in physiological saline, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in saline. | pH of the saline is too high. The unbuffered nature of physiological saline may not maintain the acidic pH required to keep this compound protonated and soluble. | 1. Use a buffered saline solution: Prepare your this compound solution in a saline-based buffer with a pH below the pKa of this compound (a pH of 4-5 is a good starting point). 2. Acidify the saline: Add a small amount of a biocompatible acid (e.g., HCl) to the physiological saline to lower the pH before adding the this compound stock solution. Always measure the final pH. |
| Precipitate forms over time. | Slow equilibration to a higher pH or temperature effects. The solution may be slowly warming up, or atmospheric CO2 could be dissolving and raising the pH. | 1. Maintain a controlled temperature: Keep the solution at a constant, cool temperature if stability studies indicate this is beneficial. 2. Protect from air: Minimize exposure of the solution to the atmosphere. |
| Precipitation occurs at higher concentrations. | Exceeding the solubility limit. The desired concentration of this compound may be higher than its solubility in physiological saline at that specific pH. | 1. Use a solubilizing excipient: Incorporate a suitable cyclodextrin (e.g., HP-β-CD or SBE-β-CD) into your formulation to increase the solubility of this compound. 2. Lower the concentration: If experimentally feasible, reduce the final concentration of this compound in the saline solution. |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution
This protocol describes the preparation of a buffered saline solution to maintain this compound solubility.
Materials:
-
This compound dihydrochloride
-
Sodium chloride (NaCl)
-
Sodium phosphate monobasic (NaH2PO4)
-
Sodium phosphate dibasic (Na2HPO4)
-
Sterile, purified water
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 0.9% NaCl phosphate-buffered saline (PBS) solution:
-
Dissolve 9.0 g of NaCl in 800 mL of sterile water.
-
Add the appropriate amounts of NaH2PO4 and Na2HPO4 to achieve the desired pH (e.g., for pH 6.8, use 1.44 g of Na2HPO4 and 0.24 g of NaH2PO4).
-
Adjust the pH to the target value using HCl or NaOH.
-
Add sterile water to a final volume of 1 L.
-
Sterilize the buffer by autoclaving or filtration.
-
-
Prepare a stock solution of this compound dihydrochloride:
-
Accurately weigh the required amount of this compound dihydrochloride.
-
Dissolve it in a small volume of the prepared PBS to create a concentrated stock solution. Gentle warming or sonication may be used to aid dissolution.
-
-
Prepare the final working solution:
-
Further dilute the this compound stock solution with the PBS to the desired final concentration.
-
Verify the final pH of the solution.
-
Sterile-filter the final solution using a 0.22 µm filter before use.
-
Protocol 2: Formulation of this compound with a Cyclodextrin
This protocol provides a general method for using a cyclodextrin to enhance the solubility of this compound.
Materials:
-
This compound dihydrochloride
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Physiological saline (0.9% NaCl)
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the cyclodextrin solution:
-
Weigh the desired amount of HP-β-CD or SBE-β-CD. The molar ratio of cyclodextrin to this compound will need to be optimized (start with a molar excess of cyclodextrin, e.g., 5:1 or 10:1).
-
Dissolve the cyclodextrin in the required volume of physiological saline. Stir until fully dissolved.
-
-
Prepare the this compound-cyclodextrin complex:
-
Slowly add the weighed this compound dihydrochloride to the cyclodextrin solution while stirring.
-
Continue stirring at room temperature for a sufficient time (e.g., 1-24 hours) to allow for the formation of the inclusion complex. The time required for complexation may need to be determined empirically.
-
-
Final preparation:
-
Once the this compound is fully dissolved and the complex is formed, the solution can be used as is or further diluted with physiological saline.
-
Sterile-filter the final solution using a 0.22 µm filter before use.
-
Visualizations
Caption: Troubleshooting workflow for preventing this compound precipitation.
Caption: Mechanism of action of this compound as a potassium channel blocker.
References
- 1. This compound dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 2. This compound dihydrochloride | 149888-94-8 | Potassium Channel | MOLNOVA [molnova.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Azimilide's Effects on Defibrillation Thresholds
This technical support center provides guidance for researchers, scientists, and drug development professionals studying the effects of azimilide on defibrillation thresholds (DFT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its effect on defibrillation threshold a research focus?
A1: this compound is an investigational antiarrhythmic drug that blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2] This action prolongs the cardiac action potential and refractory periods, which is the basis for its antiarrhythmic effect.[1] For patients with implantable cardioverter-defibrillators (ICDs), it is crucial to know if a concurrently administered antiarrhythmic drug alters the energy required for successful defibrillation. An increase in DFT could lead to the failure of the ICD to terminate a life-threatening arrhythmia. Therefore, assessing the effect of drugs like this compound on DFT is a critical safety parameter.
Q2: What is the general consensus on this compound's effect on defibrillation thresholds?
A2: Multiple studies have consistently shown that this compound has a neutral effect on defibrillation thresholds.[3] It does not significantly increase or decrease the energy required for defibrillation, both at baseline and during conditions of acute myocardial ischemia.[4] This is in contrast to some other antiarrhythmic drugs, such as amiodarone, which have been shown to increase DFT.[3]
Q3: What were the key findings from major clinical trials regarding this compound and ICD therapies?
A3: The SHock Inhibition Evaluation with this compound (SHIELD) trial was a significant study that evaluated this compound in patients with ICDs. While not a direct measure of DFT, the trial demonstrated that this compound significantly reduced the recurrence of ventricular tachyarrhythmias terminated by shocks or antitachycardia pacing (ATP).[5] Specifically, at doses of 75 mg and 125 mg, this compound led to relative risk reductions of 57% and 47%, respectively, for the combined endpoint of all-cause shocks plus symptomatic arrhythmias terminated by ATP.[5][6] The trial also suggested a trend towards a reduction in all-cause shocks alone.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental evaluation of this compound's effects on defibrillation thresholds.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected increase in DFT in the this compound group. | 1. Concomitant Medications: Other administered drugs (e.g., certain anesthetics, other antiarrhythmics) can elevate DFT.[7] 2. Metabolic State: Acidemia or electrolyte imbalances can increase DFT. 3. Ischemia: Myocardial ischemia is a known factor that can raise DFT. | 1. Review all administered medications and their known effects on DFT. 2. Monitor and maintain physiological pH and electrolyte levels within the normal range. 3. Ensure the animal model is stable and not experiencing unintended ischemia. |
| High variability in baseline DFT measurements. | 1. Electrode Placement: Inconsistent positioning of defibrillation electrodes can lead to variable current density at the myocardium. 2. Contact Quality: Poor contact between the electrodes and the heart tissue can increase impedance and affect DFT. 3. Autonomic Tone: Fluctuations in autonomic nervous system activity can influence DFT. | 1. Standardize and document the precise anatomical location of electrode placement. 2. Ensure good electrode-tissue contact and monitor impedance before each measurement. 3. Allow for an adequate stabilization period after instrumentation and before commencing the protocol to minimize autonomic fluctuations. |
| Failure to induce ventricular fibrillation (VF). | 1. Inadequate Induction Stimulus: The energy or frequency of the induction stimulus may be too low. 2. Drug Effect: The antiarrhythmic properties of this compound might increase the VF threshold. | 1. Gradually increase the energy or frequency of the VF induction stimulus. 2. Be aware that a higher induction stimulus may be required in the presence of an effective antiarrhythmic agent. |
| Discrepancy between preclinical and expected clinical outcomes. | 1. Species Differences: The cardiac electrophysiology of the animal model may not perfectly replicate that of humans. 2. Drug Metabolism: Differences in drug metabolism between the animal model and humans can lead to different effective concentrations. | 1. Acknowledge the limitations of the chosen animal model and consider the translational relevance of the findings. 2. Conduct pharmacokinetic studies in the animal model to ensure that the plasma concentrations of this compound are within the therapeutic range observed in humans. |
Quantitative Data Summary
The following table summarizes data from a preclinical study investigating the effect of chronic oral this compound on defibrillation thresholds in a porcine model.
| Parameter | Control Group (n=15) | This compound Group (20 mg/kg/d for 7 days; n=10) | P-value |
| Basal DFT (Joules) | 18.8 ± 2.8 | 20.8 ± 4.8 | 0.33 |
| DFT during Ischemia (Joules) | 23.2 ± 3.8 | 21.8 ± 5.2 | 0.54 |
| Ventricular Repolarization (msec) | 428.2 ± 51.8 | 494.1 ± 46.6 | 0.005 |
| Ventricular Fibrillation Cycle Length (msec) | 85.1 ± 13 | 104.7 ± 24 | < 0.04 |
Data from Chevalier et al. (2007).[4]
Experimental Protocols
1. Preclinical Evaluation of this compound on DFT in a Porcine Model
This protocol is based on the methodology described by Chevalier et al. (2007).[4]
-
Animal Model: Domestic pigs (20-25 kg).
-
Drug Administration: this compound (20 mg/kg/d) administered orally for 7 days. A control group receives no treatment.
-
Anesthesia and Instrumentation:
-
Anesthetize the animals.
-
Establish venous and arterial access for drug administration and blood pressure monitoring.
-
Introduce a 2-lead defibrillation system via the femoral veins.
-
-
DFT Measurement Protocol (Step-Up and Step-Down):
-
Induce ventricular fibrillation (VF) via the pacemaker lead.
-
After 8 seconds of VF, deliver a defibrillation shock.
-
The initial shock energy is set below the anticipated DFT.
-
If the shock fails, increase the energy for the next induction (step-up).
-
If the shock is successful, decrease the energy for the next induction (step-down).
-
The DFT is defined as the mean of the lowest successful and highest unsuccessful shock energies.
-
-
Ischemia Induction (Optional):
-
Introduce an angioplasty balloon into the left descending coronary artery.
-
Inflate the balloon to induce myocardial ischemia.
-
Repeat the DFT measurement protocol 10 minutes after coronary occlusion.
-
-
Data Analysis: Compare the mean DFT between the this compound and control groups at baseline and during ischemia using appropriate statistical tests.
2. Clinical Evaluation of DFT (General Protocol)
While specific trials on this compound's direct effect on DFT in humans are limited, a general protocol for such an evaluation would involve:
-
Patient Population: Patients with an indication for an implantable cardioverter-defibrillator (ICD).
-
Study Design: A randomized, controlled, double-blind study with patients receiving either this compound or a placebo.
-
DFT Testing Procedure:
-
DFT testing is performed at the time of ICD implantation.
-
VF is induced via the ICD lead.
-
The ICD delivers a series of shocks to determine the minimum energy required for successful defibrillation. A "binary search" or "step-down" protocol is often used.
-
A safety margin is established, typically ensuring successful defibrillation at an energy level at least 10 Joules below the device's maximum output.[7]
-
-
Follow-up: Patients are monitored for spontaneous arrhythmias and ICD therapies post-implantation.
Visualizations
Caption: Mechanism of action of this compound on cardiac myocytes.
Caption: Experimental workflow for preclinical DFT studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Potassium channel blocker - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Novel intravascular defibrillator: defibrillation thresholds of intravascular cardioverter-defibrillator compared to conventional implantable cardioverter-defibrillator in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospective Evaluation of Defibrillation Threshold and Postshock Rhythm in Young ICD Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defibrillation Threshold Testing (DFT): A Primer [innovationsincrm.com]
Validation & Comparative
A Comparative Analysis of Azimilide and Amiodarone Efficacy in Atrial Fibrillation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Azimilide and Amiodarone in preclinical and clinical models of atrial fibrillation (AF). While direct head-to-head preclinical studies are limited, this document synthesizes available data to offer insights into the pharmacological profiles of these two Class III antiarrhythmic agents.
Executive Summary
Both this compound and Amiodarone are potassium channel blockers used in the management of atrial fibrillation. This compound is distinguished by its action on both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, whereas traditional Class III agents primarily target IKr.[1][2] Amiodarone, while also a potent potassium channel blocker, exhibits a broader spectrum of activity, affecting sodium and calcium channels as well as adrenergic receptors. This guide presents available efficacy data from various atrial fibrillation models, details experimental methodologies, and visualizes key pathways and workflows to aid in the comparative assessment of these two compounds.
Quantitative Efficacy Data
Due to a scarcity of direct comparative preclinical studies, the following tables summarize the efficacy of this compound and Amiodarone from separate investigations. This presentation allows for an indirect comparison based on available data.
Table 1: Efficacy of this compound in Atrial Fibrillation Models
| Model Type | Species | Key Findings | Reference |
| Canine Model of Sudden Cardiac Death | Dog | Demonstrated antifibrillatory efficacy. | [1] |
| Various Supraventricular Arrhythmia Models | Dog | >85% efficacy in suppressing supraventricular arrhythmias. | [2] |
| Infarcted Dog Model | Dog | Suppressed complex ventricular arrhythmias and decreased mortality. | [2] |
| Mouse Chloroform Model (Ventricular Arrhythmia) | Mouse | Limited efficacy (50% at 100 mg/kg i.p.). | [3] |
| Rat Coronary Artery Ligation and Reperfusion (CALR) Model (Ventricular Arrhythmia) | Rat | Dose-dependent suppression of ventricular fibrillation (VF); estimated ED50 of 5.0 mg/kg i.v. | [3] |
| Human Clinical Trial (History of AF/Flutter) | Human | 125 mg once daily significantly increased the time to first symptomatic recurrence of AF/flutter compared to placebo. | [1] |
| Human Clinical Trial (Symptomatic AF) | Human | Lengthened the median time to first symptomatic arrhythmia recurrence from 17 days (placebo) to 60 days (this compound). | [4] |
| Human Clinical Trial (Post-Myocardial Infarction with AF) | Human | Fewer patients developed new-onset AF compared to placebo (p=0.04). | [5] |
Table 2: Efficacy of Amiodarone in Atrial Fibrillation Models
| Model Type | Species | Key Findings | Reference |
| Human Clinical Trial (Acute Termination of AF/Flutter) | Human | 4% conversion rate to sinus rhythm (not significant vs. placebo). | [6] |
| Human Clinical Trial (Rhythm Control in AF) | Human | 39% recurrence of atrial arrhythmias at 12 months. | [7] |
| Human Clinical Trial (Established AF) | Human | Converted 4 out of 10 patients to sinus rhythm. | [8] |
Experimental Protocols
Canine Model of Atrial Fibrillation
A common preclinical model for studying atrial fibrillation involves the use of canines due to the similarity of their cardiac electrophysiology to humans.
-
Induction of Atrial Fibrillation: Atrial fibrillation is often induced by rapid atrial pacing. This involves surgically implanting electrodes on the atria and applying electrical stimuli at a high frequency.
-
Drug Administration: this compound or a comparator drug is administered intravenously or orally at varying doses.
-
Efficacy Evaluation: The primary endpoint is often the termination of AF and conversion to normal sinus rhythm. Other parameters measured include the effective refractory period (ERP) of the atrial tissue, which is expected to be prolonged by Class III antiarrhythmic drugs. Continuous electrocardiogram (ECG) monitoring is used to assess changes in heart rhythm and rate.
Rodent Models of Arrhythmia
Rodent models are frequently used for initial screening of antiarrhythmic compounds.
-
Coronary Artery Ligation and Reperfusion (CALR) Model in Rats: This model is used to induce ventricular arrhythmias that can be relevant for understanding broader antiarrhythmic effects. The left descending coronary artery is temporarily ligated and then reperfused, leading to arrhythmias.[3]
-
Drug Efficacy Assessment: The incidence and duration of ventricular tachycardia and fibrillation are the main outcomes measured. Drugs are administered prior to the induction of ischemia to assess their protective effects.
Mechanism of Action and Experimental Workflow
Signaling Pathway of Class III Antiarrhythmic Drugs
Caption: Mechanism of action for Class III antiarrhythmic drugs.
General Experimental Workflow for AF Drug Efficacy Testing
Caption: A typical experimental workflow for evaluating anti-AF drug efficacy.
Conclusion
The available data suggests that this compound is effective in various animal models of supraventricular and ventricular arrhythmias.[1][2][3] Clinical data also indicates its potential to prolong the time to recurrence of atrial fibrillation.[1][4][9] Amiodarone's efficacy in converting atrial fibrillation to sinus rhythm in acute settings appears to be modest in some studies, though it is used for long-term rhythm control.[6][7][8]
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of the class III antiarrhythmic agent this compound in rodent models of ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The efficacy of this compound in the treatment of atrial fibrillation in the presence of left ventricular systolic dysfunction: results from the this compound Postinfarct Survival Evaluation (ALIVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of intravenously administered dofetilide versus amiodarone in the acute termination of atrial fibrillation and flutter. A multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy of Dofetilide Versus Amiodarone in Patients With Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of bepridil with amiodarone in the treatment of established atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiarrhythmic effects of this compound in atrial fibrillation: efficacy and dose-response. This compound Supraventricular Arrhythmia Program 3 (SVA-3) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
Azimilide vs. Dofetilide: A Comparative Analysis of hERG Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of azimilide and dofetilide on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding the distinct interaction of these Class III antiarrhythmic agents with the hERG channel is critical for assessing their efficacy and proarrhythmic potential. This document summarizes key quantitative data, details common experimental protocols for assessing hERG blockade, and visualizes the experimental workflow and comparative mechanisms of action.
Quantitative Comparison of hERG Blocking Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in blocking the hERG channel. The following table summarizes IC50 values for this compound and dofetilide as reported in various electrophysiological studies. It is important to note that these values can vary depending on the experimental conditions, such as the expression system, temperature, and specific voltage-clamp protocol used.
| Drug | IC50 | Expression System | Method | Key Observations |
| This compound | 1.4 µM (at 0.1 Hz) | Xenopus oocytes | Two-electrode voltage clamp | Blockade is reverse use-dependent.[1][2] |
| 5.2 µM (at 1 Hz) | Xenopus oocytes | Two-electrode voltage clamp | Apparent affinity decreases with increased stimulation frequency.[1][2] | |
| 610 nM (at 22°C) | CHO-K1 cells | Whole-cell patch clamp | Temperature-independent tail current inhibition.[3] | |
| 560 nM (at 37°C) | CHO-K1 cells | Whole-cell patch clamp | Suggestive of open and inactivated state binding.[3] | |
| Dofetilide | 12 ± 2 nM | HEK293 cells | Whole-cell patch clamp | Slow-onset/slow-offset open channel blocker.[4] |
| 7 nM (at 37°C) | HEK293 cells | Automated patch clamp | High-affinity blockade.[5] | |
| 13 nM (at 37°C) | Rabbit ventricular myocytes | Manual patch clamp | Measurement of native IKr currents.[5] | |
| 0.32 ± 0.04 µM | Xenopus oocytes | Two-microelectrode whole-cell recordings | Blocks from the cytoplasmic side of the membrane.[6] |
Experimental Protocols
The assessment of hERG channel blockade by this compound and dofetilide is predominantly conducted using the patch-clamp technique on cells heterologously expressing the hERG channel.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of the compound on the hERG potassium current (IKr).
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used.[3][4]
-
Cells are stably transfected with the KCNH2 gene, which encodes the hERG channel protein.
2. Cell Preparation:
-
Cells are cultured to an appropriate confluency and then dissociated for electrophysiological recording.
-
A single cell is selected for recording and a glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane to form a high-resistance seal (>1 GΩ).[7]
3. Electrophysiological Recording:
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the ion currents.
-
The extracellular (bath) solution typically contains (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10, adjusted to pH 7.4 with NaOH.
-
The intracellular (pipette) solution typically contains (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10, adjusted to pH 7.2 with KOH.
-
Experiments are often performed at physiological temperatures (35-37°C).[5][7]
4. Voltage-Clamp Protocols:
-
To elicit hERG currents, a specific voltage-clamp protocol is applied. A common protocol involves:
-
Holding the membrane potential at -80 mV.
-
A depolarizing step to a potential between +20 mV and +40 mV for a duration sufficient to activate and then inactivate the channels (e.g., 1-2 seconds).
-
A repolarizing step to a potential around -50 mV to observe the tail current, which is a characteristic feature of hERG channels due to their slow deactivation and recovery from inactivation.[8]
-
-
The peak tail current is measured before and after the application of the test compound.
5. Data Analysis:
-
The percentage of current inhibition is calculated for a range of compound concentrations.
-
The concentration-response data are fitted to the Hill equation to determine the IC50 value.
Visualizations
Experimental Workflow for hERG Blocking Assay
Caption: Workflow of a whole-cell patch-clamp experiment to determine hERG blocking potency.
Comparative Mechanism of hERG Block
Caption: State-dependent blocking mechanisms of this compound and Dofetilide on the hERG channel.
Summary of Comparative Effects
-
Potency: Dofetilide is a significantly more potent hERG channel blocker than this compound, with IC50 values typically in the nanomolar range, whereas this compound's IC50 is in the high nanomolar to low micromolar range.[1][2][3][4][5]
-
Mechanism of Action: Both drugs are open channel blockers, meaning they bind to the channel when it is in the open conformation.[1][2][4] However, some evidence suggests that this compound may also bind to the inactivated state of the channel.[3] Dofetilide is characterized by its slow onset and offset of block.[4]
-
Use-Dependence: this compound exhibits reverse use-dependence, where its blocking effect is less pronounced at higher stimulation frequencies.[1][2]
-
Ion Channel Specificity: Dofetilide is a highly selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by hERG.[9][10] this compound, on the other hand, also blocks the slow component of the delayed rectifier potassium current (IKs) in addition to IKr.[1][10][11] This multi-channel blocking effect may differentiate its clinical electrophysiological profile from that of dofetilide.[12]
References
- 1. Blockade of HERG channels by the class III antiarrhythmic this compound: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of HERG channels by the class III antiarrhythmic this compound: mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of this compound and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity open channel block by dofetilide of HERG expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. fda.gov [fda.gov]
- 8. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and dofetilide produce similar electrophysiological and proarrhythmic effects in a canine model of Torsade de Pointes arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual IKr/IKs Blocking Action of Azimilide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Azimilide's dual blocking action on the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, crucial for cardiac repolarization. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and the underlying cardiac action potential signaling pathway.
Unveiling the Dual Action of this compound
This compound is a Class III antiarrhythmic agent distinguished by its ability to block both IKr and IKs channels.[1][2][3][4][5] This dual action differentiates it from many other Class III antiarrhythmics that selectively target only the IKr current, such as Dofetilide and Sotalol.[3] The blockade of both repolarizing currents contributes to its unique electrophysiological profile and potential therapeutic advantages.
Comparative Analysis of Ion Channel Blockade
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other key IKr and IKs channel blockers. These values represent the concentration of the drug required to inhibit 50% of the respective ion channel's activity and are a critical measure of a drug's potency.
Table 1: Comparative Potency of IKr Channel Blockers
| Compound | IC50 (µM) | Species/Cell Type | Notes |
| This compound | 0.4 | Guinea Pig Ventricular Myocytes | Potent IKr blockade. |
| Dofetilide | 0.015 | Rabbit Ventricles | Highly potent and selective IKr blocker.[6][7][8] |
| E-4031 | 0.0077 - 0.01 | HEK293 cells expressing hERG | A well-characterized and highly selective IKr blocker.[1][9] |
| Sotalol | - | - | Primarily a beta-blocker with Class III antiarrhythmic properties through IKr blockade; specific IC50 values for direct IKr block are less commonly reported in direct comparison studies.[10][11][12][13][14] |
Table 2: Comparative Potency of IKs Channel Blockers
| Compound | IC50 (µM) | Species/Cell Type | Notes |
| This compound | 3.0 | Guinea Pig Ventricular Myocytes | Demonstrates significant IKs blocking activity. |
| HMR 1556 | 0.0105 - 0.034 | Canine and Guinea Pig Ventricular Myocytes | A highly potent and selective IKs blocker.[6][15][16][17] |
| Chromanol 293B | 1.0 - 10.0 | Various | A selective IKs blocker, though less potent than HMR 1556.[2][15][18][19][20] |
Experimental Validation: Methodologies
The data presented in this guide is primarily derived from experiments utilizing the whole-cell patch-clamp technique, a gold-standard electrophysiological method for studying ion channels.[21][22][23][24]
Whole-Cell Patch-Clamp Protocol for IKr and IKs Measurement in Cardiomyocytes
This protocol outlines the essential steps for isolating and recording IKr and IKs currents from ventricular myocytes.
1. Cell Isolation:
-
Ventricular myocytes are enzymatically isolated from the hearts of appropriate animal models (e.g., guinea pig, rabbit, canine).
-
The heart is typically perfused with a collagenase and protease solution to digest the extracellular matrix and liberate individual cardiomyocytes.
2. Electrophysiological Recording:
-
Pipette Solution (Internal): The patch pipette is filled with a solution mimicking the intracellular ionic composition, typically containing (in mM): 110-140 K-aspartate or KCl, 10-20 HEPES, 5-10 EGTA, 5 Mg-ATP, and 0.1 GTP, with the pH adjusted to 7.2-7.3 with KOH.
-
Bath Solution (External): The standard Tyrode's solution for perfusing the cells contains (in mM): 135-145 NaCl, 4-5.4 KCl, 1.8-2.0 CaCl2, 1.0 MgCl2, 10-20 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Seal Formation: A high-resistance "giga-seal" ( >1 GΩ) is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the entire cell.
3. Voltage-Clamp Protocols:
-
IKr Measurement:
-
To isolate IKr, IKs can be blocked by a specific inhibitor like HMR 1556 (e.g., 0.5 µM), or the voltage protocol can be designed to minimize IKs activation.
-
The cell is held at a holding potential of -40 mV to -50 mV.
-
Depolarizing voltage steps (e.g., to +20 mV for 1-2 seconds) are applied to activate the channels.
-
The membrane is then repolarized to a potential where IKr deactivates (e.g., -40 mV), and the decaying "tail current" is measured. The amplitude of this tail current is proportional to the number of channels that were open at the preceding depolarizing potential.
-
-
IKs Measurement:
-
To isolate IKs, IKr is blocked using a selective inhibitor like Dofetilide (e.g., 0.5-1 µM) or E-4031.
-
A holding potential of around -40 mV is used.
-
Longer depolarizing pulses (e.g., to +40 mV for 5-7 seconds) are required to fully activate the slowly activating IKs channels.
-
Similar to IKr, the tail current upon repolarization (e.g., to 0 mV or -20 mV) is measured to quantify IKs.
-
4. Data Analysis:
-
Current amplitudes are normalized to cell capacitance (pA/pF) to account for variations in cell size.
-
Concentration-response curves are generated by applying increasing concentrations of the test compound (e.g., this compound) and measuring the percentage of current inhibition.
-
The IC50 values are then calculated by fitting the data to the Hill equation.
Visualizing the Science
Diagram 1: Cardiac Action Potential and Key Repolarizing Currents
Caption: Cardiac action potential phases and the influence of key ion currents and blockers.
Diagram 2: Experimental Workflow for Assessing Dual IKr/IKs Blockade
References
- 1. E-4031 [sigmaaldrich.com]
- 2. (-)-[3R,4S]-Chromanol 293B | Delayed rectifier K+ current (IKs) inhibitor | Hello Bio [hellobio.com]
- 3. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of IKs by HMR 1556 increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dofetilide [drugcentral.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Sympathetic activation, ventricular repolarization and Ikr blockade: implications for the antifibrillatory efficacy of potassium channel blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sotalol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. litfl.com [litfl.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. Inhibition of IKs channels by HMR 1556 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Chromanol 293B inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. axolbio.com [axolbio.com]
- 22. researchgate.net [researchgate.net]
- 23. Characteristics of the delayed rectifier current (IKr and IKs) in canine ventricular epicardial, midmyocardial, and endocardial myocytes. A weaker IKs contributes to the longer action potential of the M cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Azimilide and Sotalol on Ventricular Repolarization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Azimilide and Sotalol, two Class III antiarrhythmic agents, with a specific focus on their effects on ventricular repolarization. The information presented is intended to support research and development efforts in the field of cardiology and pharmacology.
Executive Summary
This compound and Sotalol both exert their primary antiarrhythmic effect by prolonging the cardiac action potential duration, thereby delaying ventricular repolarization. This is reflected in an increase in the QT interval on an electrocardiogram. However, their mechanisms of action, electrophysiological profiles, and clinical effects exhibit key differences. This compound is distinguished by its blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, while Sotalol primarily targets the IKr current and also possesses non-selective beta-adrenergic blocking properties.[1][2] These mechanistic distinctions underlie differences in their efficacy, safety, and hemodynamic effects, as evidenced by preclinical and clinical data.
Mechanism of Action
This compound
This compound prolongs ventricular repolarization by blocking two critical potassium currents involved in the action potential downstroke:
-
IKr (Rapidly Activating Delayed Rectifier Potassium Current): Blockade of this current is a hallmark of most Class III antiarrhythmic drugs.
-
IKs (Slowly Activating Delayed Rectifier Potassium Current): The additional blockade of IKs is a distinguishing feature of this compound compared to Sotalol.[2]
This dual-channel blockade contributes to a more pronounced prolongation of the action potential duration.
Sotalol
Sotalol's effects on ventricular repolarization are mediated by:
-
IKr Blockade: Sotalol is a potent blocker of the IKr current, which is its primary Class III antiarrhythmic action.[3]
-
Beta-Adrenergic Blockade (Class II action): Sotalol is a non-selective beta-blocker, which contributes to its antiarrhythmic effects by reducing heart rate and sympathetic tone. This action is not directly involved in prolonging repolarization but can influence the overall electrophysiological milieu.
The signaling pathways for both drugs are visualized below.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound and Sotalol on key electrophysiological parameters from preclinical and clinical studies.
Preclinical Data: Ion Channel Blockade
| Parameter | This compound | Sotalol | Species/Cell Line | Reference |
| IKr IC50 | 0.4 µM | 288 ± 10 µM (l-sotalol) | Guinea Pig Ventricular Myocytes / HEK293 | [1][4] |
| IKs IC50 | 3 µM | Minimal effect | Guinea Pig Ventricular Myocytes | [3][4] |
Preclinical Data: In Vivo Electrophysiological Effects in a Canine Model
| Parameter | This compound (1-30 mg/kg i.v.) | Sotalol (0.3-10 mg/kg i.v.) | Reference |
| Ventricular Effective Refractory Period (VERP) | Dose-dependent increase | Dose-dependent increase | [5] |
| Blood Pressure | Well tolerated up to 30 mg/kg | Significant, dose-related decrease | [5] |
| Heart Rate | Well tolerated up to 30 mg/kg | Significant, dose-related decrease | [5] |
Clinical Data: Effect on QTc Interval
| Study/Drug | Dose | Change in QTc (Bazett) | Patient Population | Reference |
| This compound | 125 mg | +31.6 ms | Patients with a history of atrial fibrillation | [6] |
| Sotalol | 160-640 mg | Concentration-dependent prolongation up to 150 ms | Hypertensive patients | [4] |
Head-to-Head Clinical Trial Data: A-COMET-II
| Parameter | This compound (125 mg o.d.) | Sotalol (160 mg b.i.d.) | Placebo | Reference |
| Median Time to AF Recurrence | 14 days | 28 days | 12 days | [6] |
| Patients Withdrawing due to QTc Prolongation | 7.6% | 3.5% | 0.9% | [6] |
| Incidence of Torsade de Pointes | 5 patients | Not reported | Not reported | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Canine Electrophysiology Study
This protocol is designed to assess the effects of antiarrhythmic drugs on ventricular repolarization and refractoriness in an anesthetized canine model.
Protocol Steps:
-
Animal Preparation: Mongrel dogs are anesthetized, and catheters are introduced via the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Electrophysiological Recordings: Quadripolar or multipolar electrode catheters are positioned in the right atrium and right ventricle for pacing and recording of intracardiac electrograms. A surface ECG is also continuously monitored.
-
Baseline Measurements: After a stabilization period, baseline electrophysiological parameters are recorded, including heart rate, PR interval, QRS duration, and QT interval.
-
Programmed Electrical Stimulation (PES): The ventricular effective refractory period (VERP) is determined by delivering a train of eight paced beats (S1) at a fixed cycle length, followed by a premature stimulus (S2). The S1-S2 coupling interval is progressively decreased until the S2 fails to capture the ventricle. The longest S1-S2 interval that fails to produce a propagated ventricular response is defined as the VERP.[7]
-
Drug Administration: A baseline dose of this compound or Sotalol is administered intravenously over a set period.
-
Post-Drug Measurements: PES is repeated at specified time points after drug administration to determine the change in VERP. Hemodynamic parameters (blood pressure and heart rate) are continuously monitored.
-
Dose-Response: The protocol can be repeated with escalating doses of the drug to establish a dose-response relationship.
Whole-Cell Patch-Clamp Electrophysiology for IKr and IKs Measurement
This protocol is used to measure the inhibitory effects of this compound and Sotalol on the IKr and IKs currents in isolated cardiac myocytes or cell lines expressing the corresponding channels (e.g., HEK293 cells).
Protocol Steps:
-
Cell Preparation: Cardiac myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) or a stable cell line expressing the human ether-a-go-go-related gene (hERG) for IKr or KCNQ1/KCNE1 for IKs is used.
-
Recording Configuration: The whole-cell patch-clamp technique is employed using a patch-clamp amplifier and borosilicate glass pipettes.
-
Voltage-Clamp Protocols:
-
For IKr: A typical protocol involves a depolarizing pulse from a holding potential of -80 mV to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current, which is characteristic of IKr.[3]
-
For IKs: A longer depolarizing pulse is typically required to fully activate the slow IKs current.
-
-
Drug Application: After recording a stable baseline current, the cells are perfused with increasing concentrations of this compound or Sotalol.
-
Data Analysis: The reduction in the peak tail current amplitude at each drug concentration is measured. A concentration-response curve is then plotted to determine the half-maximal inhibitory concentration (IC50).
A-COMET-II Clinical Trial Methodology
The this compound-Cardioversion Maintenance Trial-II (A-COMET-II) was a randomized, double-blind, placebo- and active-controlled trial.
-
Patient Population: The trial enrolled 658 patients with symptomatic persistent atrial fibrillation who were scheduled for electrical cardioversion.[6]
-
Randomization and Dosing: Patients were randomized to receive this compound (125 mg once daily), Sotalol (160 mg twice daily), or a placebo.[6]
-
Primary Efficacy Endpoint: The primary endpoint was the time to the first recurrence of atrial fibrillation.[6]
-
Safety Endpoint: Safety was assessed by monitoring adverse events, with a particular focus on QTc interval prolongation and the incidence of Torsade de Pointes.
-
QTc Measurement: The QTc interval was calculated using the Bazett's formula (QTc = QT / √RR). It is important to note that other formulas, such as the Fridericia or Framingham corrections, are often preferred, especially at heart rate extremes.[8][9]
Head-to-Head Comparison and Logical Relationships
The key differences in the electrophysiological profiles of this compound and Sotalol stem from their distinct mechanisms of action.
-
Potency and Specificity: Preclinical data suggest that this compound is a more potent blocker of IKr than Sotalol and also blocks IKs, a channel largely unaffected by Sotalol.[1][3][4]
-
Rate Dependence: The effects of this compound on repolarization are reported to be largely independent of heart rate, whereas Sotalol exhibits reverse use-dependence, meaning its effect is more pronounced at slower heart rates.[2]
-
Hemodynamic Effects: The beta-blocking activity of Sotalol results in a significant decrease in heart rate and blood pressure, effects that are minimal with this compound.[5]
-
Clinical Efficacy and Safety: In the A-COMET-II trial, Sotalol was more effective than this compound in maintaining sinus rhythm in patients with persistent atrial fibrillation.[6] However, this compound was associated with a higher incidence of significant QTc prolongation leading to treatment discontinuation and a notable risk of Torsade de Pointes.[6]
Conclusion
This compound and Sotalol are both effective in prolonging ventricular repolarization, but their distinct pharmacological profiles lead to important differences in their clinical application. This compound's dual blockade of IKr and IKs offers a unique mechanism for action potential prolongation, but this is associated with a higher risk of excessive QT prolongation. Sotalol's combined Class III and Class II activities provide a different therapeutic profile, with demonstrated superior efficacy in some clinical settings and a more pronounced hemodynamic effect. The choice between these agents in a research or clinical context should be guided by a thorough understanding of these differences, as supported by the quantitative data and experimental findings presented in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Use-dependent effects of the class III antiarrhythmic agent NE-10064 (this compound) on cardiac repolarization: block of delayed rectifier potassium and L-type calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and d,l-sotalol on the heart rate and blood pressure response to isoproterenol in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound vs. placebo and sotalol for persistent atrial fibrillation: the A-COMET-II (this compound-CardiOversion MaintEnance Trial-II) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using the Appropriate Formula for QT Measurement Can Save Lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Azimilide Demonstrates Potential in Arrhythmia Prevention Compared to Placebo, Clinical Trial Data Reveals
For Immediate Release
Dateline: [City, State] – Clinical trial data evaluating the efficacy of azimilide in preventing arrhythmia reveals promising, albeit statistically complex, results when compared to placebo. The primary body of evidence comes from the SHock Inhibition Evaluation with Dofetilide (SHIELD) and the curtailed SHIELD-2 trials, which assessed this compound in patients with implantable cardioverter-defibrillators (ICDs).
This compound, a class III antiarrhythmic agent, has been scrutinized for its potential to reduce the incidence of ventricular tachyarrhythmias and subsequent ICD therapies. Analysis of the SHIELD trial, a prospective, double-blind, randomized study, showed that this compound significantly reduced the combined endpoint of all-cause shocks and symptomatic ventricular tachycardia terminated by antitachycardia pacing (ATP).[1][2] Specifically, relative risk reductions of 57% for the 75 mg dose and 47% for the 125 mg dose were observed compared to placebo.[2]
However, when looking at the endpoint of all-cause shocks alone, the reduction with this compound did not reach statistical significance.[1][2] Despite this, this compound was associated with a significant decrease in cardiac-related emergency department visits and hospitalizations.[3][4]
A substudy of the SHIELD trial focused on electrical storms, defined as three or more episodes of ventricular tachycardia or fibrillation within 24 hours.[5] This analysis found that this compound at doses of 75 mg/day and 125 mg/day reduced the risk of electrical storms by 40% and 55%, respectively, compared to placebo.[5]
The SHIELD-2 trial was prematurely terminated due to a withdrawal of sponsorship, rendering it statistically underpowered.[6] While it showed a numerical trend towards a reduction in the primary composite outcome of unplanned cardiovascular hospitalization, emergency department visits, or cardiovascular death with this compound, the results were not statistically significant.[6]
In the context of atrial fibrillation, the A-COMET-II trial compared this compound with both placebo and sotalol. The findings indicated that this compound's efficacy in maintaining sinus rhythm was slightly superior to placebo but significantly inferior to sotalol.[7]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the SHIELD trial comparing this compound to placebo.
Table 1: Primary and Secondary Efficacy Endpoints in the SHIELD Trial
| Outcome | Placebo | This compound (75 mg) | This compound (125 mg) |
| Recurrent All-Cause Shocks + Symptomatic ATP | 58% | 52% (HR 0.43, p=0.0006) | 50% (HR 0.53, p=0.0053) |
| All-Cause Shocks | 53% | 48% (HR 0.72, p=0.13) | 46% (HR 0.83, p=0.36) |
| All Appropriate ICD Therapies (Shocks or ATP) | 63% | 61% (HR 0.52, p=0.017) | 55% (HR 0.38, p=0.0004) |
| Cardiac ED Visit or Hospitalization | 38.3% | 21.8% (p < 0.001) | 27.6% (p < 0.05) |
Data sourced from multiple reports of the SHIELD trial.[1][2][4][8]
Table 2: Electrical Storms in the SHIELD Trial Substudy
| Group | Patients with at least 1 Electrical Storm | Total Number of Electrical Storms | Risk Reduction vs. Placebo |
| Placebo | - | Majority of 568 total storms | - |
| This compound (75 mg) | - | - | 40% |
| This compound (125 mg) | 20% | 111 | 55% |
Data from a substudy of the SHIELD trial.[5]
Experimental Protocols
SHIELD (Shock Inhibition Evaluation With this compound) Trial
The SHIELD study was a prospective, double-blind, randomized, placebo-controlled trial.[1][5]
-
Participants: A total of 633 patients with a history of ventricular arrhythmias and an implanted cardioverter defibrillator (ICD) were enrolled.[1][3] Patients had a history of symptomatic sustained ventricular tachycardia (72%) or ventricular fibrillation (28%).[3]
-
Intervention: Patients were randomized to receive either placebo, 75 mg of this compound daily, or 125 mg of this compound daily.[1]
-
Primary Endpoints: The co-primary endpoints were the time to the first recurrence of all-cause shocks, and the time to the first recurrence of all-cause shocks plus symptomatic ventricular tachycardia terminated by antitachycardia pacing (ATP).[4][8]
-
Follow-up: The mean follow-up period was one year.[4]
Visualizations
Below are diagrams illustrating the experimental workflow of the SHIELD trial, the signaling pathway of this compound, and a comparison of outcomes.
References
- 1. Placebo-controlled, randomized clinical trial of this compound for prevention of ventricular tachyarrhythmias in patients with an implantable cardioverter defibrillator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Shock Inhibition Evaluation With this compound - American College of Cardiology [acc.org]
- 5. SHIELD Substudy: Effects of this compound on Electrical Storms in ICD Patients [medscape.org]
- 6. Results of a curtailed randomized controlled trial, evaluating the efficacy and safety of this compound in patients with implantable cardioverter-defibrillators: The SHIELD-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
Azimilide for Supraventricular Arrhythmias: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Azimilide, an investigational Class III antiarrhythmic agent, has been the subject of numerous clinical trials to evaluate its efficacy in the management of supraventricular arrhythmias (SVAs), including atrial fibrillation (AF), atrial flutter (AFL), and paroxysmal supraventricular tachycardia (PSVT). This guide provides a comprehensive meta-analysis of the available data, comparing the performance of this compound with placebo and offering insights into its clinical utility.
Mechanism of Action
This compound is a potassium channel antagonist that uniquely blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac myocytes[1][2][3][4][5]. This dual-channel blockade prolongs the action potential duration and the effective refractory period, thereby suppressing arrhythmias[1][4]. Unlike some other Class III agents, this compound's effects are not dependent on heart rate (a lack of reverse-use dependence)[2][5].
Clinical Efficacy in Supraventricular Arrhythmias
The this compound Supraventricular Arrhythmia Program (ASAP), a series of four double-blind, randomized, placebo-controlled trials (SVA-1, SVA-2, SVA-3, and SVA-4), represents the core of the clinical evidence for this compound in SVAs[6][7][8]. These trials enrolled over 1,000 patients with a history of symptomatic AF, AFL, or PSVT[6][8].
Atrial Fibrillation and Atrial Flutter (AF/AFL)
The efficacy of this compound in AF and AFL has yielded mixed results across different studies. While some trials demonstrated a significant prolongation in the time to the first symptomatic recurrence, others failed to show a statistically significant benefit over placebo.
A combined analysis of the SVA trials showed that this compound doses of 100 mg/day and 125 mg/day significantly prolonged the time to symptomatic AF recurrence compared with placebo[9]. Specifically, in the SVA-3 trial, the combined 100 mg and 125 mg daily dose group showed a significant delay in the time to first symptomatic arrhythmia recurrence (p=0.005), with a hazard ratio of 1.58 (placebo:this compound)[10]. The 125 mg dose alone was also significantly effective (p=0.002)[10].
However, a separate study focusing on patients with structural heart disease who were converted from atrial fibrillation to sinus rhythm found that this compound (125 mg) did not significantly reduce the risk of arrhythmia recurrence compared to placebo[11]. The median time to recurrence was 13 days in both the this compound and placebo groups[11]. Another trial also reported no significant difference in the time to first recurrence of symptomatic supraventricular arrhythmia in the AF-AFL stratum between this compound 125 mg daily and placebo[12].
Interestingly, even in cases of recurrence, this compound at a dose of 125 mg/day was found to significantly reduce the symptom burden reported by patients, including fatigue, shortness of breath, chest pain, and dizziness[9].
Paroxysmal Supraventricular Tachycardia (PSVT)
In patients with PSVT, a combined analysis of the four SVA trials demonstrated a dose-response relationship, with the 100 mg daily dose of this compound significantly prolonging the time to recurrence (hazard ratio of 2.35, placebo:this compound; p=0.023)[7]. However, the 125 mg daily dose did not show a statistically significant difference from placebo in this patient population[7][12].
Quantitative Data Summary
The following tables summarize the key quantitative data from the pivotal clinical trials of this compound in supraventricular arrhythmias.
Table 1: Efficacy of this compound in Atrial Fibrillation/Atrial Flutter (AF/AFL)
| Trial/Analysis | Patient Population | This compound Dose | Comparator | Primary Endpoint | Results | Reference |
| SVA-3 | History of AF/AFL | 100 mg & 125 mg (combined) | Placebo | Time to first symptomatic recurrence | Hazard Ratio (Placebo:this compound) = 1.58 (p=0.005) | [10] |
| SVA-3 | History of AF/AFL | 125 mg | Placebo | Time to first symptomatic recurrence | Hazard Ratio (Placebo:this compound) = 1.83 (p=0.002) | [10] |
| SVA-4 Stratum | AF/AFL | 125 mg | Placebo | Time to first symptomatic recurrence | Hazard Ratio = 1.14 (p=0.29) | [12] |
| Post-Cardioversion Study | Structural Heart Disease, Post-Cardioversion for AF | 125 mg | Placebo | Time to arrhythmia recurrence | Median time to recurrence: 13 days (both groups) (p=0.4596) | [11] |
Table 2: Efficacy of this compound in Paroxysmal Supraventricular Tachycardia (PSVT)
| Trial/Analysis | Patient Population | This compound Dose | Comparator | Primary Endpoint | Results | Reference |
| ASAP Combined Analysis | Symptomatic PSVT | 100 mg | Placebo | Time to first symptomatic recurrence | Hazard Ratio (Placebo:this compound) = 2.35 (p=0.023) | [7] |
| ASAP Combined Analysis | Symptomatic PSVT | 125 mg | Placebo | Time to first symptomatic recurrence | Hazard Ratio = 1.28 (p=not significant) | [7] |
| SVA-4 Stratum | PSVT | 125 mg | Placebo | Time to first symptomatic recurrence | Hazard Ratio = 1.28 (p=0.55) | [12] |
Experimental Protocols
The this compound Supraventricular Arrhythmia Program (ASAP) trials followed a similar double-blind, randomized, placebo-controlled design[7].
-
Patient Population: Patients with a documented history of symptomatic supraventricular arrhythmias (AF, AFL, or PSVT) were enrolled[7][10].
-
Dosing Regimen: Patients typically received an oral loading dose of this compound or placebo twice daily for three days, followed by a once-daily maintenance dose[7][11]. The specific doses tested varied across the trials and included 35 mg, 50 mg, 75 mg, 100 mg, and 125 mg of this compound[7][9][10].
-
Primary Endpoint: The primary efficacy endpoint was the time to the first electrocardiographically documented symptomatic recurrence of the arrhythmia[7][10][12]. Recurrences were typically documented using a transtelephonic electrocardiographic event recorder[7][10].
-
Study Duration: The follow-up period for the primary endpoint varied between 180 and 270 days[7].
Safety and Tolerability
This compound is generally well-tolerated, with headache being the most frequently reported side effect[1][6]. However, serious adverse events have been reported, including a low incidence of torsades de pointes, a potentially fatal ventricular arrhythmia[1][2][6][7]. Early, reversible neutropenia has also been observed in rare cases[2][6]. In some trials, a slightly higher number of deaths was observed in the this compound group compared to the placebo group, although the overall mortality rate was low[11][12][13].
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cardiac myocytes.
Experimental Workflow of the this compound Supraventricular Arrhythmia Program (ASAP)
Caption: Generalized experimental workflow of the ASAP clinical trials.
Conclusion
The clinical trial data for this compound in the treatment of supraventricular arrhythmias presents a complex picture. While there is evidence to suggest its efficacy in prolonging the time to recurrence of both atrial fibrillation/flutter and paroxysmal supraventricular tachycardia, particularly at doses of 100 mg and 125 mg, the results are not consistently positive across all studies and patient populations. The observed reduction in symptom severity during arrhythmia recurrence is a noteworthy potential benefit. However, the lack of a consistent, robust effect and the presence of safety concerns, including the risk of proarrhythmia, have likely contributed to its status as an investigational agent. Further research would be necessary to delineate specific patient subgroups that may derive the most benefit from this compound therapy and to fully establish its place in the management of supraventricular arrhythmias.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. This compound dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel oral class III antiarrhythmic for both supraventricular and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic effects of this compound in paroxysmal supraventricular tachycardia: efficacy and dose-response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. This compound Reduces Symptom Burden of Atrial Fibrillation [medscape.com]
- 10. Antiarrhythmic effects of this compound in atrial fibrillation: efficacy and dose-response. This compound Supraventricular Arrhythmia Program 3 (SVA-3) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiarrhythmic efficacy of this compound in patients with atrial fibrillation. Maintenance of sinus rhythm after conversion to sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for the treatment of atrial fibrillation, atrial flutter, and paroxysmal supraventricular tachycardia: results of a randomized trial and insights on the concordance of symptoms and recurrent arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (Procter & Gamble) - PubMed [pubmed.ncbi.nlm.nih.gov]
Azimilide's Safety Profile: A Comparative Analysis with Other Class III Antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the safety profile of Azimilide in comparison to other prominent Class III antiarrhythmic agents, including Amiodarone, Sotalol, Dofetilide, and Ibutilide. The information is compiled from a review of clinical trial data and scholarly articles to support research and drug development efforts in the field of cardiology.
Executive Summary
This compound, a Class III antiarrhythmic agent, distinguishes itself by blocking both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2] In contrast, many other drugs in this class, such as sotalol and dofetilide, are primarily IKr blockers.[2] This unique mechanism of action has been a focal point of research into its safety and efficacy. While clinical trials have established a safety profile for this compound, a comprehensive understanding requires direct comparison with its counterparts. This guide synthesizes available data on key safety endpoints, including proarrhythmic events like Torsades de Pointes (TdP), extracardiac side effects, and overall mortality.
Comparative Safety Data
The following tables summarize quantitative data on the incidence of major adverse events associated with this compound and other Class III antiarrhythmics. It is important to note that the data are compiled from various studies, which may have different patient populations and methodologies. Therefore, direct comparisons should be made with caution.
Table 1: Incidence of Torsades de Pointes (TdP) and Trial Discontinuation due to Adverse Events
| Drug | Torsades de Pointes (TdP) Incidence | Study/Source | Withdrawal due to Adverse Events | Study/Source |
| This compound | 2.4% | A-COMET-II[3] | 12.3% | A-COMET-II[4] |
| Amiodarone | ~1.5% (IV administration) | (Retrospective study)[5] | 18% (Higher than sotalol/propafenone) | CTAF (2000)[5] |
| Sotalol | 1.2% | (Retrospective study)[6] | 13.9% | A-COMET-II[4] |
| Dofetilide | 1.3% | (Retrospective study)[6] | 9.0% | (Retrospective study)[6] |
| Ibutilide | 4.3% (sustained in 1.7%) | (Review of clinical trials) | Not specified in source |
Table 2: Notable Extracardiac Adverse Events and Mortality
| Drug | Key Extracardiac Adverse Events (Incidence) | Mortality |
| This compound | Neutropenia (rare)[1], Headache (most common) | Neutral effect on post-MI mortality (ALIVE trial) |
| Amiodarone | Pulmonary toxicity, thyroid dysfunction, liver toxicity (variable incidence) | Meta-analysis suggests a reduction in mortality in high-risk patients.[7] |
| Sotalol | Minimal non-cardiac side effects | Associated with higher all-cause mortality vs. placebo in one meta-analysis.[6] |
| Dofetilide | Minimal non-cardiac side effects | Neutral mortality outcome in post-MI patients (DIAMOND-MI trial).[8] |
| Ibutilide | Nausea, headache | Data not available for direct comparison |
Experimental Protocols
A critical aspect of evaluating the safety of antiarrhythmic drugs is the use of robust preclinical models to assess proarrhythmic potential. Below are detailed methodologies for key experiments frequently cited in cardiac safety studies.
In Vitro Cardiac Action Potential Recording (Patch-Clamp Technique)
This method allows for the direct measurement of a drug's effect on the action potential of isolated cardiomyocytes.
Objective: To determine the effect of a test compound on the duration and morphology of the cardiac action potential.
Methodology:
-
Cell Isolation: Isolate ventricular myocytes from a suitable animal model (e.g., pig, rabbit, or guinea pig).[9]
-
Cell Perfusion: Place the isolated cells in a perfusion chamber on an inverted microscope stage and bathe them in an extracellular solution (e.g., containing in mM: 140 NaCl, 5.4 KCl, 2.5 CaCl2, 0.5 MgCl2, 5.5 glucose, and 5 HEPES, pH 7.4) maintained at 37°C.[9]
-
Patch-Clamp Configuration: Achieve a whole-cell patch-clamp configuration using microelectrodes with a resistance of 1-2 MΩ.[9]
-
Intracellular Dialysis: Dialyze the cells with an intracellular solution (e.g., containing in mM: 110 K-aspartate, 25 KCl, 5 NaCl, 3 MgATP, 0.002 cAMP, 10 phosphocreatine dipotassium, 0.01 EGTA, and 10 HEPES, pH 7.2).[9]
-
Data Acquisition: Record membrane potential under current-clamp conditions using a suitable amplifier and data acquisition system. Low-pass filter the data at 4 kHz and sample at 10 kHz.[9]
-
Action Potential Elicitation: Elicit action potentials by applying a brief depolarizing stimulus (e.g., 2 ms) at a regular interval (e.g., every 5 seconds). The stimulus amplitude should be approximately 1.2 times the threshold required to generate an action potential.[9]
-
Baseline Recording: Record a stable baseline for approximately 5 minutes before applying the test drug.[9]
-
Drug Application: Perfuse the cells with the extracellular solution containing the test compound at various concentrations.
-
Data Analysis: Measure changes in action potential duration at different levels of repolarization (e.g., APD50, APD90), resting membrane potential, and action potential amplitude.
Langendorff Isolated Heart Model for Proarrhythmia Assessment
This ex vivo model uses an intact heart to assess the integrated electrophysiological and mechanical effects of a drug.
Objective: To evaluate the proarrhythmic potential of a test compound in an intact heart preparation.
Methodology:
-
Heart Excision: Anesthetize the animal (e.g., rabbit) and perform a thoracotomy to expose the heart. Excise the heart and immediately place it in a cold cardioplegic solution (e.g., Krebs-Henseleit buffer).[10]
-
Cannulation: Cannulate the aorta and mount the heart on a Langendorff apparatus.[10]
-
Perfusion: Perfuse the heart retrogradely with an oxygenated and warmed (37°C) Krebs-Henseleit buffer at a constant pressure or flow.[10]
-
Instrumentation:
-
Place recording electrodes on the epicardial and endocardial surfaces to measure monophasic action potentials (MAPs).[11]
-
Insert a balloon into the left ventricle to measure left ventricular developed pressure (LVDP).
-
Place ECG electrodes to record a surface electrocardiogram.
-
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) before starting the experimental protocol.
-
Baseline Recordings: Record baseline MAPs, LVDP, and ECG.
-
Drug Infusion: Infuse the test compound into the perfusate at increasing concentrations.
-
Data Acquisition and Analysis: Continuously record all parameters. Analyze the data for changes in:
-
Action potential duration (APD) and triangulation.
-
QT interval.
-
Heart rate and rhythm.
-
Occurrence of early afterdepolarizations (EADs), ventricular tachycardia (VT), or ventricular fibrillation (VF).[10]
-
Visualizations
Signaling Pathway: Class III Antiarrhythmic Drug Action
Caption: Mechanism of action of this compound vs. other Class III antiarrhythmics.
Experimental Workflow: Proarrhythmia Assessment
Caption: A typical workflow for assessing the proarrhythmic potential of a new drug.
Logical Relationships: Comparative Safety Profile
Caption: Logical relationships in the comparative safety of Class III antiarrhythmics.
References
- 1. This compound dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A benefit-risk assessment of class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac Action Potential Restitution Protocol [protocols.io]
- 5. Safety of Rapid Switching from Amiodarone to Dofetilide in Patients With AF With an ICD - American College of Cardiology [acc.org]
- 6. researchgate.net [researchgate.net]
- 7. Meta-analysis of antiarrhythmic drug trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cardiac Action Potential Protocol [protocols.io]
- 10. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Azimilide Post-Infarct Survival Evaluation (ALIVE) Trial: A Comparative Review
An in-depth analysis of the ALIVE trial, comparing Azimilide's performance against other antiarrhythmic agents in post-myocardial infarction patients. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, featuring detailed data, experimental protocols, and pathway visualizations.
The this compound post-Infarct surVival Evaluation (ALIVE) trial was a significant clinical investigation into the efficacy of this compound, a Class III antiarrhythmic drug, in high-risk patients who recently suffered a myocardial infarction (MI). This guide offers a detailed review of the ALIVE trial, placing its findings in the context of other key antiarrhythmic drug trials and elucidating the underlying mechanisms of action.
Comparative Analysis of Key Post-MI Antiarrhythmic Trials
The landscape of antiarrhythmic drug development for post-MI patients has been shaped by several landmark trials. The following table summarizes the key quantitative outcomes from the ALIVE trial and compares them with other influential studies, including the Cardiac Arrhythmia Suppression Trial (CAST), the Survival With Oral d-Sotalol (SWORD) trial, and the European Myocardial Infarction Amiodarone Trial (EMIAT).
| Trial | Drug(s) | Patient Population | Key Findings |
| ALIVE | This compound (75mg, 100mg) vs. Placebo | Post-MI with LVEF 15-35% | No significant difference in all-cause mortality between this compound and placebo (12% vs. 12% in the overall at-risk group; 14% vs. 15% in the high-risk low HRV subgroup).[1] this compound significantly reduced the incidence of new-onset atrial fibrillation (0.5% vs. 1.2%).[1][2] |
| CAST | Encainide, Flecainide, Moricizine vs. Placebo | Post-MI with asymptomatic or mildly symptomatic ventricular arrhythmias | Increased mortality and arrhythmic death in patients treated with encainide and flecainide compared to placebo.[3][4][5][6][7] The trial was stopped early due to these adverse outcomes.[4][6] |
| SWORD | d-Sotalol vs. Placebo | Post-MI with LVEF ≤ 40% | Increased all-cause mortality in the d-sotalol group compared to placebo (5.0% vs. 3.1%).[8][9] The trial was terminated prematurely due to this finding.[9][10] |
| EMIAT | Amiodarone vs. Placebo | Post-MI with LVEF ≤ 40% | No significant difference in all-cause mortality.[11] However, a significant reduction in arrhythmic death was observed in the amiodarone group.[11] |
Experimental Protocols of the ALIVE Trial
The ALIVE trial was designed as a double-blind, placebo-controlled, multinational study.[12]
Patient Population: The study enrolled patients who had a recent myocardial infarction (within 6-21 days) and a left ventricular ejection fraction (LVEF) of 15-35%.[12] A key innovation of the trial was the further stratification of patients based on heart rate variability (HRV) to identify a high-risk subgroup.[1]
Treatment Arms: Patients were randomized into three groups:
-
Placebo
-
This compound 75 mg once daily
-
This compound 100 mg once daily[12]
Primary Endpoint: The primary endpoint of the trial was all-cause mortality.[12]
Key Secondary Endpoints: Secondary endpoints included cardiac mortality, arrhythmic death, and the incidence of atrial fibrillation.
This compound's Mechanism of Action and Signaling Pathway
This compound is a Class III antiarrhythmic agent that exerts its effect by blocking cardiac potassium channels.[3][13] Uniquely, it blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[3][13] This dual-channel blockade leads to a prolongation of the cardiac action potential and the effective refractory period, which is the basis for its antiarrhythmic effect.
References
- 1. Lessons from antiarrhythmic trials involving class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in post-MI mortality [medscape.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Cardiac Arrhythmia Suppression Trial - Wikipedia [en.wikipedia.org]
- 5. hrsonline.org [hrsonline.org]
- 6. pure.psu.edu [pure.psu.edu]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Survival with Oral D-Sotalol Trial - American College of Cardiology [acc.org]
- 9. Effect of d-sotalol on mortality in patients with left ventricular dysfunction after recent and remote myocardial infarction. The SWORD Investigators. Survival With Oral d-Sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mortality in the Survival With ORal D-sotalol (SWORD) trial: why did patients die? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomised trial of effect of amiodarone on mortality in patients with left-ventricular dysfunction after recent myocardial infarction: EMIAT. European Myocardial Infarct Amiodarone Trial Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The this compound post-infarct survival evaluation (ALIVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Secondary prevention after myocardial infarction with class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Azimilide: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Azimilide, a research compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Identification and Immediate Safety Precautions
This compound is classified as toxic if swallowed.[1][2] Direct contact with skin, eyes, and clothing should be strictly avoided.[1][3] In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Face shield and safety glasses approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws and good laboratory practices.[1]
-
Respiratory Protection: Use respiratory protection and ensure adequate ventilation, especially where dust may be formed.[1]
-
Body Protection: Wear appropriate protective clothing.
This compound Waste Characterization and Handling
All surplus and non-recyclable this compound, including expired, unused, or contaminated material, must be treated as hazardous waste. Do not dispose of this compound in standard trash or down the drain.[1][4]
| Hazard Classification & Handling | |
| GHS Hazard Statement | H301: Toxic if swallowed[1][2] |
| Primary Disposal Route | Licensed Disposal Company[1] |
| Recommended Disposal Method | Chemical Incineration[1] |
| Storage of Waste | Suitable, closed, and properly labeled containers[1][3] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound waste in a laboratory setting.
Materials:
-
Personal Protective Equipment (as specified in Section 1)
-
Sealable, leak-proof, and clearly labeled hazardous waste container
-
Waste manifest or inventory log
Procedure:
-
Segregation: Collect all this compound waste separately from other laboratory waste streams. This includes pure this compound, contaminated labware (e.g., vials, pipette tips, gloves), and any spill cleanup materials.
-
Containment: Place all this compound waste into a designated, suitable, and closed container.[1][3] The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[3] Wear appropriate PPE, avoid creating dust, and collect the spilled material using a method like sweeping or shoveling.[1][3] Place the cleanup materials into the designated hazardous waste container. Do not let the product enter drains.[1][3]
-
Storage: Store the sealed hazardous waste container in a secure, designated area away from incompatible materials, following all institutional and regulatory guidelines for hazardous waste storage.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste disposal company.[1] Provide the disposal company with the Safety Data Sheet for this compound. The recommended method of disposal is to "dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber."[1]
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with institutional policies and local, state, and federal regulations.
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[4][5] It is imperative to comply with all local, regional, national, and international regulations regarding hazardous waste disposal.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Azimilide
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Azimilide. Adherence to these protocols is essential for ensuring a safe research environment and maintaining experimental integrity.
Developed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions for the safe handling, use, and disposal of this compound. By providing this essential information, we aim to be your preferred source for laboratory safety and chemical handling, fostering a deep trust that extends beyond the product itself.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, particularly in its solid form, preventing dust formation and contact is paramount. The following personal protective equipment is mandatory to minimize exposure risks.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must be used at all times in the laboratory. |
| Face Shield | Required when there is a risk of splashing or when handling larger quantities of the solid compound. | |
| Hand Protection | Disposable Nitrile Gloves | Must be inspected before use and changed regularly. Use a proper glove removal technique to avoid skin contact. |
| Body Protection | Laboratory Coat | Should be worn at all times and kept clean. |
| Respiratory Protection | Dust Mask or Respirator | Essential when handling the solid form to avoid inhalation of dust particles. Ensure adequate ventilation in the work area. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid Dust Formation: Handle this compound in a well-ventilated area, preferably in a fume hood, to minimize the generation of dust.
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).
-
Hygiene: Wash hands thoroughly after handling this compound, even if gloves were worn.
Storage:
-
Container: Keep the container tightly closed.
-
Environment: Store in a cool, dry, and well-ventilated place.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, focusing on its electrophysiological effects.
1. Whole-Cell Patch-Clamp Electrophysiology
This technique is used to study the effects of this compound on ion channels in isolated cardiac myocytes.
-
Cell Preparation: Isolate ventricular myocytes from appropriate animal models (e.g., canine or guinea pig) using enzymatic digestion.
-
Recording:
-
Use a patch-clamp amplifier and borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration and record membrane currents in voltage-clamp mode or action potentials in current-clamp mode.
-
Maintain the bath temperature at 36 ± 1 °C.
-
-
Solutions:
-
External Solution (Tyrode's solution): Composed of (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Composed of (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 0.1 GTP, 5 Mg-ATP, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.3 with KOH.
-
-
Drug Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution. Perfuse the cells with the this compound-containing solution.
2. hERG (human Ether-à-go-go-Related Gene) Channel Assay
This assay specifically investigates the effect of this compound on the IKr current, which is crucial for cardiac repolarization.
-
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293 cells.
-
Recording:
-
Perform whole-cell patch-clamp recordings as described above.
-
Apply a specific voltage protocol to elicit and measure the hERG current. A typical protocol involves a depolarizing pulse to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
-
Data Analysis: Measure the peak tail current amplitude in the absence and presence of different concentrations of this compound to determine the concentration-response relationship and the IC50 value.
3. Langendorff Isolated Heart Preparation
This ex vivo model allows for the study of this compound's effects on the entire heart in a controlled environment.
-
Heart Isolation: Excise the heart from a suitable animal model (e.g., rabbit or guinea pig) and cannulate the aorta on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart with an oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).
-
Measurements: Record key cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and the monophasic action potential duration (MAPD).
-
Drug Administration: Infuse this compound at various concentrations into the perfusion solution and observe its effects on the recorded cardiac parameters.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated Gloves and PPE | Dispose of in a designated hazardous waste container immediately after use. |
| Aqueous Solutions Containing this compound | Collect in a clearly labeled hazardous waste container for proper disposal by the EHS office. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
